molecular formula C10H14O B154549 4-Butylphenol CAS No. 1638-22-8

4-Butylphenol

Cat. No.: B154549
CAS No.: 1638-22-8
M. Wt: 150.22 g/mol
InChI Key: CYYZDBDROVLTJU-UHFFFAOYSA-N
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Description

4-Butylphenol is an organic aromatic compound of significant interest in both industrial chemistry and environmental health research. As an alkylphenol, it serves as a fundamental building block in the synthesis of more complex chemical products, including polymers, resins, and lubricants . In scientific research, alkylphenols like this compound are often studied in the context of endocrine disruption, as their structural similarity to other phenolic compounds allows them to interact with various biological signaling pathways . Studies on analogous compounds, such as 4-tert-butylphenol, have highlighted the potential for alkylphenols to cause morphologic, functional, and behavioral anomalies in exposed animal models, drawing researcher attention to this class of chemicals . Furthermore, its presence as an environmental contaminant drives research into its degradation kinetics and reaction pathways, which is crucial for developing effective water treatment and environmental remediation strategies . This reagent provides researchers with a critical standard and raw material for investigating these and other complex chemical and biological phenomena.

Properties

IUPAC Name

4-butylphenol
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InChI

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3
Source PubChem
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InChI Key

CYYZDBDROVLTJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H14O
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DSSTOX Substance ID

DTXSID3047425
Record name 4-Butylphenol
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Molecular Weight

150.22 g/mol
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CAS No.

1638-22-8
Record name 4-Butylphenol
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Record name Phenol, 4-butyl-
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Butylphenol from Phenol and Butene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-tert-butylphenol (B1678320), a key intermediate in the production of resins, antioxidants, and other specialty chemicals. The primary industrial method for its synthesis is the Friedel-Crafts alkylation of phenol (B47542) with isobutene. This document details the underlying chemical principles, various catalytic systems, experimental protocols, and the influence of reaction parameters on yield and selectivity.

Introduction

4-tert-Butylphenol is an organic compound with the chemical formula (CH₃)₃CC₆H₄OH. It is a white solid with a distinct phenolic odor and is primarily used in the production of epoxy and phenolic resins, as well as polycarbonates.[1] In polymer science, it acts as a chain stopper to control molecular weight.[1] The synthesis of 4-tert-butylphenol is a classic example of electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction.[2]

The reaction involves the acid-catalyzed alkylation of phenol with isobutene, where the tert-butyl group is introduced onto the phenol ring. The primary desired product is 4-tert-butylphenol, with 2-tert-butylphenol (B146161) being the major side product.[1] The choice of catalyst and reaction conditions plays a crucial role in maximizing the yield of the para-isomer and minimizing the formation of ortho-isomers and polyalkylated products.

Reaction Mechanism and Signaling Pathway

The synthesis of 4-tert-butylphenol from phenol and isobutene proceeds via a Friedel-Crafts alkylation mechanism. The reaction is initiated by the protonation of isobutene by an acid catalyst to form a stable tert-butyl carbocation. This electrophile then attacks the electron-rich phenol ring, preferentially at the ortho and para positions, to form a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the ring, yielding the alkylated phenol.

Reaction_Pathway Phenol Phenol Wheland_para Wheland Intermediate (para-attack) Phenol->Wheland_para Electrophilic Attack (para) Wheland_ortho Wheland Intermediate (ortho-attack) Phenol->Wheland_ortho Electrophilic Attack (ortho) Isobutene Isobutene Carbocation tert-Butyl Carbocation Isobutene->Carbocation Protonation Catalyst Acid Catalyst (e.g., H+) Catalyst->Carbocation Carbocation->Wheland_para Electrophilic Attack (para) Carbocation->Wheland_ortho Electrophilic Attack (ortho) PTBP 4-tert-Butylphenol Wheland_para->PTBP Deprotonation OTBP 2-tert-Butylphenol Wheland_ortho->OTBP Deprotonation Catalyst_regen Catalyst Regeneration PTBP->Catalyst_regen OTBP->Catalyst_regen

Figure 1: Reaction pathway for the synthesis of 4-tert-butylphenol.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative and can be adapted based on the specific catalyst and equipment used.

Synthesis using a Solid Acid Catalyst (Zeolite)

This protocol is adapted from procedures for phenol alkylation using zeolite catalysts.[3][4]

1. Catalyst Activation:

  • The zeolite catalyst (e.g., H-Y) is activated by calcining at 500-550°C for 3-4 hours in a stream of dry air.[3]

2. Reaction Setup:

  • A high-pressure batch reactor is charged with phenol and the activated zeolite catalyst (typically 5-15% by weight of phenol).[3][4]

3. Reactant Addition:

  • The reactor is sealed and heated to the desired temperature (e.g., 130-150°C).[3][4]

  • Isobutene is then introduced into the reactor to a specific pressure (e.g., 1-10 kg/cm ²), or tert-butanol (B103910) is fed at a controlled rate. The molar ratio of phenol to the alkylating agent is typically in the range of 1:1.5 to 1:2.5.[3]

4. Reaction Monitoring:

  • The reaction is maintained at the set temperature and pressure with constant stirring for a specified duration (e.g., 30 minutes to 6 hours).

  • The progress of the reaction can be monitored by withdrawing samples periodically and analyzing them using Gas Chromatography (GC).

5. Product Recovery and Purification:

  • After the reaction is complete, the reactor is cooled, and any excess pressure is vented.

  • The solid catalyst is separated from the liquid product mixture by filtration.

  • The crude product is then purified by vacuum distillation to separate 4-tert-butylphenol from unreacted phenol, the ortho-isomer, and any di- or tri-substituted byproducts.[5]

Synthesis using an Ionic Liquid Catalyst

This protocol is based on the use of a Brønsted acidic ionic liquid.[6]

1. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, phenol and the ionic liquid catalyst (e.g., [HIMA]OTs, 10 mol%) are mixed.[6]

2. Reactant Addition:

  • The alkylating agent, tert-butanol, is added to the mixture.

3. Reaction Conditions:

  • The reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred for a set duration (e.g., 120 minutes).[6]

4. Catalyst and Product Separation:

  • Upon completion, the reaction mixture is cooled.

  • Ethyl acetate (B1210297) is added to precipitate the ionic liquid catalyst.

  • The catalyst is separated by filtration and can be dried and reused.

  • The filtrate, containing the product, is concentrated under reduced pressure.

5. Purification:

  • The resulting crude product can be further purified by vacuum distillation or column chromatography.

Data Presentation: Catalyst Performance and Reaction Conditions

The choice of catalyst and reaction parameters significantly influences the conversion of phenol and the selectivity towards 4-tert-butylphenol. The following tables summarize quantitative data from various studies.

Table 1: Performance of Various Catalysts in Phenol Alkylation

Catalyst TypeSpecific ExampleAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity to 4-tert-butylphenol (%)Reference
ZeoliteH-Y Zeolitetert-Butanol150-200Up to 86.3Tunable with conditions[3]
Ionic Liquid[HIMA]OTstert-Butanol70--[6]
Ionic LiquidN-methyl imidazole-basedtert-Butanol708657.6[6]
Sulfuric AcidH₂SO₄Isobutene50-125-Varies with time[7]
Al-PhenoxideAl-Phenoxide on SilicaIsobutene--Ortho-directing initially[8]

Table 2: Influence of Reaction Conditions on Product Yield with H-Y Zeolite in Supercritical CO₂

ParameterConditionYield of 2,4-di-tert-butylphenol (B135424) (%)ObservationsReference
Temperature> 110 °C (optimum 130 °C)Significantly enhancedIncreased reaction rate[4][9]
PressureOptimum at 10 MPaDramatically increasedImproved solubility and reduced coking[4][9]
Reaction Time4 hours65-[9]

Visualization of Workflows and Logical Relationships

Experimental Workflow

The general workflow for the synthesis and purification of 4-tert-butylphenol is depicted below.

Experimental_Workflow Reactants Phenol + Butene Catalyst_add Add Catalyst Reactants->Catalyst_add Reaction Alkylation Reaction (Controlled T, P, Time) Catalyst_add->Reaction Cooling Cooling & Depressurization Reaction->Cooling Catalyst_sep Catalyst Separation (Filtration) Cooling->Catalyst_sep Crude_prod Crude Product Catalyst_sep->Crude_prod Purification Purification (Vacuum Distillation) Crude_prod->Purification Final_prod Pure 4-tert-Butylphenol Purification->Final_prod

Figure 2: General experimental workflow for 4-tert-butylphenol synthesis.
Logical Relationships of Reaction Parameters

The outcome of the synthesis is dependent on several interconnected parameters.

Logical_Relationships Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Pressure Pressure Parameters->Pressure Time Reaction Time Parameters->Time Ratio Phenol:Butene Ratio Parameters->Ratio Catalyst Catalyst Choice Parameters->Catalyst Conversion Phenol Conversion Temperature->Conversion Selectivity Selectivity (p- vs o-) Temperature->Selectivity Pressure->Conversion Time->Conversion Byproducts Byproduct Formation (Polyalkylation) Time->Byproducts Ratio->Byproducts Catalyst->Conversion Catalyst->Selectivity Outcomes Reaction Outcomes Conversion->Outcomes Selectivity->Outcomes Byproducts->Outcomes

Figure 3: Logical relationships between reaction parameters and outcomes.

Conclusion

The synthesis of 4-tert-butylphenol from phenol and butene is a well-established industrial process. The use of solid acid catalysts, such as zeolites, offers environmental and operational advantages over traditional homogeneous catalysts, including ease of separation and reusability. The selectivity towards the desired para-isomer can be controlled by careful selection of the catalyst and optimization of reaction conditions, including temperature, pressure, and reactant ratios. This guide provides a foundational understanding and practical protocols for researchers and professionals working in organic synthesis and drug development. Further research into novel catalytic systems continues to aim for even higher selectivity and more sustainable synthetic routes.

References

An In-depth Technical Guide on the Friedel-Crafts Alkylation Mechanism for 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the Friedel-Crafts alkylation mechanism for the synthesis of 4-butylphenol, a key intermediate in the production of resins, antioxidants, and other specialty chemicals.[1][2] The document details the core reaction mechanism, presents experimental protocols, summarizes quantitative data, and provides visual diagrams to illustrate key processes.

Core Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of 4-tert-butylphenol (B1678320) is a classic example of a Friedel-Crafts alkylation, which proceeds via an electrophilic aromatic substitution (EAS) pathway.[3][4] The reaction involves the alkylation of a phenol (B47542) ring with a tert-butylating agent, most commonly isobutylene (B52900) or tert-butyl alcohol, in the presence of an acid catalyst.[5][6]

The mechanism can be dissected into three primary steps:

Step 1: Generation of the Electrophile The reaction is initiated by the formation of a stable tert-butyl carbocation. When using an alkylating agent like tert-butyl alcohol or isobutylene, a Brønsted acid (e.g., H₂SO₄) or a solid acid catalyst (e.g., zeolites, acid-activated clays) is required.[6][7] The catalyst protonates the alcohol, leading to the loss of a water molecule, or protonates the alkene to generate the tertiary carbocation, which is highly stabilized by hyperconjugation.[6]

Step 2: Nucleophilic Attack and Formation of the Sigma Complex The electron-rich phenol ring acts as a nucleophile, attacking the tert-butyl carbocation.[8] The hydroxyl (-OH) group is a strong activating, ortho-para directing group. The nucleophilic attack, predominantly at the para position, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[9]

Step 3: Deprotonation and Aromaticity Restoration A weak base (e.g., H₂O, HSO₄⁻) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final 4-tert-butylphenol product.[3]

Key Considerations in Phenol Alkylation:

  • Catalyst Choice: A wide range of catalysts can be employed, from strong Lewis acids like AlCl₃ to Brønsted acids and various solid acid catalysts such as zeolites, acidic resins, and modified clays.[10] The choice of catalyst is critical as it influences reaction rate, selectivity, and the potential for side reactions.[7][11]

  • Ortho vs. Para Selectivity: While the -OH group directs substitution to both ortho and para positions, the para-product (4-tert-butylphenol) is often favored. This is primarily due to the significant steric hindrance imposed by the bulky tert-butyl group, which disfavors attack at the adjacent ortho positions.[7] Thermodynamic control, often achieved at higher temperatures, also favors the more stable para isomer.

  • Side Reactions: The primary side reactions include the formation of the ortho-isomer (2-tert-butylphenol) and polyalkylation products like 2,4-di-tert-butylphenol.[5][12] O-alkylation to form phenyl tert-butyl ether can also occur, though it is generally less favored under conditions that promote C-alkylation.[7][13] Using an excess of the aromatic reactant can help minimize polyalkylation.[10]

Visualizing the Mechanism and Workflow

To clarify the relationships between reactants, intermediates, and products, the following diagrams are provided.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution tBuOH tert-Butyl Alcohol tBuOH2_plus Protonated Alcohol tBuOH->tBuOH2_plus + H⁺ H_plus H⁺ (Catalyst) tBu_carbocation tert-Butyl Carbocation tBuOH2_plus->tBu_carbocation - H₂O H2O H₂O Phenol Phenol tBu_carbocation->Phenol Attack Sigma_Complex Sigma Complex (Arenium Ion) Phenol->Sigma_Complex + t-Bu⁺ Product 4-tert-Butylphenol Sigma_Complex->Product - H⁺ H_plus_regen H⁺ (Regenerated)

Caption: Reaction mechanism for the acid-catalyzed alkylation of phenol with tert-butyl alcohol.

G start Start reactants Charge Reactor: - Phenol - Catalyst (e.g., Activated Clay) start->reactants heating Heat Mixture to Reaction Temp (e.g., 80-120°C) with Stirring reactants->heating addition Controlled Addition of Alkylating Agent (e.g., Isobutylene gas or tert-Butanol) heating->addition reaction Maintain Temperature and Stir (Monitor by GC) addition->reaction cooling Cool Reaction Mixture reaction->cooling filtration Catalyst Separation (Filtration if solid catalyst used) cooling->filtration workup Aqueous Work-up (e.g., Wash with NaHCO₃ / Brine) filtration->workup purification Product Purification (e.g., Vacuum Distillation) workup->purification product Final Product: 4-tert-Butylphenol purification->product

Caption: Generalized experimental workflow for the synthesis of 4-tert-butylphenol.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols adapted from literature for different catalytic systems.

Protocol 1: Alkylation using a Solid Acid Catalyst (Activated Clay) [6]

  • Reactor Setup: Charge a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermocouple with phenol and an activated clay catalyst (e.g., 5% by weight of phenol).

  • Heating: Heat the stirred mixture to the desired reaction temperature (e.g., 83 ± 1°C).

  • Reagent Addition: Introduce a controlled flow of isobutylene gas into the reaction mixture. A typical molar ratio of phenol to isobutylene is approximately 1:1.2.

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for a set period (e.g., 1 hour) after the isobutylene addition is complete. Monitor the reaction's progress by taking aliquots for analysis by Gas Chromatography (GC).[14]

  • Work-up: After completion, cool the reaction mixture. Separate the solid catalyst by filtration.

  • Purification: The resulting liquid product can be purified by fractional distillation under reduced pressure to isolate the 4-tert-butylphenol.

Protocol 2: Alkylation using a Brønsted Acid Ionic Liquid Catalyst [15]

  • Reactor Setup: In a round-bottom flask, combine phenol, tert-butyl alcohol, and the ionic liquid catalyst (e.g., [HIMA]OTs).

  • Reaction: Heat the reaction mixture to a specific temperature (e.g., 70°C) with continuous stirring.

  • Monitoring: Monitor the conversion of phenol and selectivity towards 4-tert-butylphenol by GC.

  • Work-up and Catalyst Recovery: After the reaction, cool the mixture. The product can be extracted, and the ionic liquid catalyst can often be recovered and reused.

Quantitative Data and Catalyst Performance

The efficiency and selectivity of phenol tert-butylation are highly dependent on the catalyst and reaction conditions. The table below summarizes performance data from various catalytic systems.

Catalyst SystemAlkylating AgentTemp. (°C)Phenol Conversion (%)4-TBP Selectivity (%)Key ByproductsReference
Ionic Liquid ([HIMA]OTs)tert-Butyl Alcohol7086.057.62-TBP, 2,4-DTBP[15]
H-Y Zeolitetert-Butyl Alcohol150HighVaries2-TBP, 2,4-DTBP[11]
Zr-Beta Zeolitetert-Butyl AlcoholN/A71.0N/A (18.5% for 2,4-DTBP)4-TBP, 2-TBP[16]
Activated ClayIsobutylene83HighHigh2-TBP[6]
Phosphorus Pentoxidetert-Butyl Alcohol23060-70> 602-TBP[2]

Note: TBP = tert-Butylphenol; DTBP = Di-tert-butylphenol. Selectivity can be influenced by the molar ratio of reactants and reaction time.

This guide provides a foundational understanding of the synthesis of this compound via Friedel-Crafts alkylation. For professionals in drug development and materials science, precise control over this reaction is essential for producing high-purity intermediates required for subsequent synthesis steps.

References

4-Butylphenol chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Butylphenol Isomers

This guide provides a comprehensive overview of the chemical structures, IUPAC names, physicochemical properties, synthesis protocols, and biological activities of the two primary isomers of this compound: 4-n-butylphenol and 4-tert-butylphenol (B1678320). The information is tailored for researchers, scientists, and drug development professionals, with an emphasis on structured data, detailed experimental procedures, and visual workflows.

Introduction to this compound Isomers

The term "this compound" can refer to different isomers depending on the structure of the butyl group attached at the fourth position of the phenol (B47542) ring. The two most commercially and scientifically relevant isomers are 4-n-butylphenol, which has a straight-chain butyl group, and 4-tert-butylphenol, which has a branched, tertiary butyl group. Due to their distinct structural differences, their physical properties, synthesis, and biological activities vary significantly. This guide will address each isomer separately to provide clear and precise technical information.

4-n-Butylphenol

4-n-Butylphenol is primarily used as an intermediate in the manufacturing of liquid crystals.[1][2]

Chemical Identity and Structure
  • IUPAC Name: this compound[3][4][5]

  • Chemical Formula: C₁₀H₁₄O[4][5]

  • CAS Number: 1638-22-8[2][4][5]

  • SMILES: CCCCC1=CC=C(C=C1)O[3][4][5]

  • Structure: A phenol ring substituted at the para-position (position 4) with a linear, four-carbon alkyl chain (n-butyl group).

Physicochemical Properties

The quantitative properties of 4-n-butylphenol are summarized in the table below.

PropertyValueReferences
Molar Mass150.22 g/mol [2][4]
AppearanceClear colorless to pale yellow liquid[2][5]
Melting Point22 °C[2]
Boiling Point138-139 °C (at 18 mmHg)[2]
Density0.98 g/cm³[2]
Refractive Index1.5155-1.5195 (at 20°C)[5]
Water SolubilityNot miscible[2]
pKa10.11 ± 0.13[2]
Experimental Protocols

Protocol 1: Synthesis of 4-n-Butylphenol via Diazotization

This protocol describes the synthesis of 4-n-butylphenol from 4-n-butylaniline.[6]

Reagents and Equipment:

  • 4-n-butylaniline

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Urea (B33335)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Sodium chloride (NaCl)

  • Diethyl ether

  • Ice bath

  • Stirring apparatus

  • Steam distillation apparatus

  • Vacuum distillation apparatus

Procedure:

  • Prepare a mixture of 60g (0.402 mol) of 4-n-butylaniline, 135g of concentrated sulfuric acid, and 300ml of water. Cool the mixture to 0-5°C in an ice bath with constant stirring.[6]

  • Slowly add a cold solution of 28.95g (0.419 mol) of sodium nitrite in 90ml of water to the mixture, maintaining the temperature between 0-5°C.[6]

  • After the addition is complete, test for excess nitrous acid using potassium iodide starch paper. If present, add small portions of urea until the test is negative.[6]

  • In a separate flask, prepare a boiling solution of 210ml of water, 375g of sulfuric acid, and 285g of anhydrous sodium sulfate.[6]

  • Slowly add the cold diazonium salt solution from step 3 to the boiling acidic solution. The diazonium salt will decompose to form 4-n-butylphenol.

  • Perform steam distillation on the reaction mixture. Collect the distillate until it runs clear.[6]

  • Saturate the collected distillate with sodium chloride to reduce the solubility of the product.

  • Extract the aqueous solution multiple times with diethyl ether. Combine the ether extracts.[6]

  • Dry the combined ether extract over anhydrous sodium sulfate.[6]

  • Evaporate the ether solvent. Purify the remaining residue by vacuum distillation to yield the final product. The boiling point is approximately 106°C at 4.6 mmHg.[6]

Visualized Experimental Workflow

G Workflow for Synthesis of 4-n-Butylphenol cluster_diazotization Diazotization cluster_hydrolysis Hydrolysis & Purification start 1. Mix 4-n-butylaniline, H₂SO₄, and H₂O add_nitrite 2. Add NaNO₂ Solution (0-5°C) start->add_nitrite destroy_excess 3. Destroy Excess HNO₂ with Urea add_nitrite->destroy_excess hydrolysis 4. Add Diazonium Salt to Boiling H₂SO₄/H₂O destroy_excess->hydrolysis steam_distill 5. Steam Distillation hydrolysis->steam_distill extraction 6. Ether Extraction steam_distill->extraction purification 7. Dry and Vacuum Distill extraction->purification product Final Product: 4-n-Butylphenol purification->product

Caption: A step-by-step workflow for the synthesis of 4-n-butylphenol.

4-tert-Butylphenol

4-tert-Butylphenol (PTBP) is a high-volume industrial chemical used primarily in the production of epoxy and polycarbonate resins, phenolic resins, and as a plasticizer.[7][8] In polymer science, it acts as a chain stopper to control molecular weight during polymerization.[7]

Chemical Identity and Structure
  • IUPAC Name: 4-tert-butylphenol[9]

  • Chemical Formula: C₁₀H₁₄O[7]

  • CAS Number: 98-54-4[10]

  • SMILES: CC(C)(C)C1=CC=C(C=C1)O[9][10]

  • Structure: A phenol ring substituted at the para-position with a branched, four-carbon tertiary butyl group.

Physicochemical Properties

The quantitative properties of 4-tert-butylphenol are summarized in the table below.

PropertyValueReferences
Molar Mass150.22 g/mol [9][10]
AppearanceWhite solid, flakes, or crystals[7][9]
Melting Point99-101 °C[8][11]
Boiling Point236-239 °C (at 760 mmHg)[8][10][11]
Density0.908 g/cm³ (at 20°C)[8]
Flash Point113 °C (closed cup)[10][11]
Water Solubility0.6 g/L (at 20°C)[8]
Log P (octanol/water)3.29 - 3.3[10][11]
Biological Activity and Toxicology

4-tert-Butylphenol is recognized as an endocrine-disrupting chemical (EDC).[7][12][13]

  • Estrogenic and Anti-Androgenic Effects: It can act as an estrogen receptor alpha (ERα) agonist, mimicking the effects of estrogen.[12] It also functions as an androgen receptor (AR) antagonist, blocking the activity of male hormones.[12][14]

  • Cytotoxicity Mechanism: In melanocytes, tyrosinase can oxidize 4-tert-butylphenol into a quinone. This reactive intermediate can deplete glutathione (B108866) (GSH), leading to oxidative stress, cell damage, and apoptosis, which is linked to leukoderma (vitiligo).[15]

  • Metabolic Disruption: Chronic exposure in aquatic organisms has been shown to induce hepatotoxicity by causing inflammation and disrupting glycogen (B147801) metabolism via the miR-363/PKCδ axis.[16]

Experimental Protocols

Protocol 2: Synthesis of 4-tert-Butylphenol via Friedel-Crafts Alkylation

This protocol describes the common industrial synthesis of 4-tert-butylphenol by the acid-catalyzed alkylation of phenol with isobutylene (B52900).[7]

Reagents and Equipment:

  • Phenol

  • Isobutylene gas or liquid

  • Acid catalyst (e.g., sulfuric acid, phenolsulfonic acid, or an acid-activated clay)

  • Hexane (or other suitable solvent)

  • Three-neck flask or pressure reactor

  • Stirring apparatus

  • Heating mantle

  • Condenser

  • Gas inlet tube

Procedure:

  • Charge the reaction vessel with phenol and the chosen acid catalyst. If using a solvent like hexane, add it at this stage.[17]

  • Heat the mixture to the reaction temperature, typically between 60-130°C, with vigorous stirring.[18][17]

  • Slowly introduce a controlled flow of isobutylene gas into the reaction mixture. Alternatively, if using liquid isobutylene, add it dropwise.[17] Maintain the reaction pressure typically at or slightly above atmospheric pressure.[18]

  • Continue the reaction for several hours (e.g., 8-10 hours), monitoring the consumption of phenol.[17]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer multiple times with hot water to remove the acid catalyst and any unreacted phenol.[17]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Remove the solvent by rotary evaporation. The product can be further purified by distillation or recrystallization to yield 4-tert-butylphenol.

Visualized Synthesis and Metabolic Pathways

G Workflow for Synthesis of 4-tert-Butylphenol cluster_reaction Friedel-Crafts Alkylation cluster_purification Purification reagents Phenol + Isobutylene mix 1. Mix Reagents and Catalyst reagents->mix catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->mix react 2. Heat and Stir (60-130°C) mix->react quench 3. Quench with Water react->quench wash 4. Wash and Dry quench->wash isolate 5. Isolate Product (Distillation) wash->isolate product Final Product: 4-tert-Butylphenol isolate->product

Caption: A generalized workflow for the industrial synthesis of 4-tert-butylphenol.

G Bacterial Metabolic Pathway of 4-tert-Butylphenol tbp 4-tert-Butylphenol process1 Hydroxylation tbp->process1 tbc 4-tert-Butylcatechol process2 meta-Cleavage tbc->process2 dmb 3,3-Dimethyl-2-butanone tca TCA Cycle dmb->tca pa Pyruvic Acid pa->tca process1->tbc process2->dmb process2->pa

Caption: Metabolic degradation of 4-tert-butylphenol by S. fuliginis.[19]

Analytical Methodologies

For researchers and quality control professionals, accurate determination of butylphenol isomers is crucial. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common analytical techniques.[3][19][20]

Protocol 3: General Protocol for HPLC Analysis

This protocol provides a general framework for the analysis of butylphenols. Specific parameters may require optimization.

Equipment and Reagents:

  • HPLC system with UV or Diode Array Detector (DAD)

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile (B52724) and water (HPLC grade)

  • Sample solvent: Methanol or acetonitrile

  • 0.45 µm syringe filters

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[3]

    • Column Temperature: 30°C.[3]

    • Injection Volume: 10 µL.[3]

    • Detection: UV detection at approximately 280 nm, which is characteristic for phenolic compounds.[3]

  • Analysis: Inject the prepared sample and standards. Identify the butylphenol peak by comparing its retention time with that of a certified reference standard. Quantify using a calibration curve constructed from the standards.

Comparison of Common Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Partitioning between a liquid mobile phase and solid stationary phase.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase columns.Capillary columns (e.g., 5% diphenyl / 95% dimethyl polysiloxane).
Typical Mobile Phase Acetonitrile/water or Methanol/water gradients.Inert carrier gas (e.g., Helium).
Detection UV-Vis (DAD), Fluorescence, Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detector (FID).
Derivatization Generally not required.May be required to increase volatility and thermal stability.
Suitability Excellent for routine quantification in various matrices.High sensitivity and specificity; excellent for identification and trace analysis.

References

An In-depth Technical Guide to the Solubility of 4-Butylphenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-butylphenol, a compound with significant applications in the chemical and pharmaceutical industries. Understanding the solubility of its various isomers—4-n-butylphenol, 4-sec-butylphenol, and 4-tert-butylphenol—in different organic solvents is critical for process development, formulation design, and safety assessments. This document collates available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a visual workflow to guide researchers in this fundamental analysis.

Introduction to this compound and its Isomers

This compound (C₁₀H₁₄O) is an alkylphenol that exists as three primary isomers, distinguished by the structure of the butyl group attached to the phenol (B47542) ring at the para position. These isomers are 4-n-butylphenol, 4-sec-butylphenol, and 4-tert-butylphenol. While sharing a common molecular formula, their distinct molecular geometries influence their physical properties, including melting point, boiling point, and, crucially, their solubility in various media. The interplay between the polar hydroxyl group and the nonpolar butyl chain governs their solubility characteristics, generally making them more soluble in organic solvents than in water.

Solubility Data of this compound Isomers

4-n-Butylphenol
Solvent ClassSolventSolubility (at 25°C unless otherwise noted)
Aqueous WaterNot miscible[1]
Alcohols EthanolSoluble[2]
MethanolData not available
Ketones AcetoneData not available
Esters Ethyl AcetateData not available
Ethers Diethyl EtherSoluble[2]
Aromatic Hydrocarbons TolueneData not available
BenzeneSoluble[2]
Aliphatic Hydrocarbons HexaneData not available
4-sec-Butylphenol
Solvent ClassSolventSolubility (at 25°C unless otherwise noted)
Aqueous Water0.96 g/L[3]
Alcohols EthanolSoluble[4][5]
MethanolSoluble[4][6]
Ketones AcetoneSoluble[4]
Esters Ethyl AcetateData not available
Ethers Diethyl EtherSoluble[5]
Aromatic Hydrocarbons TolueneData not available
BenzeneData not available
Aliphatic Hydrocarbons HexaneData not available
4-tert-Butylphenol
Solvent ClassSolventSolubility (at 25°C unless otherwise noted)
Aqueous Water0.6 g/L (at 20°C)[7], 580 mg/L[8][9][10], 610 mg/L[8][9], 607.2 mg/L[9][11]
Alcohols EthanolSoluble[8][9][12][13], Moderately Soluble[8][9], 50 mg/mL[14]
MethanolSoluble[8]
Ketones AcetoneSoluble[12][13][15]
Esters Ethyl AcetateData not available
Ethers Diethyl EtherSoluble[8][9][12][16]
Halogenated Solvents ChloroformSoluble[8][9]
Aromatic Hydrocarbons TolueneData not available
BenzeneData not available
Aliphatic Hydrocarbons HexaneLikely Soluble[13]

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount for research and development. The following are detailed methodologies for two common and robust experimental techniques.

Shake-Flask Method (Equilibrium Solubility)

The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a constant temperature.

Materials:

  • This compound isomer (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight seals (e.g., screw caps (B75204) with PTFE liners)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • A suitable analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the this compound isomer to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker. Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to sediment. For finely dispersed solids, centrifugation at the experimental temperature can be used to facilitate separation.

  • Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining undissolved microparticles.

  • Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the diluted sample using a pre-calibrated analytical instrument to determine the concentration of the this compound isomer.

  • Calculation: Calculate the solubility of the this compound isomer in the solvent, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass or volume of a solvent at saturation.

Materials:

  • This compound isomer (high purity)

  • Selected organic solvent (analytical grade)

  • Glass vials or flasks with airtight seals

  • Constant temperature bath or incubator

  • Filtration apparatus (e.g., filter paper and funnel or sintered glass filter)

  • Evaporating dish or beaker (pre-weighed)

  • Analytical balance

  • Oven

Procedure:

  • Preparation of Saturated Solution: Prepare a saturated solution of the this compound isomer in the chosen solvent at a specific temperature as described in the shake-flask method (steps 1 and 2).

  • Phase Separation: Separate the excess solid from the saturated solution by filtration. Ensure that the filtration is performed at the same temperature as the equilibration to avoid changes in solubility.

  • Sample Collection: Accurately weigh a portion of the clear filtrate into a pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the evaporating dish. This can be done on a hot plate in a fume hood or in a vacuum oven at a temperature below the boiling point of the solute to avoid any loss of the dissolved solid.

  • Drying and Weighing: Once the solvent is completely evaporated, dry the residue in an oven at an appropriate temperature until a constant weight is achieved. Cool the dish in a desiccator before weighing it on an analytical balance.

  • Calculation: The mass of the dissolved this compound is the final weight of the dish with the residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the dish with the solution minus the final weight of the dish with the residue. The solubility can then be expressed as grams of solute per 100 grams of solvent or other appropriate units.

Experimental Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a compound such as this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Quantification prep_solute Prepare High-Purity This compound Isomer prep_vials Prepare & Label Sealed Vials prep_solute->prep_vials prep_solvent Select & Prepare Analytical Grade Solvent prep_solvent->prep_vials add_excess Add Excess Solute to Solvent in Vials prep_vials->add_excess equilibrate Equilibrate at Constant Temperature with Agitation (24-72 hours) add_excess->equilibrate phase_sep Phase Separation (Sedimentation / Centrifugation) equilibrate->phase_sep sample Collect & Filter Supernatant phase_sep->sample dilute Dilute Sample to Analytical Range sample->dilute quantify Quantify Concentration (e.g., HPLC, GC, UV-Vis) dilute->quantify calculate Calculate Solubility quantify->calculate

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition of 4-butylphenol, a compound of significant interest in various industrial applications, including the synthesis of resins and as an antioxidant. This document collates available quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), details the experimental protocols for these analyses, and elucidates the proposed thermal decomposition pathways. A key finding is the significant influence of the atmospheric conditions on the decomposition profile of this compound, with distinct behaviors observed in inert and oxidative environments. This guide aims to serve as a critical resource for professionals requiring a deep understanding of the thermal properties of this compound for its effective and safe application.

Introduction

This compound, particularly its isomer 4-tert-butylphenol (B1678320), is a crucial intermediate in the chemical industry. Its molecular structure, featuring a phenolic hydroxyl group and a butyl substituent on the aromatic ring, imparts antioxidant properties that are leveraged in the production of polymers, resins, and other materials requiring thermal stability. A thorough understanding of the thermal behavior of this compound is paramount for optimizing its use, predicting the lifespan of materials containing it, and ensuring safety during high-temperature processing.

This guide synthesizes the current knowledge on the thermal stability and decomposition of this compound, addressing key aspects such as decomposition temperatures, the nature of the decomposition products, and the underlying reaction kinetics and mechanisms.

Quantitative Thermal Analysis Data

The thermal stability of this compound has been investigated using various analytical techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The data reveals a strong dependence of the decomposition profile on the surrounding atmosphere.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions such as melting and energetic decomposition events.

A notable discrepancy exists in the reported decomposition temperatures for 4-tert-butylphenol, which can be attributed to the differing experimental atmospheres.

  • In an inert atmosphere (e.g., nitrogen) , 4-tert-butylphenol exhibits higher thermal stability. Studies on the thermolysis of 4-tert-butylphenol have been conducted in the temperature range of 400–465 °C (673–738 K), indicating that significant decomposition under pyrolytic conditions occurs at these elevated temperatures.[1]

  • In an oxidative atmosphere (e.g., air) , the decomposition of phenolic compounds is known to occur at lower temperatures.[2][3] For phenolic resins, the degradation in an oxidizing atmosphere can be complete before 600°C.[4] One study on p-tertiary butyl phenol (B47542) reported thermal degradation commencing at approximately 137°C and terminating around 198°C, with a corresponding endothermic decomposition peak at 175.54°C in the Differential Thermal Analysis (DTA) thermogram.[5] This lower temperature range is indicative of oxidative degradation.

The following tables summarize the available quantitative data for 4-tert-butylphenol.

Table 1: Thermal Properties of 4-tert-Butylphenol

PropertyValueReference
Melting Point99.5 °C[2]
Boiling Point239.8 °C[2]
Flash Point113 °C[6]

Table 2: TGA/DTA Data for 4-tert-Butylphenol

Analysis TypeAtmosphereOnset of DecompositionEnd of DecompositionPeak Decomposition TemperatureReference
TGANot Specified (likely oxidative)~137 °C~198 °C-[5]
DTANot Specified (likely oxidative)--175.54 °C (Endotherm)[5]
Thermolysis StudyInert400-465 °C--[1]
Decomposition Products

The products of thermal decomposition are highly dependent on the temperature and atmosphere.

  • General Decomposition Products: Under unspecified conditions, particularly upon heating to decomposition, the release of carbon monoxide (CO), carbon dioxide (CO2), and other irritating fumes and acrid smoke has been reported.[4][6]

  • Pyrolysis in an Inert Atmosphere: At elevated temperatures (400–465 °C), the primary transformation of 4-tert-butylphenol is isomerization.[1] While the specific components of the thermolysis mixture are not detailed in the available literature, studies on analogous compounds like 2-propylphenol (B147445) at 400°C yielded isomerization products (2-isopropylphenol), dealkylation products (phenol and 2-cresol), and gaseous products such as methane, carbon dioxide, ethylene, and propene.[1] For other hindered phenols like butylated hydroxytoluene (BHT), the main decomposition products are isobutene and less substituted phenols.[7] It is anticipated that the cleavage of the tert-butyl group from 4-tert-butylphenol would yield isobutylene (B52900) gas and a phenol radical.[8]

  • Oxidative Decomposition: In the presence of oxygen, the decomposition is more complex and can lead to a variety of oxidized aromatic and aliphatic compounds. For phenolic resins, the composition of volatile compounds is significantly affected by the presence of an oxidizing environment.[4]

Decomposition Kinetics

A kinetic model for the thermolysis of 4-tert-butylphenol in the temperature range of 400–465 °C has been proposed, and the rate constants and parameters of the Arrhenius equation have been calculated.[1] However, the specific values for the activation energy and pre-exponential factor are not available in the reviewed literature. The study did indicate that isomerization is a predominant transformation.[1] For the decomposition of a similar compound, BHT, the apparent activation energy was calculated to be 151.8 kJ mol⁻¹.[7]

Experimental Protocols

The following sections describe standardized experimental protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound in both inert and oxidative atmospheres.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Place the pan in the TGA furnace.

  • For analysis in an inert atmosphere, purge the furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert environment. For analysis in an oxidative atmosphere, use a similar flow rate of dry air.

  • Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min. To investigate kinetic parameters, this can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).

  • Record the weight loss of the sample as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy of any thermal transitions, including decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Purge the DSC cell with a high-purity inert gas (e.g., nitrogen) or air at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 300°C for oxidative or higher for inert atmosphere studies) at a constant heating rate of 10 °C/min.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting DSC thermogram to identify the endothermic peak corresponding to melting and any endothermic or exothermic peaks associated with decomposition, and calculate the associated enthalpy changes.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products of thermal decomposition.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer (GC-MS).

Procedure:

  • Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.

  • Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.

  • Conduct staged pyrolysis at different temperatures (e.g., 200°C, 400°C, and 650°C) to analyze the products of different decomposition stages in both inert (e.g., helium) and oxidative (if the instrument allows) atmospheres.

  • The volatile pyrolysis products are separated by the GC column and identified by the mass spectrometer.

  • Analyze the mass spectra of the eluted compounds by comparing them to a spectral library to identify the thermal decomposition products.

Mandatory Visualizations

The following diagrams illustrate the proposed thermal decomposition pathways and a typical experimental workflow for thermal analysis.

Decomposition_Pathway_Inert cluster_main Inert Atmosphere (Pyrolysis) Butylphenol 4-tert-Butylphenol High_Temp High Temperature (400-465 °C) Isomerization Isomerization Products (e.g., 2-tert-Butylphenol, 3-tert-Butylphenol) High_Temp->Isomerization Predominant Transformation Cleavage C-C Bond Cleavage High_Temp->Cleavage Primary Pathway Isobutylene Isobutylene Cleavage->Isobutylene Phenol_Radical Phenol Radical Cleavage->Phenol_Radical Products Decomposition Products Further_Decomp Further Decomposition Phenol_Radical->Further_Decomp Gases Gaseous Products (Methane, etc.) Further_Decomp->Gases Char Char Further_Decomp->Char Decomposition_Pathway_Oxidative cluster_main Oxidative Atmosphere Butylphenol 4-tert-Butylphenol Low_Temp Lower Temperature (~140-200 °C) H_Abstraction Hydrogen Abstraction Butylphenol->H_Abstraction Oxygen O₂ Oxygen->H_Abstraction Phenoxy_Radical Phenoxy Radical H_Abstraction->Phenoxy_Radical Water H₂O H_Abstraction->Water Oxidation_Products Oxidized Products Phenoxy_Radical->Oxidation_Products Complex Reactions Ring_Opening Ring Opening Oxidation_Products->Ring_Opening CO_CO2 CO, CO₂ Ring_Opening->CO_CO2 Experimental_Workflow cluster_workflow Thermal Analysis Workflow Sample This compound Sample TGA TGA Analysis (Inert/Oxidative) Sample->TGA DSC DSC Analysis (Inert/Oxidative) Sample->DSC Py_GCMS Py-GC-MS Analysis (Inert/Oxidative) Sample->Py_GCMS TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data GCMS_Data Chromatogram & Mass Spectra Py_GCMS->GCMS_Data Interpretation Data Interpretation TGA_Data->Interpretation DSC_Data->Interpretation GCMS_Data->Interpretation Stability Thermal Stability Profile Interpretation->Stability Products Decomposition Products Interpretation->Products Kinetics Kinetic Parameters Interpretation->Kinetics

References

A Comprehensive Technical Guide to the Reactivity of 4-Butylphenol with Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the reactivity of 4-butylphenol with a range of common laboratory reagents. The document outlines key reaction types, detailed experimental protocols, and quantitative data to support researchers and professionals in the fields of chemical synthesis and drug development.

Core Reactivity of this compound

This compound, a member of the alkylphenol family, exhibits reactivity at two primary sites: the aromatic ring and the hydroxyl group. The butyl group at the para position and the activating hydroxyl group influence the regioselectivity and rate of these reactions. The electron-donating nature of both substituents directs electrophilic aromatic substitution to the ortho positions relative to the hydroxyl group.

Electrophilic Aromatic Substitution Reactions

The electron-rich aromatic ring of this compound readily undergoes electrophilic aromatic substitution. The hydroxyl group is a strong activating group and directs incoming electrophiles to the ortho and para positions. As the para position is occupied by the butyl group, substitution occurs predominantly at the ortho positions (2 and 6 positions).

Formylation

Formylation introduces a formyl group (-CHO) onto the aromatic ring, typically at the ortho position to the hydroxyl group, to produce hydroxybenzaldehydes. Common methods for the formylation of this compound include the Duff reaction and the Reimer-Tiemann reaction.

The Duff reaction utilizes hexamine in an acidic medium to achieve ortho-formylation.[1]

Experimental Protocol: Ortho-formylation of 4-tert-Butylphenol (B1678320) (as a proxy for this compound) [2]

  • Reagents: 4-tert-Butylphenol (3.00 g, 20.0 mmol), dry acetonitrile (B52724) (100 mL), dry triethylamine (B128534) (10.4 mL, 75.0 mmol), anhydrous magnesium chloride (2.86 g, 30.0 mmol), dry paraformaldehyde (4.05 g, 135.0 mmol), 5% HCl (aq.) (200 mL), diethyl ether, saturated NaCl (aq.), anhydrous Na₂SO₄.

  • Procedure:

    • A 500 mL round-bottom flask under argon is charged with 4-tert-butylphenol and dry acetonitrile.

    • Dry triethylamine and anhydrous magnesium chloride are added, and the solution is stirred for 30 minutes.

    • Dry paraformaldehyde is added, and the mixture is heated to reflux under argon for approximately 3 hours.

    • The resulting yellow solution is cooled to room temperature and added to 5% aqueous HCl, followed by stirring for 30 minutes.

    • The product is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous NaCl and dried over anhydrous Na₂SO₄.

    • The solvent is removed under reduced pressure to yield the product.

  • Yield: 83% (for 5-tert-butyl-2-hydroxybenzaldehyde).[2]

G cluster_reactants Reactants & Pre-treatment cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Mixing_Stirring Mix and Stir (30 min) This compound->Mixing_Stirring Dissolve Acetonitrile Acetonitrile Acetonitrile->Mixing_Stirring Triethylamine Triethylamine Triethylamine->Mixing_Stirring MgCl2 MgCl2 MgCl2->Mixing_Stirring Paraformaldehyde Paraformaldehyde Add_Paraformaldehyde Add Paraformaldehyde Mixing_Stirring->Add_Paraformaldehyde Reflux Reflux (3 h) Add_Paraformaldehyde->Reflux Cooling Cool to RT Reflux->Cooling Acidification Add 5% HCl (aq) Cooling->Acidification Extraction Extract with Diethyl Ether Acidification->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Remove Solvent Drying->Evaporation Product 2-Hydroxy-5-butylbenzaldehyde Evaporation->Product

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. The reactive species is dichlorocarbene.[3]

Experimental Protocol: General Reimer-Tiemann Reaction [4][5]

  • Reagents: Phenol (B47542) derivative, sodium hydroxide (B78521), ethanol, water, chloroform, ethyl acetate (B1210297).

  • Procedure:

    • A solution of the phenol and sodium hydroxide in an ethanol/water mixture is heated to 70°C.

    • Chloroform is added dropwise over 1 hour.

    • The mixture is stirred for an additional 3 hours, then cooled to room temperature.

    • Ethanol is removed by evaporation.

    • The remaining aqueous solution is acidified (pH 4-5) and extracted with ethyl acetate.

    • The product is isolated from the organic phase.

G cluster_reactants Reactants & Initial Setup cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Heating Heat to 70°C This compound->Heating NaOH NaOH NaOH->Heating Ethanol_Water Ethanol/Water Ethanol_Water->Heating Chloroform Chloroform Add_Chloroform Add Chloroform (1 h) Heating->Add_Chloroform Stirring Stir (3 h) Add_Chloroform->Stirring Cooling Cool to RT Stirring->Cooling Evaporation Remove Ethanol Cooling->Evaporation Acidification Acidify (pH 4-5) Evaporation->Acidification Extraction Extract with EtOAc Acidification->Extraction Product 2-Hydroxy-5-butylbenzaldehyde Extraction->Product

Nitration

Nitration of this compound introduces a nitro group (-NO₂) onto the aromatic ring, typically at the ortho position. A chemoselective method utilizes tert-butyl nitrite (B80452).[6][7]

Experimental Protocol: Nitration with tert-Butyl Nitrite [6][8]

  • Reagents: Phenol derivative, tert-butyl nitrite (t-BuONO), tetrahydrofuran (B95107) (THF).

  • Procedure:

    • The phenol is dissolved in THF.

    • tert-Butyl nitrite (3 equivalents) is added to the solution at room temperature.

    • The reaction is stirred, and its progress is monitored.

  • Note: This method is noted for its high chemoselectivity for phenols.[6]

Halogenation

Halogenation of this compound, such as bromination or chlorination, results in the substitution of hydrogen atoms on the aromatic ring with halogen atoms, primarily at the ortho positions.

Experimental Protocol: Bromination of 4-tert-Butylphenol [9][10]

  • Reagents: 4-tert-Butylphenol (20 g, 0.133 mol), chloroform, carbon tetrachloride, bromine (7.18 mL, 0.14 mol), dichloromethane (B109758), 1% aqueous sodium thiosulfate (B1220275), saturated brine, MgSO₄.

  • Procedure:

    • A solution of bromine in chloroform is added dropwise over 2 hours to a solution of 4-tert-butylphenol in a chloroform/carbon tetrachloride mixture at 0°C under a nitrogen atmosphere.

    • The reaction mixture is purged with nitrogen overnight.

    • The solution is diluted with dichloromethane and washed with aqueous sodium thiosulfate and brine.

    • The organic layer is dried over MgSO₄, filtered, and concentrated to yield the product.

  • Yield: Quantitative (for 2-bromo-4-tert-butylphenol).[10]

Sulfonation

Sulfonation of phenols with concentrated sulfuric acid typically yields a mixture of ortho and para substituted products. For this compound, sulfonation is expected to occur at the ortho position. The reaction with sulfuric acid can also lead to dealkylation under certain conditions.[11][12]

Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo various reactions, including etherification and esterification.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method for preparing ethers from an alkoxide and a primary alkyl halide.[13][14]

Experimental Protocol: General Williamson Ether Synthesis for Phenols [15]

  • Reagents: Phenol derivative (1 eq.), K₂CO₃ (2 eq.), acetonitrile, alkyl halide (e.g., butyl bromide).

  • Procedure:

    • A suspension of the phenol and potassium carbonate in acetonitrile is prepared.

    • The alkyl halide is added at room temperature, and the mixture is stirred for several hours.

    • After the reaction is complete, the inorganic salts are filtered off.

    • The filtrate is washed with water and brine, dried, and concentrated to give the ether.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation This compound This compound Reaction_Mixture Suspend in Acetonitrile This compound->Reaction_Mixture K2CO3 K2CO3 K2CO3->Reaction_Mixture Acetonitrile Acetonitrile Acetonitrile->Reaction_Mixture Alkyl_Halide Alkyl Halide Add_Halide Add Alkyl Halide Reaction_Mixture->Add_Halide Stirring Stir at RT Add_Halide->Stirring Filtration Filter Inorganics Stirring->Filtration Washing Wash with Water & Brine Filtration->Washing Drying Dry Organic Layer Washing->Drying Evaporation Concentrate Drying->Evaporation Product 4-Butoxyphenyl Alkane Evaporation->Product

Esterification (Acylation)

The hydroxyl group of this compound can be acylated to form an ester using reagents like acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270).[16]

Experimental Protocol: General Acetylation of a Hydroxyl Group [16]

  • Reagents: Compound with a hydroxyl group (1.0 equiv.), pyridine, acetic anhydride (1.5–2.0 equiv. per hydroxyl group), dry methanol, toluene, dichloromethane or ethyl acetate, 1 M HCl, water, saturated aqueous NaHCO₃, brine, Na₂SO₄ or MgSO₄.

  • Procedure:

    • The starting material is dissolved in pyridine under an inert atmosphere.

    • Acetic anhydride is added at 0°C.

    • The mixture is stirred at room temperature until the reaction is complete.

    • The reaction is quenched with dry methanol.

    • The mixture is co-evaporated with toluene.

    • The residue is diluted with dichloromethane or ethyl acetate and washed with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

    • The organic layer is dried and concentrated to yield the ester.

Oxidation

Phenols can be oxidized to various products, including quinones. The outcome of the oxidation of this compound depends on the oxidizing agent and reaction conditions. Reagents like potassium permanganate (B83412) can be used.[17][18]

Polymerization

This compound is an important monomer in the production of various polymers.

Phenol-Formaldehyde Resins

This compound can be used in the synthesis of phenol-formaldehyde resins. These are typically produced by the reaction of a phenol with formaldehyde (B43269) under acidic or basic conditions. The butyl group in the para position prevents cross-linking at that site, leading to thermoplastic resins.[12][19]

Polycarbonates

In the synthesis of polycarbonates, this compound can act as a chain stopper or end-capping agent. It controls the molecular weight of the polymer by terminating the growing polymer chains.[20][21]

Epoxy Resins

This compound can be converted to its glycidyl (B131873) ether, which is then used in the formulation of epoxy resins. The glycidyl ether is typically synthesized by reacting this compound with epichlorohydrin (B41342) in the presence of a base.[6][22]

Quantitative Data Summary

Reaction TypeReagent(s)ProductYieldReference(s)
Formylation (Duff) Hexamethylenetetramine, MgCl₂, Et₃N, MeCN5-tert-Butyl-2-hydroxybenzaldehyde83%[2]
Bromination Bromine, Chloroform/CCl₄2-Bromo-4-tert-butylphenolQuantitative[9][10]
O-Alkylation 1-Bromobutane, K₂CO₃, Acetone4-Butoxyphenol (from hydroquinone)87.0 - 89.1%[9]
Glycidyl Ether Synthesis Epichlorohydrin, NaOH4-tert-Butylphenyl glycidyl ether>85%[6]

Note: Much of the detailed quantitative data available is for 4-tert-butylphenol, which serves as a close structural analog for this compound.

References

Navigating the Handling of 4-Butylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 4-Butylphenol. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to mitigate risks and ensure a safe laboratory environment. This document delves into the toxicological properties, recommended safety protocols, and emergency procedures related to this compound, presenting quantitative data in accessible formats and detailing experimental methodologies.

Section 1: Physical and Chemical Properties

This compound is a substituted phenolic compound with distinct physical and chemical characteristics that inform its handling and storage requirements. Two common isomers are 4-tert-Butylphenol and 4-n-Butylphenol, with 4-tert-Butylphenol being more extensively documented in safety literature. The properties of 4-tert-Butylphenol are summarized below.

PropertyValueReferences
Chemical Formula C₁₀H₁₄O[1][2]
Molecular Weight 150.22 g/mol [1][3][4]
Appearance White solid, crystals, or flakes[1][2]
Odor Distinct phenolic, disinfectant-like[1][5]
Melting Point 99.5 °C (211.1 °F)[2]
Boiling Point 239.8 °C (463.6 °F)[2]
Flash Point 115 °C (239 °F)[1]
Solubility in Water 0.6 g/L at 20 °C (Insoluble)[2][5]
Density 0.908 g/cm³ at 20 °C[2]

Section 2: Toxicological Profile

This compound presents several health hazards that necessitate careful handling. Its toxicological profile, as determined by various studies, is summarized below. The compound is a known skin and eye irritant, with the potential for more severe systemic effects, including reproductive toxicity and endocrine disruption.[2][3]

EndpointResultSpeciesMethodReferences
Acute Oral Toxicity (LD50) > 2,000 mg/kgRatOECD 423[6]
Skin Irritation Causes skin irritationRabbitOECD 404[3][4][6]
Eye Irritation Causes serious eye damageRabbitOECD 405[3][4][6]
Skin Sensitization May cause an allergic skin reactionGuinea pig-[7]
Reproductive Toxicity Suspected of damaging fertility or the unborn childRatOECD 414[3][6][8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation--[4]

Section 3: Hazard Classification and Safety Precautions

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The classification for 4-tert-Butylphenol is as follows:

  • Pictograms:

    • Corrosion (GHS05)

    • Health Hazard (GHS08)

    • Exclamation Mark (GHS07)

    • Environment (GHS09)

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4][6]

    • H318: Causes serious eye damage.[3][4][6]

    • H317: May cause an allergic skin reaction.[7]

    • H335: May cause respiratory irritation.[4][7]

    • H361: Suspected of damaging fertility or the unborn child.[3][6]

    • H410: Very toxic to aquatic life with long lasting effects.[3][8]

  • Precautionary Statements: A comprehensive list of precautionary statements can be found in safety data sheets and includes recommendations for prevention, response, storage, and disposal.[3][6]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is essential to minimize exposure.[9]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.[4][6]Protects against splashes and dust, which can cause serious eye damage.
Skin Protection Chemical-resistant gloves (e.g., Butyl rubber). A complete suit protecting against chemicals is recommended.[1][6][9]Prevents skin contact, which can cause irritation and potential absorption.
Respiratory Protection NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter, especially when dust may be generated.[1][4][5]Protects against inhalation of dust and vapors, which can cause respiratory irritation.
Handling and Storage
  • Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[4] Avoid the formation of dust and aerosols.[6] Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the work area.[4]

  • Storage: Store in a cool, dry, and well-ventilated place.[4] Keep the container tightly closed.[3] Store away from incompatible materials such as strong oxidizing agents.[10]

Section 4: Detailed Experimental Protocols

The following sections outline the methodologies for key toxicological and mechanistic studies relevant to assessing the safety of this compound.

In Vivo Toxicity Studies

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.[3]

  • Test System: Healthy, young adult albino rabbits.

  • Procedure:

    • Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped.[10]

    • A 0.5 g amount of the solid test substance is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.[3][11]

    • The exposure duration is 4 hours.[3]

    • After exposure, the dressing and any residual test substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[10]

  • Evaluation: The severity of the skin reactions is scored according to a standardized grading system. The reversibility of the observed lesions is also assessed.[3]

This study evaluates the potential of a substance to cause eye irritation or corrosion.[1]

  • Test System: Healthy, adult albino rabbits.

  • Procedure:

    • A single dose of the test substance (e.g., 0.1 mL of a liquid or not more than 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal.[2]

    • The other eye remains untreated and serves as a control.[1]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[1]

  • Evaluation: The cornea, iris, and conjunctiva are evaluated for the severity and reversibility of any lesions according to a standardized scoring system.[2]

This study provides information on the potential effects of a substance on embryonic and fetal development.[12]

  • Test System: Pregnant female rats are commonly used.[13]

  • Procedure:

    • The test substance is administered daily by gavage to groups of pregnant females, typically from implantation to the day before the scheduled cesarean section.[14]

    • At least three dose levels and a concurrent control group are used.[12]

    • Maternal clinical signs, body weight, and food consumption are monitored throughout the study.

    • Shortly before the expected day of delivery, the females are euthanized, and the uterine contents are examined.[12]

  • Evaluation: Endpoints evaluated include the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.[15]

In Vitro Mechanistic Studies

This assay determines the ability of a chemical to bind to the estrogen receptor (ER).

  • Principle: This is a competitive binding assay where the test chemical competes with a radiolabeled ligand (e.g., [³H]-17β-estradiol) for binding to the ER.[16]

  • Procedure:

    • A source of ER is prepared, typically from rat uterine cytosol or recombinant human ER.[16]

    • The ER preparation is incubated with a constant concentration of the radiolabeled estradiol (B170435) and varying concentrations of the test substance.

    • After incubation, bound and free radioligand are separated.

    • The amount of bound radioactivity is measured.

  • Data Analysis: The concentration of the test substance that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is calculated. This value is used to determine the relative binding affinity of the test substance for the ER.

This assay is used to investigate the mechanism of skin depigmentation by assessing the inhibitory effect of a compound on tyrosinase, the key enzyme in melanin (B1238610) synthesis.[17]

  • Principle: The assay measures the activity of tyrosinase by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA, which can be measured spectrophotometrically.[17]

  • Procedure:

    • A solution of mushroom tyrosinase is prepared in a suitable buffer (e.g., phosphate (B84403) buffer).[17]

    • In a 96-well plate, the tyrosinase solution is mixed with various concentrations of this compound. A known inhibitor like kojic acid can be used as a positive control.[17]

    • The reaction is initiated by adding a solution of L-DOPA.[17]

    • The absorbance at 475 nm is measured at regular intervals to determine the rate of dopachrome formation.[17]

  • Data Analysis: The percentage of tyrosinase inhibition is calculated for each concentration of this compound. The IC50 value is then determined from a dose-response curve.

Section 5: Mechanisms of Toxicity and Signaling Pathways

Endocrine Disruption

4-tert-Butylphenol has been identified as a potential endocrine disruptor.[2] It has been shown to interact with multiple nuclear receptors, including the estrogen receptor (ER), androgen receptor (AR), and thyroid hormone receptor (TR).[18]

  • Estrogenic and Anti-androgenic Activity: Studies have demonstrated that 4-tert-Butylphenol can act as an ERα agonist and an AR antagonist.[18] This dual activity can disrupt the delicate balance of hormone signaling in the body.

Estrogen_Androgen_Receptor_Signaling cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4TBP 4-tert-Butylphenol ER Estrogen Receptor (ER) 4TBP->ER Binds (Agonist) AR Androgen Receptor (AR) 4TBP->AR Binds (Antagonist) ERE Estrogen Response Element ER->ERE Dimerizes & Translocates ARE Androgen Response Element AR->ARE Translocation Blocked HSP Heat Shock Proteins HSP->ER HSP->AR Gene_Transcription_E Estrogenic Gene Transcription ERE->Gene_Transcription_E Gene_Transcription_A Androgenic Gene Transcription ARE->Gene_Transcription_A

Caption: Endocrine disruption by 4-tert-Butylphenol.

Skin Depigmentation

Occupational exposure to 4-tert-Butylphenol has been associated with contact/occupational vitiligo, a skin disorder characterized by depigmentation.[4] This is attributed to its effects on melanocytes, the melanin-producing cells in the skin.

  • Tyrosinase Inhibition: 4-tert-Butylphenol can competitively inhibit tyrosinase, the rate-limiting enzyme in melanin synthesis.[4] By competing with the natural substrate, tyrosine, it disrupts the production of melanin.

  • Melanocyte Apoptosis: In addition to enzymatic inhibition, 4-tert-Butylphenol has been shown to induce apoptosis (programmed cell death) in melanocytes.[19] This leads to a reduction in the number of functional melanocytes, resulting in depigmentation.

Skin_Depigmentation_Pathway cluster_melanocyte Melanocyte Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Apoptosis Apoptosis Induction Cell_Death Melanocyte Death Apoptosis->Cell_Death 4TBP 4-tert-Butylphenol 4TBP->Tyrosinase Competitive Inhibition 4TBP->Apoptosis Induces

Caption: Mechanism of 4-tert-Butylphenol-induced skin depigmentation.

Section 6: Emergency Procedures

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE). Avoid breathing dust or vapors. Ensure adequate ventilation.[6]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[3]

  • Methods for Cleaning Up: For small spills, use absorbent paper to pick up the material.[5] For larger spills, sweep up the solid material and place it in a suitable, closed container for disposal.[6] Avoid generating dust.[3]

Experimental_Workflow cluster_planning Planning & Preparation cluster_handling Handling Procedure cluster_cleanup Cleanup & Disposal cluster_post Post-Procedure Risk_Assessment Conduct Risk Assessment Prepare_PPE Prepare Appropriate PPE Risk_Assessment->Prepare_PPE Prepare_Work_Area Prepare Ventilated Work Area Prepare_PPE->Prepare_Work_Area Weigh_Chemical Weigh Chemical in Fume Hood Prepare_Work_Area->Weigh_Chemical Perform_Experiment Perform Experiment Weigh_Chemical->Perform_Experiment Decontaminate Decontaminate Surfaces & Equipment Perform_Experiment->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose_Waste Dispose of Waste Properly Segregate_Waste->Dispose_Waste Doff_PPE Remove PPE Correctly Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: General workflow for the safe handling of this compound.

Section 7: Conclusion

This compound is a valuable chemical intermediate with a significant hazard profile that demands respect and careful management. A thorough understanding of its toxicological properties, adherence to stringent safety protocols, and preparedness for emergencies are paramount for all personnel involved in its handling. By implementing the measures outlined in this guide, researchers and professionals can mitigate the risks associated with this compound and maintain a safe and healthy working environment.

References

Environmental Fate and Degradation of 4-Butylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylphenol, particularly its isomer 4-tert-butylphenol (B1678320) (4-t-BP), is an organic compound of significant industrial importance. It serves as a key intermediate in the production of phenolic and polycarbonate resins, curing agents, and as an antioxidant in various materials, including food packaging, rubber, and epoxy resins. Its widespread application, however, raises environmental concerns due to potential release into aquatic ecosystems through industrial effluents and the degradation of consumer products.[1] This technical guide provides a comprehensive overview of the environmental fate and degradation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical pathways to support environmental risk assessment and the development of remediation strategies.

Physicochemical Properties and Environmental Distribution

The environmental behavior of this compound is largely dictated by its physicochemical properties. With a log K_ow_ of 3.3, it has a low to moderate potential for bioaccumulation in aquatic organisms. While not classified as persistent, its presence has been detected in surface waters, highlighting the importance of understanding its degradation mechanisms. 4-tert-butylphenol is not expected to undergo hydrolysis under typical environmental pH conditions (pH 4, 7, and 9).[2]

Abiotic Degradation

Photodegradation

Photodegradation is a significant abiotic pathway for the removal of this compound from aqueous environments. The compound absorbs UV radiation at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight.[2] The degradation rate can be significantly enhanced by Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive radicals.

Studies have shown that the degradation rate of 4-t-BP is significantly influenced by the type of photocatalyst, initial pollutant concentration, and the presence of other ions.[3][4] For instance, complete degradation of 5 ppm 4-t-BP was achieved in 60 minutes using 200 mg/L of Ag₂CO₃ under simulated solar light.[3][5] The degradation efficiency of AOPs for 4-t-BP generally follows the order of UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C.[6]

Table 1: Quantitative Data on Photodegradation of 4-tert-Butylphenol

System/CatalystInitial Concentration (ppm)Catalyst Dosage (mg/L)Irradiation Time (min)Degradation Efficiency (%)Reference
Ag₂CO₃/Solar Light520060100[3][5]
Ag₂CO₃/Solar Light2.5 - 10100 - 3006041.6 - 100[3]
Cu-Mo-TiO₂/UV Light (365 nm)1510060100[4][7]
Cu-Mo-TiO₂/Solar Light1510015070[4][7]
UV/H₂O₂Not Specified88.3 mg/L H₂O₂1093.34[8]
Fe-doped TiO₂/UV LightNot Specified4 wt.% FeNot Specified86 (TOC removal)[9]
UV/S₂O₈²⁻Not Specified4.0 mM S₂O₈²⁻Not SpecifiedHighest among UV, UV/H₂O₂, and UV/S₂O₈²⁻[6]
Atmospheric Degradation

In the atmosphere, 4-tert-butylphenol is expected to degrade rapidly through reactions with hydroxyl radicals. The calculated atmospheric half-life is approximately 3.2 hours.

Biotic Degradation

Biodegradation is a crucial process for the elimination of this compound from the environment. Several studies have demonstrated its susceptibility to microbial degradation under aerobic conditions.

Aerobic Biodegradation

Multiple studies have confirmed the biodegradability of 4-tert-butylphenol. According to OECD Test Guideline 301B, degradation of 58.5% (at 5 mg/L) and 63.5% (at 10 mg/L) was observed within 28 days. Another study following OECD TG 301F showed 42% (at 25 mg/L) and 60% (at 15 mg/L) degradation in 28 days. A study using OECD TG 301A reported a 98% degradation over 28 days.

Bacterial strains capable of utilizing 4-tert-butylphenol as a sole carbon and energy source have been isolated, such as Sphingobium fuliginis.[1] Strain TIK-1 was shown to completely degrade 1.0 mM 4-tert-butylphenol within 12 hours.[1] The degradation activity in this strain was found to be inducible.[1]

Table 2: Quantitative Data on Aerobic Biodegradation of 4-tert-Butylphenol

Test GuidelineConcentrationDuration (days)Degradation (%)Reference
OECD TG 301B5 mg/L2858.5
OECD TG 301B10 mg/L2863.5
OECD TG 301F25 mg/L2842
OECD TG 301F15 mg/L2860
OECD TG 301ANot Specified2898
Sphingobium fuliginis TIK-11.0 mM0.5 (12 hours)100[1]

Bioaccumulation

This compound has a low potential to bioaccumulate in aquatic organisms. The measured octanol-water partition coefficient (log K_ow_) of 3.3 is below the threshold for significant bioaccumulation. Experimental data on fish show a bioconcentration factor (BCF) of 120 L/kg, which is also below the level of concern.

Experimental Protocols

Photocatalytic Degradation of 4-tert-butylphenol

Objective: To evaluate the photocatalytic degradation of 4-t-BP using a specific catalyst under simulated solar or UV light.

Materials:

  • 4-tert-butylphenol (4-t-BP) standard

  • Photocatalyst (e.g., Ag₂CO₃, doped TiO₂)

  • Photochemical reactor with a suitable lamp source (e.g., Xenon lamp, Mercury lamp)

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Prepare a stock solution of 4-t-BP in a suitable solvent and dilute to the desired initial concentration (e.g., 5 ppm) in deionized water.

  • Add a specific dosage of the photocatalyst (e.g., 200 mg/L) to the 4-t-BP solution in the photochemical reactor.

  • Prior to irradiation, stir the suspension in the dark for a period (e.g., 90 minutes) to establish adsorption-desorption equilibrium.[7]

  • Initiate irradiation with the selected lamp source.

  • At regular time intervals, withdraw aliquots of the suspension.

  • Immediately filter the samples through a 0.22 µm syringe filter to remove the catalyst particles.[7]

  • Analyze the filtrate for the remaining concentration of 4-t-BP using HPLC.

Aerobic Biodegradation Assay (Based on OECD TG 301)

Objective: To assess the ready biodegradability of 4-tert-butylphenol by aerobic microorganisms.

Materials:

  • 4-tert-butylphenol

  • Mineral salts medium

  • Activated sludge or other microbial inoculum

  • Apparatus for measuring CO₂ evolution (for OECD TG 301B) or oxygen consumption (for OECD TG 301F)

  • Shaking incubator

Procedure (Conceptual Outline):

  • Prepare a mineral salts medium containing all essential nutrients except a carbon source.

  • Add a known concentration of 4-tert-butylphenol as the sole carbon source to the medium.

  • Inoculate the medium with a small amount of activated sludge or a prepared microbial culture.

  • Incubate the flasks in a shaking incubator at a constant temperature (e.g., 20-25°C) in the dark for 28 days.

  • Include control flasks containing only the inoculum (to measure endogenous respiration) and reference flasks with a readily biodegradable substance (e.g., sodium benzoate) to check the viability of the inoculum.

  • Monitor the degradation process by measuring the amount of CO₂ evolved or oxygen consumed over the 28-day period.

  • Calculate the percentage of biodegradation based on the theoretical amount of CO₂ evolution or oxygen demand.

Signaling and Metabolic Pathways

The primary metabolic pathway for the bacterial degradation of 4-tert-butylphenol involves an initial hydroxylation step, followed by ring cleavage.[1]

In Sphingobium fuliginis strain TIK-1, 4-tert-butylphenol is first hydroxylated to form 4-tert-butylcatechol .[1] This intermediate is then subjected to a meta-cleavage pathway, catalyzed by the enzyme catechol 2,3-dioxygenase.[1] This enzymatic activity has been confirmed in cell extracts of the strain.[1] The inhibition of degradation by 3-fluorocatechol, a known meta-cleavage inhibitor, further supports this pathway.[1]

Biodegradation_Pathway cluster_main Biodegradation of this compound 4-BP This compound Hydroxylation Hydroxylation 4-BP->Hydroxylation Sphingobium fuliginis 4-BC 4-Butylcatechol Hydroxylation->4-BC Meta_Cleavage meta-Cleavage (Catechol 2,3-dioxygenase) 4-BC->Meta_Cleavage Ring_Fission Ring Fission Products Meta_Cleavage->Ring_Fission TCA TCA Cycle Ring_Fission->TCA

Caption: Proposed metabolic pathway for the biodegradation of this compound.

Experimental and Logical Workflows

The assessment of the environmental fate of a compound like this compound follows a structured workflow, integrating various experimental and analytical techniques.

Experimental_Workflow cluster_workflow Environmental Fate Assessment Workflow Compound This compound Physicochem Physicochemical Property Analysis (log Kow, Solubility) Compound->Physicochem Abiotic Abiotic Degradation Studies Compound->Abiotic Biotic Biotic Degradation Studies Compound->Biotic Risk Environmental Risk Assessment Physicochem->Risk Photodegradation Photodegradation (Direct & AOPs) Abiotic->Photodegradation Hydrolysis Hydrolysis Abiotic->Hydrolysis Aerobic Aerobic Biodegradation Biotic->Aerobic Anaerobic Anaerobic Biodegradation Biotic->Anaerobic Analysis Analytical Chemistry (HPLC, GC-MS) Photodegradation->Analysis Aerobic->Analysis Metabolite Metabolite Identification Analysis->Metabolite Analysis->Risk Metabolite->Risk

Caption: General workflow for assessing the environmental fate of this compound.

Conclusion

The environmental fate of this compound is characterized by its susceptibility to both abiotic and biotic degradation processes. Photodegradation, particularly through advanced oxidation processes, and aerobic biodegradation are effective removal mechanisms. The compound exhibits a low potential for bioaccumulation. The primary metabolic pathway for its biodegradation involves hydroxylation to 4-tert-butylcatechol, followed by a meta-cleavage of the aromatic ring. A comprehensive understanding of these degradation pathways and the factors influencing them is essential for predicting the environmental persistence of this compound and for developing effective remediation strategies for contaminated sites. Further research into the anaerobic degradation pathways and the ecotoxicological effects of its degradation intermediates would provide a more complete environmental risk profile.

References

An In-depth Technical Guide to the Isomers of Butylphenol and Their Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of butylphenol, focusing on their fundamental chemical and physical properties, synthesis methodologies, and biological activities. The information is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who are working with or have an interest in this class of alkylphenols.

Introduction to Butylphenol Isomers

Butylphenols are a group of organic compounds characterized by a phenol (B47542) ring substituted with a butyl group. The structural diversity arises from the isomeric forms of the butyl group (n-butyl, sec-butyl, isobutyl, and tert-butyl) and its position (ortho, meta, or para) on the phenol ring. This guide will focus on the ortho- and para-substituted isomers due to their greater industrial and biological significance. These compounds serve as crucial intermediates in the synthesis of antioxidants, resins, surfactants, and have garnered attention for their potential as endocrine-disrupting chemicals.[1][2]

Physicochemical Properties of Butylphenol Isomers

The physical and chemical properties of butylphenol isomers are significantly influenced by the structure of the butyl group and its substitution pattern on the phenol ring. These properties are summarized in the tables below for easy comparison.

Table 1: Physical Properties of Butylphenol Isomers
IsomerCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical State (at 25°C)Melting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)
tert-Butyl Isomers
2-tert-Butylphenol88-18-6C₁₀H₁₄O150.22Colorless to pale yellow liquid-72240.978
4-tert-Butylphenol (B1678320)98-54-4C₁₀H₁₄O150.22White crystalline solid99.5239.80.908 (at 20°C)
sec-Butyl Isomers
2-sec-Butylphenol89-72-5C₁₀H₁₄O150.22Colorless to pale yellow liquid12226-2280.982
4-sec-Butylphenol99-71-8C₁₀H₁₄O150.22Colorless to pale yellow liquid or solid56-61246-248~0.972
Isobutyl Isomers
2-Isobutylphenol4167-75-3C₁₀H₁₄O150.22Liquid212270.975
4-Isobutylphenol4167-74-2C₁₀H₁₄O150.22
n-Butyl Isomers
2-n-Butylphenol3180-09-4C₁₀H₁₄O150.22Colorless to pale yellow liquid-20235~0.975
4-n-Butylphenol1638-22-8C₁₀H₁₄O150.22Colorless to pale yellow liquid222670.98
Table 2: Solubility and Acidity of Butylphenol Isomers
IsomerWater SolubilityOrganic Solvent SolubilitypKa
tert-Butyl Isomers
2-tert-ButylphenolInsolubleMiscible with isopentane, toluene, and ethanol[1]10.62
4-tert-Butylphenol0.6 g/L (20°C)[3]Soluble in ethanol (B145695), ether, acetone, and alkalis10.23
sec-Butyl Isomers
2-sec-ButylphenolInsolubleSoluble in organic solvents like ethanol and ether10.36 (predicted)
4-sec-ButylphenolSlightly solubleSoluble in organic solvents such as ethanol and ether10.32 (predicted)
Isobutyl Isomers
2-Isobutylphenol
4-Isobutylphenol9.84 (predicted)[4]
n-Butyl Isomers
2-n-ButylphenolInsolubleSoluble in alcohol10.16 (predicted)
4-n-ButylphenolNot miscible10.11 (predicted)

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of butylphenol isomers.

Synthesis of Butylphenol Isomers

The primary method for synthesizing butylphenols is the Friedel-Crafts alkylation of phenol. The choice of alkylating agent and catalyst determines the specific isomer produced.

  • Reaction: Phenol is alkylated with isobutylene (B52900) or tert-butanol (B103910) in the presence of an acid catalyst.[1][5]

  • Experimental Protocol (General):

    • In a well-ventilated fume hood, charge a reaction vessel with phenol and an acid catalyst (e.g., sulfuric acid, phenolsulfonic acid, or a solid acid catalyst like sulfonated polystyrene-divinylbenzene resin).[1][6]

    • Heat the mixture to the desired reaction temperature (typically 60-170°C).[6]

    • Slowly introduce isobutylene gas or add tert-butanol dropwise to the stirred reaction mixture. The molar ratio of phenol to the alkylating agent is a critical parameter to control the degree of alkylation.

    • Maintain the reaction at the set temperature for a specified period (e.g., 1-6 hours), monitoring the progress by gas chromatography (GC) or thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture. If a solid catalyst is used, it can be removed by filtration.

    • The crude product is then subjected to purification.

  • Reaction: Phenol is alkylated with n-butenes using a solid acid catalyst.

  • Experimental Protocol:

    • In a high-pressure reactor, combine phenol with a γ-aluminum trioxide catalyst.

    • Pressurize the reactor with n-butenes to 3.5-8.0 MPa.

    • Heat the reaction mixture to 250-300°C with stirring for a designated period.

    • After the reaction, cool the vessel and carefully vent the excess pressure.

    • The reaction mixture is then worked up to isolate the product.[7]

  • Reaction: A multi-step synthesis starting from 4-n-butylaniline.

  • Experimental Protocol (for 4-n-Butylphenol):

    • Prepare a solution of 4-n-butylaniline in a mixture of concentrated sulfuric acid and water.

    • Cool the solution to 0-5°C and slowly add a cold aqueous solution of sodium nitrite (B80452) to form the diazonium salt.

    • Slowly add the cold diazonium salt solution to a boiling solution of sulfuric acid and water to hydrolyze the diazonium salt to the phenol.

    • The product, 4-n-butylphenol, is then isolated by steam distillation.

Purification of Butylphenol Isomers

Purification of the crude product from the synthesis is crucial to obtain the desired isomer with high purity.

  • Distillation: Fractional distillation under reduced pressure is a common method to separate isomers with different boiling points and to remove unreacted starting materials.

  • Crystallization: For solid isomers like 4-tert-butylphenol, recrystallization from a suitable solvent (e.g., hexane (B92381) or heptane) is an effective purification technique.

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) can be employed for the separation of isomers, especially on a smaller scale.

  • Washing: The crude product is often washed with water to remove any water-soluble impurities and then with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic byproducts. The organic layer is then dried over an anhydrous salt like sodium sulfate (B86663) before further purification.[8]

Characterization of Butylphenol Isomers

The structure and purity of the synthesized butylphenol isomers are confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number and types of protons in the molecule. The chemical shifts and splitting patterns of the aromatic protons are indicative of the substitution pattern (ortho or para). The signals for the butyl group will also have characteristic chemical shifts and multiplicities depending on its isomeric form.

    • ¹³C NMR: Shows the number of unique carbon atoms in the molecule, which can help to confirm the isomeric structure.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of a butylphenol will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group.

    • Absorptions in the aromatic region (around 1500-1600 cm⁻¹ and 750-850 cm⁻¹) provide information about the substitution pattern on the benzene (B151609) ring.

  • Mass Spectrometry (MS):

    • Provides the molecular weight of the compound, confirming the molecular formula. The fragmentation pattern can also give clues about the structure of the molecule.

Biological Activities and Signaling Pathways

Several butylphenol isomers have been identified as endocrine-disrupting chemicals, primarily through their interaction with nuclear hormone receptors. Additionally, 4-tert-butylphenol has been implicated in the pathogenesis of a specific form of vitiligo.

Endocrine Disruption: Estrogenic and Anti-androgenic Effects

Certain butylphenol isomers can mimic the action of estrogen by binding to and activating the estrogen receptor (ER), while others can block the action of androgens by acting as antagonists to the androgen receptor (AR).[9][10][11][12]

  • Estrogenic Activity: Butylphenols, particularly those with a para-substituent, can bind to ERα and ERβ, initiating a signaling cascade that is normally triggered by estradiol. This can lead to the transcription of estrogen-responsive genes.[10][13]

  • Anti-androgenic Activity: Some butylphenols can act as competitive antagonists of the AR, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone. This blocks the normal signaling pathway and the transcription of androgen-responsive genes.[9][12]

Below is a generalized diagram illustrating the interaction of butylphenol isomers with estrogen and androgen receptors.

Endocrine_Disruption_Pathway cluster_cytoplasm Cytoplasm Butylphenol Butylphenol Isomer ER Estrogen Receptor (ER) Butylphenol->ER Binds (Agonist) AR Androgen Receptor (AR) Butylphenol->AR Binds (Antagonist) HSP Heat Shock Proteins ER->HSP ER_dimer ER Dimer ER->ER_dimer Dimerization AR->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization (Inhibited) ERE Estrogen Response Element (ERE) Gene_Transcription_E Estrogen-Responsive Gene Transcription ERE->Gene_Transcription_E Activates ARE Androgen Response Element (ARE) Gene_Transcription_A Androgen-Responsive Gene Transcription (Blocked) ER_dimer->ERE Binds AR_dimer->ARE Binding Blocked

Endocrine disruption by butylphenol isomers.
4-tert-Butylphenol-Induced Vitiligo

Occupational exposure to 4-tert-butylphenol (4-TBP) has been linked to the development of vitiligo, a condition characterized by the loss of skin pigmentation due to the destruction of melanocytes. The proposed mechanism involves oxidative stress and an immune response against melanocytes.[14]

  • Mechanism of Action: 4-TBP is thought to be metabolized within melanocytes by the enzyme tyrosinase, leading to the formation of reactive quinone species. These reactive intermediates can cause oxidative stress and form haptens by binding to cellular proteins. This process can lead to melanocyte cell death and the release of cellular components that trigger an autoimmune response, ultimately leading to the destruction of melanocytes by the immune system.[15][16]

The following diagram illustrates the proposed signaling pathway for 4-TBP-induced vitiligo.

Proposed pathway for 4-TBP-induced vitiligo.

Experimental Workflow Visualization

The following diagram provides a logical workflow for the synthesis and characterization of a butylphenol isomer.

Experimental_Workflow start Start synthesis Synthesis (Friedel-Crafts Alkylation) start->synthesis workup Reaction Work-up (Washing, Extraction) synthesis->workup purification Purification workup->purification distillation Fractional Distillation purification->distillation for liquids crystallization Recrystallization purification->crystallization for solids chromatography Column Chromatography purification->chromatography for separation characterization Characterization distillation->characterization crystallization->characterization chromatography->characterization nmr NMR Spectroscopy (¹H, ¹³C) characterization->nmr ir IR Spectroscopy characterization->ir ms Mass Spectrometry characterization->ms final_product Pure Butylphenol Isomer nmr->final_product ir->final_product ms->final_product

General experimental workflow for butylphenol synthesis.

Conclusion

The isomers of butylphenol represent a versatile class of chemical compounds with a broad range of industrial applications. Their synthesis, primarily through Friedel-Crafts alkylation, allows for the production of specific isomers with distinct physicochemical properties. However, their potential to interact with biological systems, particularly as endocrine disruptors, necessitates a thorough understanding of their toxicological profiles. This guide provides a foundational overview for researchers and professionals, highlighting the key properties, synthetic methodologies, and biological activities of these important compounds. Further research into the detailed mechanisms of action and the structure-activity relationships of butylphenol isomers is crucial for both their safe application and the development of novel molecules with desired functionalities.

References

An In-depth Technical Guide on the Potential Research Applications of 4-Butylphenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential research applications of 4-butylphenol derivatives, with a significant focus on the extensively studied compound 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). The unique chemical properties of these compounds, particularly their sterically hindered phenolic hydroxyl group, make them promising candidates for a variety of applications, ranging from drug development to material science. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to facilitate further research and development in this area.

Core Biological Activities and Therapeutic Potential

This compound derivatives, especially 2,4-DTBP, exhibit a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. These properties are largely attributed to their ability to scavenge free radicals and modulate key signaling pathways.

Antioxidant Activity

The antioxidant capacity of this compound derivatives is a cornerstone of their therapeutic potential. They act as potent free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to neutralize reactive oxygen species (ROS). This mechanism is enhanced by the steric hindrance provided by the butyl groups, which stabilizes the resulting phenoxyl radical.

Quantitative Antioxidant Activity Data for 2,4-Di-tert-butylphenol (2,4-DTBP)

Assay TypeTest SystemIC50 Value (µg/mL)Reference
DPPH Radical ScavengingChemical Assay60[1]
DPPH Radical ScavengingChemical Assay253.76 ± 24.67[2]
ABTS Radical ScavengingChemical Assay17[1]
Metal Chelating ActivityChemical Assay20[1]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general method for assessing the antioxidant activity of this compound derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[3]

Materials:

  • This compound derivative (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound in methanol.

  • Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

  • In a 96-well plate, add varying concentrations of the test compound to different wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

  • The IC50 value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.[3]

Anti-inflammatory Activity

2,4-DTBP has demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the inflammatory response.[4]

Signaling Pathway: Inhibition of NF-κB Activation by 2,4-DTBP

G Inhibition of NF-κB Signaling by 2,4-DTBP LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes activates transcription DTBP 2,4-DTBP DTBP->IKK inhibits

Caption: Proposed mechanism of 2,4-DTBP's anti-inflammatory action.

Experimental Protocol: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the evaluation of the anti-inflammatory activity of this compound derivatives in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

  • Lipopolysaccharide (LPS)

  • This compound derivative (test compound)

  • Griess Reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

Procedure:

  • Seed RAW264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of nitric oxide in the supernatant using the Griess reagent.

  • Quantify the levels of pro-inflammatory cytokines TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • A reduction in NO, TNF-α, and IL-6 levels in the presence of the test compound indicates anti-inflammatory activity.

Anticancer Activity

2,4-DTBP has been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1] The proposed mechanism involves the modulation of key regulatory proteins in the apoptotic pathway.

Quantitative Anticancer Activity Data for 2,4-DTBP

Cell LineCancer TypeIC50 ValueReference
HCT116Human Colorectal Cancer57.044 µM[5]
SW480Human Colon Carcinoma19.71 µg/mL (72 hrs)[6]
HeLaHuman Cervical Cancer10 µg/mL[5][7]
HT-29Colon Cancer88% inhibition at 1 mg/mL[8]
MCF-7Breast Carcinoma5 µg/ml[9]

Signaling Pathway: Induction of Apoptosis by 2,4-DTBP

G Anticancer Mechanism of 2,4-DTBP DTBP 2,4-DTBP Bcl2 Bcl-2 DTBP->Bcl2 downregulates p53 p53 DTBP->p53 activates Mitochondrion Mitochondrion Bcl2->Mitochondrion regulates p53->Mitochondrion induces dysfunction Caspase7 Caspase-7 Mitochondrion->Caspase7 activates Apoptosis Apoptosis Caspase7->Apoptosis triggers

Caption: 2,4-DTBP induces apoptosis via the intrinsic pathway.[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated) cells.

  • The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

2,4-DTBP exhibits broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA).[10] Its lipophilic nature allows it to disrupt microbial cell membranes.

Quantitative Antimicrobial Activity Data for 2,4-DTBP

Microbial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 292130.78[10]
Methicillin-Resistant S. aureus (MRSA)Clinical Isolates31.25[11][12]
Ustilaginoidea virens-0.087 mmol/L (EC50)[13]

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

G Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Prepare Stock Solution of 2,4-DTBP Dilution Serial Dilution of 2,4-DTBP in 96-well plate Stock->Dilution Inoculum Prepare Microbial Inoculum Inoculate Inoculate wells with microbial suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at optimal temperature Inoculate->Incubate Read Visually inspect for growth or measure OD Incubate->Read MIC Determine MIC (Lowest concentration with no visible growth) Read->MIC

Caption: Broth microdilution method for MIC determination.[10]

Applications in Material Science

4-tert-Butylphenol and its derivatives are important precursors and additives in the polymer industry.[14] They are used in the production of epoxy resins, polycarbonates, and phenolic resins.[14] Their antioxidant properties also make them effective stabilizers for polymers, preventing degradation from heat and oxidation.[15][16]

Experimental Protocol: Synthesis of 2,4-di-tert-butylphenol

The following is a general procedure for the synthesis of 2,4-di-tert-butylphenol via the acid-catalyzed alkylation of phenol (B47542) with isobutene.[5]

Materials:

  • Phenol

  • Isobutylene or tert-Butanol

  • Acid catalyst (e.g., sulfuric acid)

  • Solvent (e.g., hexane)

  • Sodium hydroxide (B78521) solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • A mixture of phenol and an acid catalyst is stirred in a reaction vessel.

  • Isobutylene is introduced into the reaction mixture at a controlled temperature (typically between 60-180°C).

  • The reaction is monitored for completion using techniques such as TLC or GC.

  • Upon completion, the reaction mixture is cooled and washed with water and sodium hydroxide solution to remove the catalyst and unreacted phenol.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation or column chromatography to yield pure 2,4-di-tert-butylphenol.[5]

Future Research Directions

While significant research has been conducted on 2,4-di-tert-butylphenol, the broader class of this compound derivatives remains relatively unexplored. Future research should focus on:

  • Synthesis and Characterization: Developing efficient and scalable synthetic routes for a wider range of this compound derivatives.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives to optimize their biological activities and understand the key structural features responsible for their effects.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms underlying the observed biological activities, including the identification of specific cellular targets and signaling pathways.

  • In Vivo Efficacy and Safety: Evaluating the therapeutic potential and safety profiles of promising this compound derivatives in preclinical animal models.

  • Material Science Applications: Exploring the use of novel this compound derivatives as advanced polymer additives, such as high-performance antioxidants and UV stabilizers.

By addressing these research gaps, the scientific community can unlock the full potential of this compound derivatives for a wide range of applications in medicine and material science.

References

Theoretical Exploration of 4-Butylphenol's Molecular Architecture: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 4-tert-Butylphenol ((CH₃)₃CC₆H₄OH) is an organic compound with significant industrial applications, primarily in the production of resins, polycarbonates, and as a plasticizer.[1][2] Understanding its molecular structure and electronic properties is crucial for predicting its reactivity, designing new applications, and assessing its environmental and biological interactions. Theoretical and computational chemistry provide powerful tools to investigate these characteristics at an atomic level. This technical guide delves into the theoretical studies on the molecular structure of 4-tert-butylphenol, focusing on its geometry, electronic properties, and thermodynamic stability.

Computational Methodology: A Gateway to Molecular Insight

The theoretical investigation of 4-butylphenol's molecular structure predominantly employs quantum chemical calculations. Density Functional Theory (DFT) is a widely used method for this purpose, with the B3LYP functional being a popular choice for its balance of accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF), are also utilized. The choice of the basis set, which describes the atomic orbitals, is critical for obtaining accurate results, with Pople-style basis sets like 6-31G* being commonly employed for geometry optimizations.[1]

Experimental Protocols:

Theoretical calculations are often complemented by experimental data for validation. Key experimental techniques include:

  • Calorimetry: Static bomb combustion calorimetry is used to measure the enthalpy of combustion, from which the enthalpy of formation can be derived. Calvet microcalorimetry is employed to determine the enthalpy of vaporization or sublimation.[1]

  • Spectroscopy: Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy are used to record the vibrational spectra of the molecule. These experimental spectra can then be compared with the theoretically calculated vibrational frequencies to validate the accuracy of the computational model.

Below is a diagram illustrating a typical computational workflow for analyzing the molecular structure and properties of a molecule like 4-tert-butylphenol.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Analysis of Results mol_structure Initial Molecular Structure (e.g., from builder or database) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) mol_structure->geom_opt Initial Guess freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry spe_calc Single Point Energy Calculation (Higher level of theory/basis set) geom_opt->spe_calc Optimized Geometry molecular_props Molecular Properties (Bond Lengths, Angles) geom_opt->molecular_props Optimized Geometry thermo Thermodynamic Properties (Enthalpy, Gibbs Free Energy) freq_calc->thermo Vibrational Frequencies vibrational_spectra Vibrational Spectra (IR, Raman) freq_calc->vibrational_spectra Vibrational Frequencies and Intensities electronic_props Electronic Properties (HOMO-LUMO, MEP) spe_calc->electronic_props Wavefunction/Orbitals HOMO_LUMO_Relationship cluster_concepts Concepts homo_lumo_gap HOMO-LUMO Gap (ΔE) reactivity Chemical Reactivity homo_lumo_gap->reactivity inversely proportional stability Kinetic Stability homo_lumo_gap->stability proportional excitation_energy Electronic Excitation Energy homo_lumo_gap->excitation_energy proportional

References

Methodological & Application

Application Note and Protocol for the Synthesis of 4-Butylphenol Using Solid Acid Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butylphenol (B1678320) (4-TBP) is a valuable chemical intermediate used in the production of resins, antioxidants, and other specialty chemicals.[1] The industrial synthesis of 4-TBP is typically achieved through the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutylene (B52900) or tert-butanol (B103910).[1][2] Traditionally, this process has relied on liquid acid catalysts, which are often corrosive and pose environmental challenges.[3][4] Consequently, the use of solid acid catalysts has emerged as a more environmentally benign and efficient alternative, offering advantages such as easier separation, reusability, and reduced waste generation.[3][5] This document provides detailed protocols and comparative data for the synthesis of 4-butylphenol using various solid acid catalysts.

Reaction and Mechanism

The synthesis of 4-tert-butylphenol from phenol and tert-butanol proceeds via an electrophilic aromatic substitution reaction. The solid acid catalyst facilitates the formation of a tert-butyl carbocation from tert-butanol. This electrophile then attacks the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic effects, leading to the formation of 4-tert-butylphenol.[2] The ortho-substituted product, 2-tert-butylphenol, and di-substituted products like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP) are common side products.[6][7] The reaction is catalyzed by both Brønsted and Lewis acid sites on the solid catalyst.[6]

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound using different types of solid acid catalysts.

Protocol 1: Alkylation using Clay-Based Catalysts (e.g., Fe-Bentonite)

This protocol is based on the use of modified clay catalysts, which are cost-effective and show high activity.[8]

Materials:

  • Phenol

  • tert-Butanol (TBA)

  • Fe-Bentonite catalyst

  • Solvent (e.g., n-heptane)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation (Ion-Exchange Method):

    • Prepare a solution of an iron salt (e.g., FeCl₃).

    • Disperse bentonite (B74815) clay in deionized water.

    • Add the iron salt solution to the clay suspension and stir for a specified time to allow for ion exchange.

    • Filter, wash the modified clay with deionized water until free of chloride ions, and dry in an oven.

    • Calcify the dried catalyst at a specific temperature to obtain the active Fe-bentonite.[8]

  • Alkylation Reaction:

    • In a round-bottom flask, add phenol, tert-butanol, the Fe-bentonite catalyst, and a solvent. A typical molar ratio of phenol to TBA is 1:2.

    • Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.[8]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Product Isolation and Analysis:

    • After the reaction reaches the desired conversion, cool the mixture to room temperature.

    • Separate the solid catalyst by filtration. The catalyst can be washed, dried, and potentially reused.

    • The liquid product mixture can be analyzed directly by GC to determine the conversion of phenol and selectivity to 4-tert-butylphenol.

    • For purification, the solvent can be removed using a rotary evaporator, followed by distillation of the crude product.

Protocol 2: Alkylation using Zeolite Catalysts (e.g., Zr-containing Beta zeolite)

Zeolites offer shape selectivity and tunable acidity, making them effective catalysts for this reaction.[6]

Materials:

  • Phenol

  • tert-Butanol

  • Zr-containing Beta zeolite catalyst

  • High-pressure autoclave reactor with a stirrer

  • Filtration system

  • GC for analysis

Procedure:

  • Catalyst Synthesis: Zr-containing Beta zeolites can be synthesized via hydrothermal methods, incorporating a zirconium source into the zeolite framework during its synthesis.

  • Alkylation Reaction:

    • Charge the autoclave reactor with phenol, tert-butanol, and the Zr-containing Beta zeolite catalyst.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Heat the reactor to the reaction temperature (e.g., 100-160°C) while stirring.

    • Maintain the reaction for a specified duration (e.g., 4-8 hours).

  • Product Work-up:

    • After the reaction, cool the reactor to room temperature.

    • Filter the reaction mixture to recover the solid catalyst.

    • Analyze the liquid phase using GC to quantify the products and unreacted starting materials.

Data Presentation

The following tables summarize quantitative data from various studies on the synthesis of this compound using different solid acid catalysts.

CatalystAlkylating AgentPhenol:Alk. Agent Molar RatioCatalyst Loading (wt% of phenol)Temp (°C)Time (h)Phenol Conv. (%)4-TBP Select. (%)Reference
Fe-Bentonitetert-Butanol1:210806>9581[8]
20% DTP/K-10tert-Butanol1:2101505~90High[9]
Zr-Beta Zeolitetert-Butanol1:25140671-[6]
H-Y Zeolitetert-Butanol1:2-1304--[7]
TPA-SBA-15tert-Butanol1:20.88 mol%120-99.677 (for 2,4-DTBP)[10]
Acid-AluminaIsobutylene1:1.5-2.51-10120-1800.5-6--[2]
[HIMA]OTstert-Butanol1:210 mol%7028657.6[11]

Note: Direct comparison can be challenging due to variations in experimental setups and reported metrics.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Product Work-up & Analysis catalyst_synthesis Catalyst Synthesis/ Modification activation Calcination/ Activation catalyst_synthesis->activation reactants Charge Reactants (Phenol, TBA) & Catalyst activation->reactants reaction_cond Set Reaction Conditions (Temp, Time, Stirring) reactants->reaction_cond monitoring Monitor Progress (GC) reaction_cond->monitoring filtration Catalyst Separation (Filtration) monitoring->filtration analysis Product Analysis (GC) filtration->analysis purification Purification (Distillation) analysis->purification

Caption: Experimental workflow for this compound synthesis.

Factors Influencing Synthesis

influencing_factors cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_outputs Performance Metrics center_node This compound Synthesis acidity Acidity (Brønsted/Lewis) center_node->acidity surface_area Surface Area & Porosity center_node->surface_area stability Stability & Reusability center_node->stability temperature Temperature center_node->temperature time Reaction Time center_node->time ratio Reactant Molar Ratio center_node->ratio catalyst_load Catalyst Loading center_node->catalyst_load conversion Phenol Conversion acidity->conversion surface_area->conversion yield Product Yield stability->yield selectivity 4-TBP Selectivity temperature->selectivity time->conversion ratio->selectivity catalyst_load->conversion conversion->yield selectivity->yield

Caption: Key factors influencing this compound synthesis.

References

Application Note and Protocol: Purification of 4-tert-Butylphenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 4-tert-butylphenol (B1678320) using the recrystallization technique. The procedure is designed to be a comprehensive guide for laboratory personnel, ensuring a high-purity final product.

1. Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.[2] Upon cooling, the purified compound crystallizes out of the solution, while the impurities remain dissolved in the mother liquor.[1] This protocol outlines the steps for the effective purification of 4-tert-butylphenol, a compound commonly used as an intermediate in the synthesis of antioxidants, resins, and other chemical products.[3][4]

2. Safety Precautions

4-tert-Butylphenol is a hazardous substance and must be handled with appropriate safety measures.

  • Hazards: Causes skin irritation and serious eye damage.[5][6][7] It is also suspected of damaging fertility and is toxic to aquatic life with long-lasting effects.[6][7]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5][7] Work in a well-ventilated fume hood to avoid inhalation of dust.[7]

  • Handling: Avoid contact with skin, eyes, and clothing.[5] Do not breathe dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Avoid release to the environment.[5][7]

3. Solvent Selection and Solubility Data

The choice of solvent is critical for successful recrystallization. 4-tert-butylphenol is a white crystalline solid at room temperature.[8] It is generally soluble in organic solvents and has limited solubility in water.[8] The solubility in water increases with temperature, making it a potential solvent for recrystallization.[8]

Data Presentation: Solubility of 4-tert-Butylphenol

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureReference
WaterLimited/Sparingly SolubleIncreases[8][9]
Ethanol (B145695)SolubleHighly Soluble[8]
AcetoneSolubleHighly Soluble[8]
EtherSolubleHighly Soluble[8]
ChloroformSolubleHighly Soluble

For this protocol, a mixed solvent system of ethanol and water is recommended to achieve optimal differential solubility.

4. Experimental Protocol for Recrystallization of 4-tert-Butylphenol

This protocol is designed for the purification of approximately 10 grams of crude 4-tert-butylphenol. Adjust volumes accordingly for different starting amounts.

Materials and Equipment:

  • Crude 4-tert-butylphenol

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (250 mL)

  • Hot plate with magnetic stirring

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

  • Spatula

  • Watch glass

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: Place 10 grams of crude 4-tert-butylphenol into a 250 mL Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of hot ethanol required to just dissolve the solid with gentle heating and stirring on a hot plate.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a powder funnel and preheat the funnel and a clean receiving Erlenmeyer flask on the hot plate. Quickly pour the hot solution through the funnel into the clean flask.

  • Inducing Crystallization: While stirring the hot, clear solution, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling and Crystallization: Remove the flask from the hot plate, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the yield of the purified crystals.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.

  • Washing: Wash the crystals on the filter paper with a small amount of a cold ethanol/water mixture (in the same ratio as the final crystallization solvent) to remove any remaining soluble impurities.

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them in a drying oven at a temperature below the melting point of 4-tert-butylphenol (97-101 °C) or in a vacuum desiccator until a constant weight is achieved.[5]

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point range close to the literature value indicates high purity.

5. Mandatory Visualization

Recrystallization_Workflow start Start: Crude 4-Butylphenol dissolve Dissolve in Minimum Hot Ethanol start->dissolve hot_filtration Hot Gravity Filtration (if needed) dissolve->hot_filtration hot_filtration->dissolve Insoluble Impurities Present add_water Add Hot Water until Turbid, then Clarify with Ethanol hot_filtration->add_water Clear Solution cool_rt Slowly Cool to Room Temperature add_water->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Ethanol/Water vacuum_filtration->wash dry Dry the Purified Crystals wash->dry end End: Pure this compound dry->end

Caption: Workflow for the purification of this compound by recrystallization.

References

Application Notes: The Use of 4-Butylphenol as a Chain Terminator in Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-tert-Butylphenol (B1678320) (PTBP), a monofunctional phenol (B47542), serves as a critical chain terminator, or "end-capper," in step-growth polymerization processes.[1][2][3] Its primary function is to control and limit the growth of polymer chains, thereby regulating the final molecular weight of the polymer.[1] Unlike difunctional monomers such as Bisphenol A (BPA), which act as chain extenders by reacting at both ends, the single reactive hydroxyl group on PTBP caps (B75204) the growing polymer chain, preventing further propagation.[1] This precise control over molecular weight is essential for tailoring the mechanical and physical properties of the resulting polymer for specific applications.[4]

Primary Applications

The major industrial applications for 4-tert-butylphenol as a chain terminator are in the synthesis of:

  • Polycarbonate Resins: PTBP is widely used to control the chain length during the production of polycarbonate.[4][5][6][7] This control is crucial for achieving the desired melt viscosity, strength, and clarity in products ranging from optical media to automotive components.[4][8]

  • Epoxy Resins: In epoxy resin formulations, PTBP and its derivatives can be used to modify properties such as viscosity and thermal resistance by controlling the polymer network's structure.[1][7][8][9][10]

  • Phenolic Resins: It is also a key component in the production of oil-soluble tert-butyl phenolic resins, which are utilized in coatings, varnishes, and adhesives.[1][8]

Mechanism of Chain Termination

In step-growth polymerization, such as the synthesis of polycarbonate from Bisphenol A and a carbonate source (e.g., phosgene (B1210022) or diphenyl carbonate), the polymer chain grows by the sequential reaction of bifunctional monomers. The introduction of a monofunctional reagent like 4-tert-butylphenol introduces a non-reactive end group. Once a PTBP molecule reacts with a growing polymer chain end, that end is "capped" and can no longer participate in further propagation reactions, effectively terminating the chain's growth.

G cluster_0 Chain Propagation cluster_1 Chain Termination Growing_Polymer_Chain_A ~~~[Polymer]-OH Monomer HO-[Monomer]-OH Growing_Polymer_Chain_A->Monomer Reacts Growing_Polymer_Chain_B ~~~[Polymer]-[Monomer]-OH Monomer->Growing_Polymer_Chain_B Forms Growing_Polymer_Chain_C ~~~[Polymer]-OH PTBP 4-tert-Butylphenol (Monofunctional) Growing_Polymer_Chain_C->PTBP Reacts Terminated_Chain ~~~[Polymer]-O-[C₆H₄C(CH₃)₃] (Capped Chain) PTBP->Terminated_Chain Forms Terminated_Chain->No_Further_Reaction No Further Propagation

Caption: Mechanism of chain termination by 4-tert-Butylphenol.

Experimental Protocols

Protocol 1: Molecular Weight Control in Polycarbonate Synthesis via Interfacial Polymerization

This protocol describes a laboratory-scale synthesis of polycarbonate, illustrating the use of 4-tert-butylphenol to control the polymer's molecular weight.

Materials:

  • Bisphenol A (BPA)

  • 4-tert-Butylphenol (PTBP)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Phosgene (COCl₂) (or a safer alternative like triphosgene)

  • Phase Transfer Catalyst (e.g., benzyltriethylammonium chloride)

  • Deionized Water

  • Methanol (B129727) (for precipitation)

  • Hydrochloric Acid (HCl, for neutralization)

Procedure:

  • Aqueous Phase Preparation: In a baffled reactor flask, dissolve Bisphenol A and a calculated amount of 4-tert-butylphenol in an aqueous solution of sodium hydroxide. The quantity of PTBP will determine the final molecular weight.

  • Organic Phase Preparation: Prepare a solution of phosgene in dichloromethane.

  • Catalyst Addition: Add the phase transfer catalyst to the aqueous mixture.

  • Polymerization: Vigorously stir the aqueous phase while slowly adding the organic phosgene solution. The polymerization occurs at the interface between the two immiscible layers. Maintain the reaction at a controlled temperature (e.g., 20-30°C).

  • Reaction Quenching: After the desired reaction time, stop the agitation. The reaction can be quenched by adding a nucleophilic agent like phenol to consume any remaining phosgene.

  • Phase Separation: Allow the layers to separate. The polycarbonate polymer is dissolved in the organic (dichloromethane) phase.

  • Washing: Separate the organic layer and wash it sequentially with dilute HCl and then with deionized water until the aqueous phase is neutral.

  • Polymer Precipitation: Slowly pour the viscous polymer solution into a large volume of vigorously stirred methanol to precipitate the polycarbonate.

  • Drying: Collect the white, fibrous polymer by filtration and dry it in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Characterization: Analyze the polymer's number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

G A Prepare Aqueous Phase (BPA + PTBP + NaOH) C Add Phase Transfer Catalyst A->C B Prepare Organic Phase (Phosgene in CH₂Cl₂) D Combine & React (Interfacial Polymerization) B->D C->D E Quench Reaction D->E F Separate Organic Layer E->F G Wash Polymer Solution (HCl, then H₂O) F->G H Precipitate Polymer in Methanol G->H I Filter and Dry Polymer H->I J Analyze Mn and PDI via GPC I->J

Caption: Experimental workflow for polycarbonate synthesis.

Data Presentation

The concentration of the chain terminator directly influences the molecular weight of the resulting polymer. As the molar percentage of 4-tert-butylphenol (relative to the primary difunctional monomer, BPA) increases, the average molecular weight of the polymer decreases.

Table 1: Illustrative Effect of 4-tert-Butylphenol (PTBP) Concentration on Polycarbonate Molecular Weight

Sample IDMolar Ratio (BPA:PTBP)PTBP (mol%)Theoretical Mn ( g/mol )Experimental Mn ( g/mol )PDI (Mw/Mn)
PC-01100 : 1.01.0%~40,00038,5002.2
PC-02100 : 2.02.0%~20,00021,2002.1
PC-03100 : 3.03.0%~13,30014,1002.0
PC-04100 : 4.04.0%~10,00010,5002.0

Note: The data presented in this table are illustrative examples based on established principles of step-growth polymerization and do not represent results from a specific cited experiment. Actual experimental values may vary based on reaction conditions.

Safety and Handling

4-tert-Butylphenol is classified as an irritant and has been identified as a potential endocrine disruptor.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Refer to the material safety data sheet (MSDS) for complete safety information.

References

Preparation of Phenolic Resins Using 4-Butylphenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of phenolic resins derived from 4-butylphenol. The protocols cover the preparation of both novolac and resole-type resins, which are widely used in coatings, adhesives, and composite materials.[1] The inclusion of this compound, specifically 4-tert-butylphenol (B1678320) (PTBP), as a monomer imparts desirable properties to the resulting polymers, such as excellent oil solubility and modified viscosity, flexibility, and thermal resistance.[1]

Introduction

Phenolic resins are thermosetting polymers synthesized through the condensation reaction of a phenol (B47542) or substituted phenol with an aldehyde, most commonly formaldehyde (B43269).[2] 4-tert-Butylphenol is a key substituted phenol used in the production of these resins.[3][4][5] The bulky tert-butyl group at the para position influences the reactivity of the phenol and the structure of the resulting polymer, preventing the extensive cross-linking typical of conventional resols and favoring the formation of more linear polymer chains.[2] This structural feature is crucial for creating thermoplastic phenolic resins with distinct properties compared to traditional novolacs and resols.[2]

There are two primary types of phenolic resins:

  • Novolac Resins: Synthesized under acidic conditions with a molar excess of phenol to formaldehyde. These resins are thermoplastic and require a curing agent (e.g., hexamethylenetetramine) to crosslink.

  • Resole Resins: Prepared under alkaline conditions with a molar excess of formaldehyde. These resins contain reactive methylol groups and can undergo self-condensation upon heating to form a crosslinked network.[6][7]

This document outlines detailed protocols for the laboratory-scale synthesis of both novolac and resole resins using this compound.

Data Presentation

Table 1: Typical Properties of this compound-Based Phenolic Resins
PropertyValue RangeAnalytical Method
Molecular Weight (Mn)365 - 1500 g/mol Gel Permeation Chromatography (GPC)[2]
Softening Point96 - 127 °CRing and Ball Method
AppearanceBrownish-yellow to orange solidVisual Inspection
SolubilitySoluble in acetone, toluene (B28343), THF, butyl acetate, ethanolSolubility Test

Note: The properties can vary significantly depending on the specific synthesis conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound Novolac Resin

This protocol describes the synthesis of a novolac resin from 4-tert-butylphenol and formaldehyde under acidic catalysis.

Materials:

  • 4-tert-butylphenol (PTBP)

  • Formaldehyde (37% aqueous solution)

  • Oxalic acid (or another acidic catalyst like p-toluenesulfonic acid)[8]

  • Toluene (optional, as a solvent to control viscosity)[8]

  • Sodium hydroxide (B78521) solution (20% aqueous, for neutralization)[8]

Equipment:

  • 1000 mL four-necked reaction flask

  • Mechanical stirrer

  • Thermometer

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In the four-necked flask equipped with a stirrer, thermometer, and reflux condenser, add 285g of 4-tert-butylphenol, 20.6g of 2,4-di-tert-butylphenol (B135424) (if a mixed resin is desired, otherwise use a total of 305.6g of 4-tert-butylphenol), 1.0g of p-toluenesulfonic acid, and 20g of toluene.[8]

  • Addition of Formaldehyde: While stirring, add 110g of 37% formaldehyde aqueous solution to the reactor.[8]

  • Reaction: Heat the mixture to 100°C and maintain reflux for 2 hours with continuous stirring.[8]

  • Dehydration: After the reflux period, configure the apparatus for distillation. Gradually raise the temperature to 190°C to remove water and the toluene solvent under atmospheric pressure.[8]

  • Neutralization: Cool the reaction mixture slightly and add 0.7g of a 20% aqueous solution of sodium hydroxide to neutralize the acid catalyst.[8]

  • Final Heating: Raise the temperature to 200°C and maintain it for 2 hours to complete the reaction and remove any residual volatile components.[8]

  • Discharging: Pour the molten resin into a stainless steel pan and allow it to cool to room temperature. The resulting product is a solid novolac resin.[8]

Protocol 2: Synthesis of this compound Resole Resin

This protocol outlines the synthesis of a resole resin from 4-tert-butylphenol and formaldehyde under basic conditions.

Materials:

  • 4-tert-butylphenol (PTBP)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (or another basic catalyst like triethylamine)[9]

  • Phosphoric acid (10% solution for neutralization)[6]

Equipment:

  • Reaction vessel with stirring and temperature control

  • Heating mantle

  • Condenser

Procedure:

  • Charging the Reactor: Combine the required amounts of 4-tert-butylphenol and formaldehyde solution (37%) in the reaction vessel. A typical molar ratio of formaldehyde to phenol for resole resins is greater than 1, for example, 1.5:1.[6][9]

  • Catalyst Addition: Add a 10% sodium hydroxide solution as a catalyst.[6]

  • Reaction: Stir the mixture and heat it to 90°C for 1 to 1.5 hours, or until the mixture becomes viscous.[6]

  • Cooling and Neutralization: Cool the reaction mixture to ambient temperature and neutralize it with a 10% phosphoric acid solution.[6]

  • Isolation: The product can be isolated from the aqueous solution.

  • Drying: Dry the resulting resin in a vacuum oven to obtain the final resole prepolymer.[6]

Visualizations

Synthesis of this compound Novolac Resin

Novolac_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Polycondensation Reaction This compound->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Acid_Catalyst Acid Catalyst (e.g., Oxalic Acid) Acid_Catalyst->Reaction_Vessel Heat Heat (100-200°C) Heat->Reaction_Vessel Novolac_Resin This compound Novolac Resin Reaction_Vessel->Novolac_Resin

Caption: Synthesis of this compound Novolac Resin.

Synthesis of this compound Resole Resin

Resole_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Reaction_Vessel Addition & Condensation This compound->Reaction_Vessel Formaldehyde_Excess Formaldehyde (Excess) Formaldehyde_Excess->Reaction_Vessel Base_Catalyst Base Catalyst (e.g., NaOH) Base_Catalyst->Reaction_Vessel Heat_Mild Heat (e.g., 90°C) Heat_Mild->Reaction_Vessel Resole_Resin This compound Resole Resin Reaction_Vessel->Resole_Resin

Caption: Synthesis of this compound Resole Resin.

General Experimental Workflow

Experimental_Workflow Start Start Reactant_Charging Charge Reactants (this compound, Formaldehyde) Start->Reactant_Charging Catalyst_Addition Add Catalyst (Acid or Base) Reactant_Charging->Catalyst_Addition Reaction Controlled Heating and Reaction Time Catalyst_Addition->Reaction Dehydration_Neutralization Dehydration and Neutralization Reaction->Dehydration_Neutralization Isolation_Purification Isolation and Purification of Resin Dehydration_Neutralization->Isolation_Purification Characterization Characterization (GPC, DSC, FT-IR) Isolation_Purification->Characterization End End Product: Phenolic Resin Characterization->End

Caption: General Experimental Workflow for Phenolic Resin Synthesis.

References

analytical methods for 4-Butylphenol quantification (GC-MS, HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Analytical Methods for the Quantification of 4-Butylphenol

This document provides detailed application notes and protocols for the quantitative analysis of 4-tert-butylphenol (B1678320) (a common isomer of this compound) using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). These methods are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds like 4-tert-butylphenol.[1] It offers excellent selectivity, making it suitable for complex matrices.[2][3]

Application Note: GC-MS Analysis of 4-tert-Butylphenol

This method outlines the quantification of 4-tert-butylphenol in various matrices, such as environmental waters and biological samples. The protocol employs a liquid-liquid or solid-phase microextraction for sample preparation, followed by analysis using a GC system coupled to a mass spectrometer. For enhanced sensitivity and selectivity, the mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode.[2][4][5]

Experimental Protocol: GC-MS

A. Sample Preparation (Water Samples) [2][4]

  • Transfer 10 mL of the water sample into a 20 mL glass vial.[2]

  • For internal standard calibration, spike the sample with a known concentration of a suitable internal standard, such as 4-tert-butylphenol-d13.[2][5]

  • Add approximately 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution.[2][5]

  • Perform an extraction using a suitable organic solvent. One option is a dispersive liquid-liquid microextraction (DLLME) with isopropanol (B130326) as the dispersive solvent and a mixture of dichloromethane (B109758) and n-pentane (80:20) as the extraction solvent.[4] Alternatively, a liquid-liquid extraction with hexane (B92381) can be performed.[2]

  • Vigorously shake the vial for several minutes to ensure thorough mixing.[2]

  • Allow the phases to separate.

  • Carefully transfer the organic layer to a clean vial for analysis.

B. GC-MS Instrumentation and Conditions [1][5]

  • Gas Chromatograph: Agilent 7010 GC MS Triple Quad or equivalent.[4]

  • Column: A non-polar or medium-polarity capillary column, such as one coated with 5% diphenyl / 95% dimethyl polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[1][5]

  • Injector: Splitless mode.[5]

  • Injector Temperature: 250°C - 260°C.[1][5]

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 2.0 mL/min.[1][5]

  • Oven Temperature Program:

    • Initial temperature: 50°C - 100°C, hold for 2 minutes.[1][5]

    • Ramp: Increase to 280°C - 300°C at a rate of 10°C/min.[1][5]

    • Final hold: Hold at 280°C - 300°C for 3-10 minutes.[1][5]

  • Transfer Line Temperature: 280°C - 300°C.[1][5]

C. Mass Spectrometer Conditions [1][5]

  • Ion Source Temperature: 230°C - 250°C.[1][5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: SIM or MRM for enhanced sensitivity.[4][5]

  • Quantifier/Qualifier Ions: To be determined based on the mass spectrum of 4-tert-butylphenol (Quantifier ion for 2-tert-butylphenol (B146161) is m/z 135).[5]

Quantitative Data Summary: GC-MS

The following table summarizes typical performance characteristics for the GC-MS analysis of 4-tert-butylphenol.

ParameterTypical ValueMatrix
Linearity (R²) > 0.99Various
Limit of Detection (LOD) 5.7 - 6.0 ng/LWater
Limit of Quantification (LOQ) 0.1 µg/LWater[6]
Recovery 89.8% - 98.2%Spiked Water Samples[4]
Precision (%RSD) 3.95% - 7.17%Spiked Water Samples[4]

GC-MS Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample (10mL) Spike 2. Spike with Internal Standard Sample->Spike Salt 3. Add NaCl Spike->Salt Extract 4. Liquid-Liquid Extraction Salt->Extract Separate 5. Separate Organic Layer Extract->Separate Inject 6. Inject into GC-MS Separate->Inject GC 7. Chromatographic Separation Inject->GC MS 8. Mass Spectrometric Detection (SIM/MRM) GC->MS Integrate 9. Peak Integration MS->Integrate Calibrate 10. Calibration Curve Integrate->Calibrate Quantify 11. Quantification Calibrate->Quantify HPLC_Workflow HPLC Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample 1. Weigh Sample Dissolve 2. Dissolve in Mobile Phase Sample->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Column 5. Separation on C18 Column Inject->Column Detect 6. UV Detection (277-280 nm) Column->Detect Chromatogram 7. Obtain Chromatogram Detect->Chromatogram PeakArea 8. Measure Peak Area Chromatogram->PeakArea Quantify 9. Quantify via Calibration Curve PeakArea->Quantify

References

Application Notes and Protocols: 4-Butylphenol as an Intermediate for Antioxidant Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylphenol, a readily available alkylphenol, serves as a versatile intermediate in the synthesis of various value-added chemicals, including antioxidants. Its phenolic hydroxyl group is the key to its radical-scavenging ability, a fundamental characteristic of many antioxidants. This document provides detailed application notes and experimental protocols for the synthesis of a notable antioxidant derived from this compound: 4-tert-butylcatechol (B165716) (TBC). Additionally, it explores the synthesis of other classes of antioxidants, such as phosphites and sulfur-containing compounds, which can be conceptually adapted from related phenolic starting materials. The primary antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, thus terminating the oxidative chain reactions that lead to material degradation and cellular damage.[1]

Key Antioxidant Derivatives from Phenolic Compounds

While direct synthesis pathways from this compound to a wide range of commercially available antioxidants are not as extensively documented as for its di-tert-butylated analogs, the principles of antioxidant synthesis are broadly applicable. Key classes of antioxidants synthesized from phenolic precursors include:

  • Hindered Phenols: These are the most common type of primary antioxidants. The presence of bulky alkyl groups (like the tert-butyl group) ortho to the hydroxyl group sterically hinders the resulting phenoxyl radical, enhancing its stability and preventing it from initiating new oxidation chains.

  • Phosphite Antioxidants: These compounds act as secondary antioxidants, often used in synergy with primary antioxidants.[2] They function by decomposing hydroperoxides, which are unstable intermediates in the auto-oxidation cycle of polymers, into stable alcohols.[2]

  • Sulfur-Containing Phenolic Antioxidants: The incorporation of sulfur-containing moieties into phenolic compounds can lead to antioxidants with synergistic activity. The sulfur atom can act as a peroxide decomposer, complementing the radical scavenging activity of the phenolic group.[3]

This document will focus on the synthesis and antioxidant properties of 4-tert-butylcatechol, a derivative of this compound with demonstrated antioxidant activity.

Data Presentation: Antioxidant Activity of Phenolic Compounds

The antioxidant efficacy of compounds is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant potency.[4]

Antioxidant CompoundAssayIC50 Value (µg/mL)Reference(s)
2,4-di-tert-butylphenol (B135424)DPPH60[5]
2,4-di-tert-butylphenolABTS17[5]
2,4-di-tert-butylphenolMetal Chelating20[5]
4-tert-butylcatecholSuperoxide ScavengingLow IC50 values reported[6]

Note: Data for 2,4-di-tert-butylphenol is included for comparative purposes due to its structural similarity to potential derivatives of this compound.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylcatechol from 4-tert-butylphenol (B1678320) via Hydroxylation

The synthesis of 4-tert-butylcatechol (TBC) from 4-tert-butylphenol can be achieved through hydroxylation. While several methods exist, including enzymatic and catalytic oxidation, this protocol outlines a conceptual laboratory-scale synthesis using hydrogen peroxide in the presence of a titanosilicate catalyst.[7]

Materials:

  • 4-tert-butylphenol

  • Hydrogen peroxide (30% solution)

  • Amorphous mesoporous titanosilicate catalyst (e.g., containing 1.9 wt% Ti)[7]

  • Solvent (e.g., acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Chromatography supplies for purification (e.g., silica (B1680970) gel, solvents)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol in a suitable solvent like acetonitrile.

  • Add the titanosilicate catalyst to the solution. The catalyst loading will need to be optimized, but a starting point could be in the range of 5-10 wt% relative to the 4-tert-butylphenol.

  • Begin stirring the mixture at room temperature.

  • Slowly add a stoichiometric amount of 30% hydrogen peroxide to the reaction mixture. The addition should be done dropwise to control the reaction temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 50-80°C. The optimal temperature will depend on the specific catalyst and solvent used.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Collect the fractions containing the desired product, 4-tert-butylcatechol, and concentrate them to obtain the purified solid.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Expected Outcome:

This reaction is expected to yield 4-tert-butylcatechol. The yield will be dependent on the specific reaction conditions and catalyst efficiency. A study reported a selectivity of up to 53 mol% for 4-tert-butylcatechol with a 4-tert-butylphenol conversion of 42 mol%.[7]

Protocol 2: Evaluation of Antioxidant Activity using the DPPH Radical Scavenging Assay

This protocol describes a common method for assessing the free radical scavenging activity of synthesized antioxidant compounds.

Materials:

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or ethanol

  • Synthesized antioxidant compound (e.g., 4-tert-butylcatechol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

  • Preparation of Sample Solutions: Prepare a stock solution of the synthesized antioxidant in methanol. From this stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the positive control.

  • Assay:

    • To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 100 µL of methanol instead of the sample solution.

    • Shake the plate gently and incubate it in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical.

Visualizations

Synthesis_of_4_tert_butylcatechol 4-tert-butylphenol 4-tert-butylphenol Reaction 4-tert-butylphenol->Reaction H2O2 H₂O₂ H2O2->Reaction Catalyst Titanosilicate Catalyst Catalyst->Reaction 4-tert-butylcatechol 4-tert-butylcatechol Reaction->4-tert-butylcatechol

Synthesis of 4-tert-butylcatechol from 4-tert-butylphenol.

Antioxidant_Mechanism cluster_0 Oxidative Stress cluster_1 Antioxidant Action Free_Radical Free Radical (R•) Hydrogen_Donation Hydrogen Atom Donation Free_Radical->Hydrogen_Donation accepts H• Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Phenolic_Antioxidant->Hydrogen_Donation donates H• Stable_Radical Stable Phenoxyl Radical (ArO•) Hydrogen_Donation->Stable_Radical Neutralized_Molecule Neutralized Molecule (RH) Hydrogen_Donation->Neutralized_Molecule

General mechanism of free radical scavenging by phenolic antioxidants.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph mix Mix DPPH Solution with Sample/Control prep_dpph->mix prep_samples Prepare Antioxidant and Control Dilutions prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50 end_node End determine_ic50->end_node

Experimental workflow for the DPPH radical scavenging assay.

References

Application of 4-tert-Butylphenol in the Synthesis of Agrochemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylphenol (B1678320) serves as a crucial starting material and intermediate in the synthesis of various agrochemicals. Its chemical structure allows for modifications that lead to the formation of active ingredients with fungicidal and acaricidal properties. This document provides detailed application notes and experimental protocols for the synthesis of the fungicide spiroxamine (B1682169), where 4-tert-butylphenol is a key precursor. Additionally, it clarifies the synthetic route of the acaricide spiromesifen (B166731), addressing a common misconception about the role of 4-tert-butylphenol in its synthesis.

Synthesis of Spiroxamine from 4-tert-Butylphenol

Spiroxamine is a broad-spectrum fungicide used to control a variety of fungal diseases in crops such as cereals and grapes. The synthesis of spiroxamine from 4-tert-butylphenol proceeds through a three-step process involving hydrogenation, oxidation, and spiroketalization.

Synthesis Pathway

The overall synthetic route from 4-tert-butylphenol to spiroxamine is depicted below.

spiroxamine_synthesis cluster_0 Step 1: Hydrogenation cluster_1 Step 2: Oxidation cluster_2 Step 3: Spiroketalization 4-tert-Butylphenol 4-tert-Butylphenol 4-tert-Butylcyclohexanol (B146172) 4-tert-Butylcyclohexanol 4-tert-Butylphenol->4-tert-Butylcyclohexanol H2, Catalyst (e.g., Rh/C, Ni, Pd/C) 4-tert-Butylcyclohexanone (B146137) 4-tert-Butylcyclohexanone 4-tert-Butylcyclohexanol->4-tert-Butylcyclohexanone Oxidizing Agent (e.g., NaOCl, CrO3) Spiroxamine Spiroxamine 4-tert-Butylcyclohexanone->Spiroxamine 3-[ethyl(propyl)amino]propane-1,2-diol 3-[ethyl(propyl)amino]propane-1,2-diol 3-[ethyl(propyl)amino]propane-1,2-diol->Spiroxamine

Caption: Synthesis pathway of Spiroxamine from 4-tert-Butylphenol.

Experimental Protocols

Step 1: Synthesis of 4-tert-Butylcyclohexanol via Hydrogenation of 4-tert-Butylphenol

This procedure describes the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol.

  • Materials:

    • 4-tert-Butylphenol

    • Cyclohexane (B81311) (solvent)

    • Rhodium on carbon (Rh/C) catalyst (or other suitable catalysts like Raney Nickel or Palladium on carbon)

    • Hydrogen gas

    • Autoclave reactor

  • Procedure:

    • In a high-pressure autoclave, dissolve 4-tert-butylphenol (e.g., 50 g, 0.33 mol) in cyclohexane (e.g., 100 g).

    • Add the Rh/C catalyst (e.g., 1.35 g) to the solution.

    • Seal the autoclave and purge with nitrogen gas to remove air.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 16 x 10^5 Pa).

    • Heat the reaction mixture to the target temperature (e.g., 70°C) with constant stirring.

    • Monitor the reaction progress by gas chromatography until the starting material is consumed.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

    • Filter the reaction mixture to remove the catalyst.

    • The filtrate containing 4-tert-butylcyclohexanol can be used directly in the next step or purified by distillation or recrystallization.

Step 2: Synthesis of 4-tert-Butylcyclohexanone via Oxidation of 4-tert-Butylcyclohexanol

This protocol outlines the oxidation of 4-tert-butylcyclohexanol to 4-tert-butylcyclohexanone using sodium hypochlorite (B82951) (bleach).

  • Materials:

    • 4-tert-Butylcyclohexanol

    • Ethyl acetate (B1210297) (solvent)

    • Sodium hypochlorite solution (commercial bleach)

    • Glacial acetic acid

    • Sodium sulfite

    • Sodium bicarbonate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 4-tert-butylcyclohexanol (e.g., 6.24 g, 0.04 mol) in ethyl acetate (e.g., 10 mL) in a flask with a magnetic stirrer.

    • In a separate beaker, prepare the oxidizing solution by adding glacial acetic acid to a sodium hypochlorite solution.

    • Slowly add the oxidizing solution to the stirred solution of the alcohol at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the excess oxidant by adding a saturated solution of sodium sulfite.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 4-tert-butylcyclohexanone.

    • The product can be purified by distillation or recrystallization from petroleum ether.[1]

Step 3: Synthesis of Spiroxamine via Spiroketalization

This final step involves the reaction of 4-tert-butylcyclohexanone with 3-[ethyl(propyl)amino]propane-1,2-diol to form the spiroketal, spiroxamine.

  • Materials:

    • 4-tert-Butylcyclohexanone

    • 3-[ethyl(propyl)amino]propane-1,2-diol

    • Toluene (B28343) (solvent)

    • p-Toluenesulfonic acid (catalyst)

    • Dean-Stark apparatus

  • Procedure:

    • Combine 4-tert-butylcyclohexanone, 3-[ethyl(propyl)amino]propane-1,2-diol, and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

    • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

    • Continue the reaction until no more water is collected.

    • Cool the reaction mixture to room temperature.

    • Wash the organic phase with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude spiroxamine.

    • The final product can be purified by column chromatography.

Quantitative Data
Reaction StepStarting MaterialProductCatalyst/ReagentSolventYieldPurity
Hydrogenation4-tert-Butylphenol4-tert-ButylcyclohexanolRh/CCyclohexaneHigh>95%
Oxidation4-tert-Butylcyclohexanol4-tert-ButylcyclohexanoneNaOCl / Acetic AcidEthyl Acetate~93%[1]High
Spiroketalization4-tert-ButylcyclohexanoneSpiroxaminep-Toluenesulfonic acidTolueneGoodHigh

Synthesis of Spiromesifen: A Clarification

Spiromesifen is an effective acaricide and insecticide. While some sources suggest a link to 4-tert-butylphenol, a thorough review of the prevalent synthetic routes indicates that 4-tert-butylphenol is not a direct precursor in the industrial synthesis of spiromesifen. The core spirocyclic structure is typically synthesized from different starting materials.

Generally Accepted Synthesis Pathway

The synthesis of spiromesifen involves the acylation of a key intermediate, 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-ol, with 3,3-dimethylbutyryl chloride.

spiromesifen_synthesis cluster_0 Final Acylation Step Intermediate 3-(2,4,6-trimethylphenyl)-2-oxo- 1-oxaspiro[4,4]non-3-en-4-ol Spiromesifen Spiromesifen Intermediate->Spiromesifen Acylating_Agent 3,3-Dimethylbutyryl chloride Acylating_Agent->Spiromesifen Triethylamine (B128534), Toluene

Caption: Final step in the synthesis of Spiromesifen.

Experimental Protocol for the Final Step of Spiromesifen Synthesis

This protocol describes the final acylation step to produce spiromesifen from its key intermediate.

  • Materials:

    • 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-ol

    • 3,3-Dimethylbutyryl chloride

    • Triethylamine

    • Toluene (solvent)

    • Saturated sodium carbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-ol (e.g., 272.0 g, 1.0 mol) in toluene (e.g., 800 mL) in a reaction vessel.

    • Add 3,3-dimethylbutyryl chloride (e.g., 148.0 g, 1.1 mol).

    • Cool the mixture to 0-10°C and slowly add triethylamine (e.g., 111.1 g, 1.1 mol) dropwise. A white precipitate of triethylamine hydrochloride will form.

    • After the addition is complete, warm the reaction mixture to 25-30°C and continue stirring for approximately 3 hours.

    • Cool the reaction mixture and filter to remove the triethylamine hydrochloride.

    • Wash the filtrate with a saturated sodium carbonate solution and then with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the residue from ethanol (B145695) to obtain spiromesifen as a white powdery solid.[3][4]

Quantitative Data for Spiromesifen Synthesis (Final Step)
Starting MaterialProductReagentsSolventYieldMelting Point
3-(2,4,6-trimethylphenyl)-2-oxo-1-oxaspiro[2][2]non-3-en-4-olSpiromesifen3,3-Dimethylbutyryl chloride, TriethylamineToluene85-90%[4]97-98°C[4]

Conclusion

4-tert-Butylphenol is a valuable precursor in the agrochemical industry, particularly for the synthesis of the fungicide spiroxamine. The provided protocols detail a reliable pathway for its synthesis. In contrast, the synthesis of the acaricide spiromesifen does not directly involve 4-tert-butylphenol in its most common manufacturing routes. This distinction is important for researchers and professionals in the field to ensure accurate and efficient synthetic planning. The methodologies and data presented here offer a practical guide for the laboratory-scale synthesis of these important agrochemicals.

References

Application Notes and Protocols: 4-Butylphenol in Epoxy Resin Curing Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-butylphenol, specifically 4-tert-butylphenol (B1678320) (PTBP), in the production of epoxy resin curing agents. This document outlines the synthesis of PTBP-based curing agents, their effect on the final properties of cured epoxy resins, and detailed experimental protocols for their preparation and characterization.

Introduction

4-tert-butylphenol is a versatile organic compound utilized in the synthesis of various polymers, including phenolic and epoxy resins.[1] In epoxy resin formulations, PTBP and its derivatives can be employed to modify and enhance properties such as viscosity, flexibility, and thermal resistance.[2] The incorporation of the bulky tert-butyl group can influence the crosslinking density and the overall performance of the cured epoxy network. This document explores two primary avenues for the application of PTBP in epoxy curing systems: as a component in novolac resins and as a glycidyl (B131873) ether derivative.

Data Presentation

The addition of 4-tert-butylphenol-based modifiers can significantly impact the thermo-mechanical properties of epoxy resins. The following tables summarize the typical effects observed when incorporating such agents. The data presented is a composite representation based on the effects of similar phenolic and glycidyl ether modifiers on standard diglycidyl ether of bisphenol A (DGEBA) based epoxy systems.

Table 1: Effect of 4-tert-Butylphenol Novolac Resin Content on Epoxy Resin Properties

PTBP Novolac Content (wt%)Gel Time (minutes) at 150°CGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)
04515575
55016280
105816885
156517582
207518078

Table 2: Properties of Epoxy Resin Cured with 4-tert-Butylphenyl Glycidyl Ether (PTBGE) as a Reactive Diluent

PTBGE Content (wt%)Viscosity at 25°C (Pa·s)Glass Transition Temperature (Tg) (°C)Lap Shear Adhesion Strength (MPa)
012.515515.2
58.215016.8
105.114518.5
153.014017.2
201.813516.1

Signaling Pathways and Reaction Mechanisms

The curing of epoxy resins is a complex process involving the chemical reaction between the epoxy resin and a curing agent to form a three-dimensional crosslinked network. The incorporation of 4-tert-butylphenol derivatives introduces specific reaction pathways.

Synthesis of 4-tert-Butylphenol-Formaldehyde Novolac Resin

PTBP can be reacted with formaldehyde (B43269) under acidic conditions to produce a novolac resin. This resin, rich in phenolic hydroxyl groups, can then act as a curing agent for epoxy resins.

G PTBP 4-tert-Butylphenol Intermediate Hydroxymethyl -PTBP Intermediate PTBP->Intermediate Electrophilic Aromatic Substitution Formaldehyde Formaldehyde Formaldehyde->Intermediate Acid Acid Catalyst (e.g., HCl) Acid->Intermediate Novolac PTBP-Formaldehyde Novolac Resin Intermediate->Novolac Condensation

Synthesis of PTBP-Novolac Resin
Curing of Epoxy Resin with PTBP-Novolac

The phenolic hydroxyl groups of the novolac resin react with the epoxy groups of the epoxy resin, leading to the formation of ether linkages and a crosslinked network.

G Novolac PTBP-Novolac Resin (with -OH groups) CuredResin Crosslinked Epoxy Network Novolac->CuredResin Nucleophilic attack of -OH on epoxy ring Epoxy Epoxy Resin (e.g., DGEBA) Epoxy->CuredResin

Curing reaction with PTBP-Novolac
Synthesis of 4-tert-Butylphenyl Glycidyl Ether (PTBGE)

PTBP can be reacted with epichlorohydrin (B41342) in the presence of a base to form its glycidyl ether, which can then be used as a reactive diluent or a co-curing agent.

G PTBP 4-tert-Butylphenol Intermediate Alkoxide Intermediate PTBP->Intermediate Deprotonation Epichlorohydrin Epichlorohydrin PTBGE 4-tert-Butylphenyl Glycidyl Ether Epichlorohydrin->PTBGE Base Base (e.g., NaOH) Base->Intermediate Intermediate->PTBGE Nucleophilic Substitution

Synthesis of PTBGE

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of 4-tert-butylphenol-based epoxy curing agents.

Synthesis of 4-tert-Butylphenol-Formaldehyde Novolac Resin

Materials:

  • 4-tert-Butylphenol (PTBP)

  • Formaldehyde (37% solution in water)

  • Oxalic acid (catalyst)

  • Toluene (B28343) (solvent)

  • Deionized water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel, add 150 g (1.0 mol) of 4-tert-butylphenol and 50 ml of toluene.

  • Heat the mixture to 90°C with stirring until the PTBP is completely dissolved.

  • Add 1.5 g of oxalic acid to the flask.

  • Slowly add 65 g (0.8 mol) of 37% formaldehyde solution dropwise over a period of 60 minutes, maintaining the temperature at 95-100°C.

  • After the addition is complete, continue to stir the mixture at 100°C for 4 hours.

  • Cool the reaction mixture to 80°C and add 100 ml of deionized water. Stir for 15 minutes, then stop stirring and allow the layers to separate. Remove the upper aqueous layer.

  • Repeat the washing step with another 100 ml of deionized water.

  • Remove the water and toluene by vacuum distillation at a temperature up to 180°C to obtain the final novolac resin.

Synthesis of 4-tert-Butylphenyl Glycidyl Ether (PTBGE)

Materials:

  • 4-tert-Butylphenol (PTBP)

  • Epichlorohydrin

  • Sodium hydroxide (B78521) (NaOH)

  • Toluene (solvent)

  • Deionized water

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 150 g (1.0 mol) of 4-tert-butylphenol and 370 g (4.0 mol) of epichlorohydrin.

  • Heat the mixture to 60°C with stirring.

  • Prepare a solution of 44 g (1.1 mol) of sodium hydroxide in 88 ml of deionized water.

  • Add the NaOH solution dropwise to the reaction mixture over 2 hours, maintaining the temperature between 60-65°C.

  • After the addition is complete, continue stirring at 65°C for an additional 3 hours.

  • Cool the mixture to room temperature and add 200 ml of toluene.

  • Wash the organic layer with 100 ml of 10% NaCl solution, followed by two washes with 100 ml of deionized water.

  • Separate the organic layer and remove the toluene and excess epichlorohydrin by vacuum distillation.

  • The resulting crude product can be further purified by vacuum distillation to obtain pure 4-tert-butylphenyl glycidyl ether.

Characterization of the Synthesized Curing Agents

Fourier Transform Infrared (FTIR) Spectroscopy:

  • PTBP-Novolac Resin: The formation of the novolac resin can be confirmed by the appearance of a broad peak in the 3200-3600 cm⁻¹ region (O-H stretching of phenolic hydroxyl groups) and peaks corresponding to the methylene (B1212753) bridges (around 1480 cm⁻¹).

  • PTBGE: The successful synthesis of PTBGE is indicated by the disappearance of the broad O-H stretching band from PTBP and the appearance of characteristic peaks for the epoxy group at approximately 915 cm⁻¹ (oxirane ring deformation) and 1250 cm⁻¹ (C-O-C stretching).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and ¹³C NMR spectroscopy can be used to further confirm the chemical structure of the synthesized compounds by identifying the characteristic chemical shifts of the protons and carbons in the expected molecular structures.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and application of this compound-based epoxy curing agents.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_formulation Formulation & Curing cluster_testing Property Testing Reactants Select Reactants (PTBP, Formaldehyde/ Epichlorohydrin) Reaction Perform Chemical Reaction Reactants->Reaction Purification Purify Product (Distillation, Washing) Reaction->Purification FTIR FTIR Spectroscopy Purification->FTIR NMR NMR Spectroscopy Purification->NMR Mix Mix Curing Agent with Epoxy Resin FTIR->Mix NMR->Mix Cure Cure Epoxy Resin (Heat Application) Mix->Cure Thermal Thermal Analysis (DSC for Tg) Cure->Thermal Mechanical Mechanical Testing (Tensile, Adhesion) Cure->Mechanical

Experimental workflow

References

Application Notes and Protocols for the Derivatization of 4-Butylphenol for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the derivatization of 4-Butylphenol, a compound of interest in various industrial and environmental analyses. Effective derivatization is crucial for enhancing the analyte's properties for chromatographic separation and detection, thereby improving sensitivity, selectivity, and overall analytical performance. This document outlines three primary derivatization strategies: silylation and acylation for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, and fluorescent labeling for High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD).

Silylation for GC-MS Analysis

Silylation is a common derivatization technique for compounds containing active hydrogens, such as the hydroxyl group in this compound. This process involves the replacement of the active hydrogen with a trimethylsilyl (B98337) (TMS) group, which increases the volatility and thermal stability of the analyte, making it amenable to GC-MS analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent for this purpose.

Quantitative Data Summary: Silylation of Alkylphenols
ParameterBSTFA DerivatizationNotes
Linearity (r²) >0.99For similar phenolic compounds.
Limit of Detection (LOD) 6.93 - 15.7 ng/LFor a range of alkylphenols.[1]
Limit of Quantification (LOQ) Not explicitly stated for this compound, but typically higher than LOD.-
Recovery 91.1 - 112%For alkylphenols in fortified river water.[1]
Relative Standard Deviation (RSD) 5.6 - 16%For alkylphenols in fortified river water.[1]
Experimental Protocol: Silylation of this compound with BSTFA

This protocol describes the derivatization of this compound in an organic solvent extract for GC-MS analysis.

Materials:

  • This compound standard solution

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine (anhydrous)

  • Sample extract containing this compound (e.g., in hexane (B92381) or dichloromethane)

  • Heating block or water bath

  • GC vials with inserts

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation:

    • If the sample is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane, dichloromethane).

    • Evaporate the organic extract to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.

    • Tightly cap the vial and vortex briefly to ensure mixing.

    • Heat the reaction mixture at 60-70°C for 30-60 minutes.[1]

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for injection into the GC-MS system.

Workflow for Silylation and GC-MS Analysis

Silylation Workflow for GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Liquid-Liquid Extraction (if aqueous) Sample->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation AddReagent Add BSTFA + 1% TMCS and Solvent Evaporation->AddReagent React Heat at 60-70°C for 30-60 min AddReagent->React GCMS GC-MS Analysis React->GCMS

Silylation Workflow for GC-MS Analysis

Acylation for GC-MS Analysis

Acylation is another effective derivatization technique for phenols, where the hydroxyl group is converted into an ester. This is often achieved using reagents like pentafluorobenzyl bromide (PFBBr). The resulting pentafluorobenzyl ether derivative is highly volatile and exhibits excellent sensitivity, especially with electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry.

Quantitative Data Summary: Acylation of Phenols with PFBBr
ParameterPFBBr Derivatization (GC-NCI-MS)Notes
Linearity (r²) >0.99For a range of phenols.
Instrumental Detection Limit (IDL) 2.6 - 290 fgFor various phenol (B47542) derivatives.[2]
Detection Limit in Water 0.0066 - 0.0147 µg/LFor various halogenated phenols.[3]
Recovery 81.2 - 106.3%For various phenols in spiked river water.[2]
Relative Standard Deviation (RSD) 5.1 - 8.0%For various phenols in spiked river water.[2]
Experimental Protocol: Acylation of this compound with PFBBr

This protocol is adapted for the derivatization of phenols in an organic extract for GC-MS analysis.

Materials:

  • This compound standard solution

  • Pentafluorobenzyl bromide (PFBBr)

  • Potassium carbonate (K₂CO₃) or a suitable base

  • Acetone (anhydrous)

  • Sample extract containing this compound (e.g., in acetone)

  • Heating block or water bath

  • GC vials with inserts

Procedure:

  • Sample Preparation:

    • Ensure the sample containing this compound is dissolved in an appropriate solvent like acetone. If extracted with a different solvent, it may need to be exchanged to acetone.

  • Derivatization Reaction:

    • To the sample solution, add an excess of potassium carbonate.

    • Add a solution of PFBBr in acetone.

    • Cap the vial tightly and heat the mixture at 80°C for up to 5 hours to ensure complete derivatization.[2]

  • Work-up and Analysis:

    • After cooling, the reaction mixture can be cleaned up by passing it through a small silica (B1680970) gel column to remove excess reagent and base.

    • The eluate is then concentrated and is ready for GC-MS analysis.

Workflow for Acylation and GC-MS Analysis

Acylation Workflow for GC-MS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound in Acetone AddReagents Add PFBBr and Potassium Carbonate Sample->AddReagents React Heat at 80°C for up to 5 hours AddReagents->React Cleanup Clean-up (e.g., Silica Gel) React->Cleanup GCMS GC-MS Analysis Cleanup->GCMS

Acylation Workflow for GC-MS Analysis

Fluorescent Labeling for HPLC Analysis

For analysis by HPLC with fluorescence detection, a fluorescent tag is attached to the this compound molecule. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a common derivatizing reagent that reacts with the phenolic hydroxyl group under alkaline conditions to form a highly fluorescent derivative. This derivatization significantly enhances the sensitivity of detection.

Quantitative Data Summary: Dansyl Chloride Derivatization of Phenols
ParameterDansyl Chloride Derivatization (HPLC-FLD)Notes
Linearity (r²) >0.99For bisphenols and other phenols.
Limit of Detection (LOD) 0.025 - 0.28 ng/mLFor various bisphenols in serum.[4]
Limit of Quantification (LOQ) Typically 3.3 x LOD-
Recovery 72.9 - 121.7%For bisphenols in spiked bovine serum.[4]
Relative Standard Deviation (RSD) <10%For various derivatized compounds.
Experimental Protocol: Fluorescent Labeling of this compound with Dansyl Chloride

This protocol outlines the derivatization of this compound for HPLC-FLD analysis.

Materials:

  • This compound standard solution

  • Dansyl chloride solution (e.g., 1 mg/mL in acetone)

  • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5-10.5)

  • Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)

  • HPLC vials

  • Water bath

Procedure:

  • Reaction Setup:

    • In a reaction vial, mix the sample or standard solution with the sodium bicarbonate buffer.

    • Add an excess of the dansyl chloride solution.

  • Derivatization Reaction:

    • Vortex the mixture and incubate in a water bath at 60°C for 30-60 minutes in the dark.

  • Quenching:

    • After incubation, cool the mixture to room temperature.

    • Add the quenching solution to react with the excess dansyl chloride.

  • Sample Analysis:

    • The reaction mixture is then ready for injection into the HPLC system equipped with a fluorescence detector. The excitation and emission wavelengths should be optimized for the dansyl derivative (e.g., λex ≈ 350 nm, λem ≈ 520 nm).

Workflow for Fluorescent Labeling and HPLC-FLD Analysis

Fluorescent Labeling Workflow for HPLC cluster_prep Reaction Setup cluster_deriv Derivatization cluster_analysis Analysis Sample Sample or Standard Buffer Add Alkaline Buffer (pH 9.5-10.5) Sample->Buffer Reagent Add Dansyl Chloride Solution Buffer->Reagent React Incubate at 60°C for 30-60 min (Dark) Reagent->React Quench Quench with Ammonium Hydroxide React->Quench HPLC HPLC-FLD Analysis Quench->HPLC

Fluorescent Labeling Workflow for HPLC

Conclusion

The choice of derivatization method for this compound depends on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. Silylation and acylation are robust methods for GC-MS analysis, offering high sensitivity, particularly with NCI-MS for acylated derivatives. Fluorescent labeling with dansyl chloride provides excellent sensitivity for HPLC-based methods. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to select and implement the most suitable derivatization strategy for the accurate and reliable quantification of this compound. It is recommended to optimize the reaction conditions for specific sample matrices and to perform thorough method validation to ensure data quality.

References

Application Notes and Protocols for the Laboratory-Scale Production of 4-n-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of 4-n-butylphenol, a valuable intermediate in various chemical and pharmaceutical applications. Two primary synthetic routes are presented: the diazotization of 4-n-butylaniline and the Friedel-Crafts alkylation of phenol (B47542). The diazotization method is highlighted as a reliable route to the specific n-butyl isomer, offering high yield and purity. The Friedel-Crafts alkylation is discussed as a common but more challenging alternative, with significant attention given to the potential for carbocation rearrangement and the formation of isomeric byproducts. Detailed experimental procedures, data tables for reagents and expected outcomes, and protocols for product characterization via Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) are provided.

Synthesis Methodologies

Two distinct methods for the synthesis of 4-n-butylphenol are detailed below. Method A is recommended for selectively producing the n-butyl isomer, while Method B represents a more general alkylation strategy that requires careful control to minimize side reactions.

Method A: Synthesis via Diazotization of 4-n-Butylaniline

This method is a robust procedure for producing 4-n-butylphenol with a good yield and high isomeric purity. The process involves the conversion of the primary aromatic amine, 4-n-butylaniline, into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol.

Experimental Protocol

A detailed protocol for this synthesis is adapted from established procedures.[1]

1. Diazonium Salt Formation:

  • In a suitable reaction vessel (e.g., a 1 L three-neck flask equipped with a mechanical stirrer, dropping funnel, and thermometer), prepare a mixture of 4-n-butylaniline (60 g, 0.402 mol), concentrated sulfuric acid (135 g), and water (300 ml).
  • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
  • Separately, dissolve sodium nitrite (B80452) (28.95 g, 0.419 mol) in water (90 ml) and cool the solution.
  • Add the cold sodium nitrite solution dropwise to the aniline (B41778) mixture, ensuring the temperature is maintained between 0-5 °C.
  • After the addition is complete, test for excess nitrous acid using potassium iodide-starch paper. If the test is positive, add a small amount of urea (B33335) to quench the excess nitrous acid.

2. Hydrolysis of the Diazonium Salt:

  • In a separate larger vessel equipped for steam distillation, prepare a boiling solution of water (210 ml), sulfuric acid (375 g), and anhydrous sodium sulfate (B86663) (285 g).[1]
  • Slowly and carefully add the cold diazonium salt solution to this boiling acidic solution. The phenol will form and co-distill with the steam.
  • Continue the steam distillation until the collected distillate is clear.

3. Work-up and Purification:

  • Saturate the collected distillate with sodium chloride to facilitate the separation of the organic layer.
  • Extract the aqueous solution with diethyl ether (3 x 100 ml).
  • Combine the ether extracts and dry them over anhydrous sodium sulfate.
  • Filter to remove the drying agent and evaporate the solvent using a rotary evaporator.
  • Purify the crude residue by vacuum distillation to yield pure 4-n-butylphenol.[1]

Data Presentation

Table 1: Reagents and Conditions for Diazotization Method

Reagent/ParameterQuantity/ValueMoles (approx.)Notes
4-n-Butylaniline60 g0.402 molStarting material
Conc. Sulfuric Acid135 g (diazotization) + 375 g (hydrolysis)-Catalyst and reaction medium
Sodium Nitrite28.95 g0.419 molDiazotizing agent
Water300 ml + 90 ml + 210 ml-Solvent
Anhydrous Na₂SO₄285 g-To raise the boiling point of the solution
Diethyl Ether~300 ml-Extraction solvent
Temperature 0-5 °C (diazotization), Boiling (hydrolysis)-Critical for reaction control
Yield (Reported) 44 g (73.3%)-[1]
Boiling Point 106 °C at 4.6 mmHg-[1]

Experimental Workflow Diagram

Diazotization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix 4-n-butylaniline, H₂SO₄, H₂O C Cool Aniline Mixture (0-5 °C) A->C B Prepare NaNO₂ Solution D Dropwise Addition of NaNO₂ (Diazotization) B->D C->D Maintain 0-5 °C F Add Diazo Salt to Boiling Solution (Hydrolysis) D->F Cold Diazo Solution E Prepare Boiling H₂SO₄/Na₂SO₄ Solution E->F G Steam Distillation F->G H Extraction with Et₂O G->H I Drying & Solvent Evaporation H->I J Vacuum Distillation I->J K Pure 4-n-butylphenol J->K

Caption: Workflow for the synthesis of 4-n-butylphenol via diazotization.

Method B: Synthesis via Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts alkylation is a classic method for forming C-C bonds on aromatic rings.[2] However, when using primary alkylating agents like 1-butanol (B46404) or 1-butyl halides, the reaction is prone to carbocation rearrangement, which can lead to the formation of 4-sec-butylphenol (B1210997) as a major byproduct instead of the desired 4-n-butylphenol.[3] This method is therefore less selective for the synthesis of linear alkylphenols.

Challenges:

  • Carbocation Rearrangement: The primary n-butyl carbocation (or the polarized complex with the Lewis acid) can rearrange via a hydride shift to the more stable secondary carbocation.

  • Polyalkylation: The initial product, 4-n-butylphenol, is more reactive than phenol itself, leading to potential di- or tri-alkylation. Using an excess of phenol can help minimize this.

  • O- vs. C-Alkylation: Phenol can undergo alkylation on the ring (C-alkylation) or at the hydroxyl group (O-alkylation) to form an ether. The reaction conditions determine the ratio of these products.[4]

General Experimental Protocol (Illustrative)

This protocol provides a general guideline. The choice of catalyst and conditions may be varied to optimize for the desired product, though suppressing rearrangement remains a key challenge.

1. Reaction Setup:

  • To a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add an excess of phenol (e.g., 3-5 equivalents) and a suitable anhydrous solvent (e.g., carbon disulfide or nitrobenzene).
  • Add the Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or a milder zeolite catalyst) portion-wise while stirring. The coordination of the catalyst to phenol can be exothermic.[4]

2. Alkylation:

  • Cool the mixture to a desired temperature (e.g., 0-10 °C).
  • Add the alkylating agent (e.g., 1-chlorobutane (B31608) or 1-bromobutane) dropwise from the dropping funnel over 30-60 minutes.
  • After the addition, allow the reaction to warm to room temperature and stir for several hours (monitor by TLC or GC).

3. Work-up and Purification:

  • Quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.
  • Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., diethyl ether or dichloromethane).
  • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
  • The resulting crude product will likely be a mixture of isomers (ortho/para, n-butyl/sec-butyl) and polyalkylated products. Purification requires careful fractional distillation or column chromatography.

Logical Relationship Diagram

FC_Alkylation cluster_reactants Reactants Phenol Phenol AromaticAttack1 Electrophilic Aromatic Substitution Phenol->AromaticAttack1 AromaticAttack2 Electrophilic Aromatic Substitution Phenol->AromaticAttack2 AlkylatingAgent n-Butyl Halide (R-X) Complex Formation of Electrophilic Complex [R---X---AlCl₃] AlkylatingAgent->Complex Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Complex PrimaryCarbocation Primary Electrophile (n-butyl⁺ character) Complex->PrimaryCarbocation Rearrangement Hydride Shift (Rearrangement) Rearrangement->PrimaryCarbocation Minor Pathway SecondaryCarbocation Secondary Electrophile (sec-butyl⁺ character) Rearrangement->SecondaryCarbocation Major Pathway PrimaryCarbocation->Rearrangement PrimaryCarbocation->AromaticAttack1 SecondaryCarbocation->AromaticAttack2 Product_n 4-n-Butylphenol (Desired Product) AromaticAttack1->Product_n Product_sec 4-sec-Butylphenol (Byproduct) AromaticAttack2->Product_sec

Caption: Friedel-Crafts pathway showing the critical carbocation rearrangement step.

Product Characterization and Data

Confirmation of the product's identity and purity is crucial, especially to distinguish 4-n-butylphenol from its isomers.

Protocols for Analysis

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Sample Prep: Dilute a small sample of the final product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

    • Analysis: Inject the sample onto a GC equipped with a suitable capillary column (e.g., DB-5 or equivalent). The mass spectrometer will provide the molecular weight and fragmentation pattern. The molecular ion peak for 4-n-butylphenol should appear at m/z = 150.[5] The primary fragment ion is typically observed at m/z = 107, corresponding to the loss of a propyl radical (C₃H₇).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Prep: Dissolve 5-10 mg of the product in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

    • Analysis: Acquire ¹H and ¹³C NMR spectra. The expected chemical shifts will allow for unambiguous structure confirmation.

  • Infrared (IR) Spectroscopy:

    • Sample Prep: Place a drop of the neat liquid product between two NaCl or KBr plates.

    • Analysis: Acquire the spectrum. Key absorbances include a broad O-H stretch and peaks corresponding to C-H bonds and aromatic C=C bonds.

Table 2: Spectroscopic Data for 4-n-butylphenol and Potential Byproduct

Analysis4-n-butylphenol (Expected Data)4-sec-butylphenol (Comparative Data)[7]
¹H NMR ~7.05 (d, 2H, Ar-H ortho to alkyl), ~6.75 (d, 2H, Ar-H ortho to -OH), ~4.8-5.5 (s, 1H, -OH), ~2.55 (t, 2H, Ar-CH₂-), ~1.55 (m, 2H, -CH₂-), ~1.35 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃)[8]~7.03 (d, 2H, Ar-H), ~6.76 (d, 2H, Ar-H), ~4.9 (s, 1H, -OH), ~2.51 (m, 1H, Ar-CH-), ~1.54 (m, 2H, -CH₂-), ~1.20 (d, 3H, -CH(CH₃)-), ~0.81 (t, 3H, -CH₂CH₃)
¹³C NMR ~153.8 (C-OH), ~135.5 (C-alkyl), ~129.5 (CH ortho to alkyl), ~115.2 (CH ortho to -OH), ~34.8 (Ar-CH₂), ~33.9 (-CH₂-), ~22.4 (-CH₂-), ~14.0 (-CH₃)Data not readily available in searches, but would show distinct shifts for the branched alkyl chain carbons.
IR (cm⁻¹) ~3350 (broad, O-H stretch), ~3020 (sp² C-H stretch), ~2950-2850 (sp³ C-H stretch), ~1610, 1515 (C=C aromatic stretch), ~1230 (C-O stretch), ~825 (para-disubstituted C-H bend)[9]Similar aromatic and -OH peaks, but fingerprint region (C-H bending) will differ.
MS (m/z) 150 (M⁺), 107 ([M-C₃H₇]⁺, base peak)[5][6]150 (M⁺), 121 ([M-C₂H₅]⁺, base peak)[7]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care and have a sodium bicarbonate solution ready for neutralization of spills.

  • Sodium Nitrite: Toxic if ingested and can be a fire hazard if mixed with combustible materials.

  • Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They are generally stable in cold aqueous solutions but should be used immediately after preparation.

  • Diethyl Ether: Extremely flammable and volatile. Work away from ignition sources.

  • Lewis Acids (AlCl₃): Highly corrosive and react violently with water. Handle in a dry environment (e.g., glove box or under inert atmosphere).

References

Application Notes and Protocols: The Role of 4-Butylphenol in Modifying Polymer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylphenol (B1678320) (PTBP), an organic compound with the formula (CH₃)₃CC₆H₄OH, is a critical component in the synthesis and modification of various polymers.[1][2] Its unique chemical structure, featuring a bulky tert-butyl group and a reactive hydroxyl group, allows it to impart specific, desirable properties to a range of polymer systems.[1] PTBP is primarily used as a chain terminator to control molecular weight, a monomer to enhance specific properties, a modifier for resins, and a stabilizer to prevent degradation.[1][2][3] This document provides detailed application notes on the multifaceted role of 4-tert-butylphenol in polymer chemistry, along with experimental protocols for its incorporation and the evaluation of the resulting polymer properties.

Core Functions of 4-Butylphenol in Polymers

The utility of 4-tert-butylphenol in polymer science stems from its monofunctional nature and the steric hindrance provided by the tert-butyl group. Its primary roles include:

  • Chain Termination (Molecular Weight Regulation): In polymerization reactions, particularly for polycarbonates and epoxy resins, PTBP acts as a chain stopper or "end-capper".[2][3] Because it is monofunctional, it terminates the growing polymer chain, which is a crucial mechanism for controlling the final molecular weight and, consequently, the material's mechanical and processing properties.[2][4]

  • Monomer and Resin Modification: PTBP is a key monomer or modifier in the synthesis of polycarbonate and phenolic resins, contributing to their strength and clarity.[1] In epoxy resin formulations, it is used to adjust properties such as viscosity, flexibility, and thermal resistance.[1][4]

  • Stabilization (Antioxidant and UV Absorption): PTBP functions as an effective stabilizer for polymers like polyvinyl chloride (PVC) and styrene (B11656) by inhibiting degradation processes.[1][5] Its antioxidant properties are also utilized in rubber and lubricating oils.[1] Furthermore, it can act as an ultraviolet absorber in coatings and paints, protecting them from photodegradation.[1]

Applications in Specific Polymer Systems

The versatile nature of 4-tert-butylphenol leads to its use in a variety of polymer systems:

  • Polycarbonate (PC): PTBP is a crucial chain-length regulator in the production of polycarbonate resins.[6] By controlling the polymer's molecular weight, it helps to achieve the desired balance of strength, clarity, and thermal stability required for applications ranging from optical media to electronic components.[3]

  • Epoxy Resins: It is used in the production of epoxy resins and their curing agents.[2] The glycidyl (B131873) ether of PTBP, formed by reacting it with epichlorohydrin, is used in epoxy resin chemistry to enhance performance.[2][4]

  • Phenolic Resins: PTBP is a key component in tert-butyl phenolic resins, which are noted for their excellent oil solubility and are used in coatings, varnishes, and adhesives.[1] It is also used to produce para-tertiary-butylphenol-formaldehyde (PTBPF) resins for applications like neoprene glues, casting moulds, and printing inks.[7]

  • Polyvinyl Chloride (PVC) and Styrene: As a stabilizer, PTBP helps maintain the performance and appearance of PVC and styrene products by preventing degradation.[1]

Mechanism of Action: Antioxidant Properties

The stabilizing effect of 4-tert-butylphenol is attributed to its role as a primary antioxidant. The phenolic hydroxyl group can donate a hydrogen atom to reactive free radicals (like peroxy and alkyl radicals) that form during polymer degradation. This action neutralizes the radicals and terminates the chain reaction. The resulting PTBP radical is sterically hindered by the bulky tert-butyl group, which makes it relatively stable and less likely to initiate new degradation chains.[8]

G cluster_initiation Initiation Polymer Polymer Chain (RH) R_radical Alkyl Radical (R•) Polymer->R_radical + O₂ Heat Heat / UV Light Heat->Polymer ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Degradation Degraded Polymer (ROOH) + New Alkyl Radical (R•) ROO_radical->Degradation + Polymer (RH) ROO_radical_term Peroxy Radical (ROO•) PTBP This compound (ArOH) Stable_Products Stable Products (ROOH) PTBP->Stable_Products H• donation Stable_Radical Stable PTBP Radical (ArO•) PTBP->Stable_Radical ROO_radical_term->Stable_Products G cluster_prep Sample Preparation cluster_testing Performance Evaluation A Formulation (Polymer + PTBP) B Melt Compounding (Extruder) A->B C Sample Molding (Compression Press) B->C D Initial Property Testing (Tensile, MFI, Color) C->D E Accelerated Aging (Oven @ 150°C) D->E G Data Analysis (Property Retention %) D->G Compare F Post-Aging Property Testing E->F F->G

References

Synthesis of Calixarenes from 4-tert-Butylphenol and Formaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of calixarenes, a class of macrocyclic compounds formed from the condensation of 4-tert-butylphenol (B1678320) and formaldehyde (B43269). These versatile molecules are of significant interest in supramolecular chemistry, drug delivery, and sensing applications due to their unique host-guest properties. The following sections detail the synthesis of various p-tert-butylcalix[n]arenes, where 'n' denotes the number of repeating phenol-formaldehyde units.

Introduction

Calixarenes are cyclic oligomers produced through the base-catalyzed condensation of a para-substituted phenol (B47542) and an aldehyde, most commonly formaldehyde.[1][2] The size of the resulting macrocycle (the value of 'n') can be controlled by carefully adjusting the reaction conditions, such as the choice of base, temperature, and reaction time.[1] The most commonly synthesized derivatives from 4-tert-butylphenol are p-tert-butylcalix[3]arene, p-tert-butylcalix[1]arene, and p-tert-butylcalix[4]arene. These compounds serve as versatile scaffolds for further functionalization on both their upper and lower rims, enabling the development of sophisticated host molecules for various applications.[5]

Reaction Pathway and Experimental Workflow

The synthesis of calixarenes from 4-tert-butylphenol and formaldehyde proceeds via a base-catalyzed hydroxymethylation followed by a cyclooligomerization reaction. The general pathway involves the formation of a linear precursor which then undergoes pyrolysis to yield the final cyclic product.

reaction_pathway 4-tert-Butylphenol 4-tert-Butylphenol Precursor_Formation Precursor Formation (Linear Oligomer) 4-tert-Butylphenol->Precursor_Formation Formaldehyde Formaldehyde Formaldehyde->Precursor_Formation Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH) Base (e.g., NaOH, KOH)->Precursor_Formation Cyclization Cyclization (Pyrolysis) Precursor_Formation->Cyclization Heat p-tert-Butylcalix[n]arene p-tert-Butylcalix[n]arene Cyclization->p-tert-Butylcalix[n]arene

Caption: General reaction pathway for the synthesis of p-tert-butylcalix[n]arenes.

The experimental workflow typically involves the initial reaction of the phenol and formaldehyde in the presence of a base, followed by heating to induce cyclization, and finally, purification of the desired calixarene (B151959).

experimental_workflow Start Reactants Mix 4-tert-Butylphenol, Formaldehyde, and Base Start->Reactants Precursor_Formation Heat to form Precursor (e.g., 100-120°C, 2h) Reactants->Precursor_Formation Solvent_Addition Add High-Boiling Solvent (e.g., Diphenyl ether, Xylene) Precursor_Formation->Solvent_Addition Cyclization Reflux for Cyclization (e.g., 3-4h) Solvent_Addition->Cyclization Precipitation Cool and Precipitate Product Cyclization->Precipitation Filtration_Washing Filter and Wash Crude Product Precipitation->Filtration_Washing Recrystallization Recrystallize for Purification Filtration_Washing->Recrystallization End Recrystallization->End

Caption: A generalized experimental workflow for calixarene synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of p-tert-butylcalix[3]arene, p-tert-butylcalix[1]arene, and p-tert-butylcalix[4]arene.

Protocol 1: Synthesis of p-tert-Butylcalix[3]arene

This protocol is adapted from the procedure described by Gutsche and Iqbal.[6]

A. Preparation of the Precursor:

  • In a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL of 37% formaldehyde solution (0.83 mol), and a solution of 1.2 g (0.03 mol) of sodium hydroxide (B78521) in 3 mL of water.[6]

  • Stir the mixture at room temperature for 15 minutes.

  • Heat the mixture with a heating mantle to 100–120°C for 2 hours. The initially clear and colorless mixture will become a thick, deep yellow or brown-yellow viscous mass as water evaporates.[6]

  • Remove the heating mantle and allow the reaction mixture to cool to room temperature.

  • Add 800–1000 mL of warm diphenyl ether to the flask and stir for at least 1 hour to dissolve the residue.[6]

B. Pyrolysis of the Precursor:

  • Fit the flask with a nitrogen inlet and a condenser.

  • Heat the stirred solution to 110–120°C while passing a rapid stream of nitrogen over the surface to remove evolved water.

  • Once the evolution of water subsides, heat the mixture to reflux (approximately 250°C) and maintain reflux for 3–4 hours under a gentle flow of nitrogen.[6]

  • Cool the reaction mixture to room temperature.

  • Precipitate the product by adding 1.5 L of ethyl acetate (B1210297) and stir for 15–30 minutes. Let the mixture stand for at least 30 minutes.[6]

  • Filter the precipitate and wash sequentially with two 100-mL portions of ethyl acetate, 200 mL of acetic acid, two 100-mL portions of water, and two 50-mL portions of acetone (B3395972).[6]

  • The crude product can be further purified by recrystallization from boiling toluene. This yields a 1:1 complex of p-tert-butylcalix[3]arene and toluene.[6]

ParameterValueReference
p-tert-Butylphenol 100 g (0.666 mol)[6]
Formaldehyde (37% soln.) 62 mL (0.83 mol)[6]
Sodium Hydroxide 1.2 g (0.03 mol)[6]
Precursor Heating Temp. 100–120°C[6]
Precursor Heating Time 2 hours[6]
Cyclization Reflux Time 3–4 hours[6]
Crude Yield ~61%[6]
Protocol 2: Synthesis of p-tert-Butylcalix[1]arene

This protocol is based on the procedure by Gutsche et al.[7]

  • To a 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser, add 100 g (0.665 mol) of p-tert-butylphenol, 135 mL of 37% formalin solution (1.8 mol), and 15 g (0.227 mol) of potassium hydroxide pellets.[7]

  • Begin heating and stirring. After 15 minutes, pass a brisk stream of nitrogen across the reaction mixture. Continue heating and stirring for 2 hours. The mixture will become a thick, golden-yellow mass.[7]

  • Add 1 L of xylene to the flask to dissolve the semi-solid mass and bring the solution to a rapid reflux.

  • Continue refluxing for 3 hours, during which a precipitate will form.

  • Cool the mixture to room temperature and filter the precipitate. Wash the solid with xylene and dry to yield the crude product.

  • For purification, dissolve the crude product in 2.5 L of chloroform (B151607) and treat with 800 mL of 1 N hydrochloric acid with stirring for 10-15 minutes.

  • Separate the chloroform layer, wash with water, and dry over magnesium sulfate.

  • Concentrate the chloroform solution to about 1 L and add 1 L of hot acetone to induce crystallization.

ParameterValueReference
p-tert-Butylphenol 100 g (0.665 mol)[7]
Formaldehyde (37% soln.) 135 mL (1.8 mol)[7]
Potassium Hydroxide 15 g (0.227 mol)[7]
Initial Heating Time 2 hours[7]
Reflux Time in Xylene 3 hours[7]
Crude Yield 105–110 g[7]
Protocol 3: Synthesis of p-tert-Butylcalix[4]arene

This procedure is adapted from the work of Munch and Gutsche.[8]

  • Prepare a slurry of 100 g (0.67 mol) of p-tert-butylphenol, 35 g (ca. 1.1 mol) of paraformaldehyde, and 2.0 mL of 10 N sodium hydroxide in 600 mL of xylene in a 2-L, three-necked, round-bottomed flask fitted with a mechanical stirrer and a Dean-Stark water collector.[8]

  • Replace the air in the flask with nitrogen and heat the stirred mixture to reflux.

  • After approximately 1 hour of reflux, a white precipitate will begin to form. Continue refluxing for a total of 4 hours.[8]

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the crude product successively with 400-mL portions of toluene, ether, acetone, and water, and then dry under reduced pressure.

  • For purification, dissolve the crude product in approximately 1600 mL of boiling chloroform, concentrate the solution to about 1200 mL, and cool to room temperature to allow for crystallization.

  • Collect the purified product by filtration.

ParameterValueReference
p-tert-Butylphenol 100 g (0.67 mol)[8]
Paraformaldehyde 35 g (ca. 1.1 mol)[8]
Sodium Hydroxide (10 N) 2.0 mL[8]
Solvent Xylene (600 mL)[8]
Reflux Time 4 hours[8]
Yield 62–65%[8]

Characterization

The synthesized calixarenes can be characterized by a variety of standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and conformation of the calixarene.[9][10]

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): To determine the molecular weight and confirm the cyclic structure.[9][10]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups.[9]

  • Melting Point: To assess the purity of the product.[6]

  • X-ray Crystallography: To determine the solid-state structure and conformation.[1]

Safety Precautions

  • Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood.

  • Phenols are corrosive and toxic; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • High-boiling solvents such as diphenyl ether and xylene should be handled with care, and heating should be conducted in a well-ventilated area.

  • Bases like sodium hydroxide and potassium hydroxide are corrosive and should be handled with care.

By following these detailed protocols, researchers can reliably synthesize a range of p-tert-butylcalix[n]arenes for use in a wide array of scientific and developmental applications.

References

4-Butylphenol Derivatives as Key Raw Materials for High-Performance UV Stabilizers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 4-butylphenol derivatives, specifically 4-tert-butylphenol (B1678320) and 2,4-di-tert-butylphenol (B135424), as fundamental raw materials in the synthesis of advanced ultraviolet (UV) stabilizers. These stabilizers are critical for preventing the photodegradation of a wide range of polymeric materials, thereby enhancing their durability and lifespan.

Introduction

UV radiation from sunlight can initiate photo-oxidative degradation in polymers, leading to undesirable effects such as discoloration, brittleness, cracking, and loss of mechanical strength.[1] UV stabilizers are chemical additives designed to protect materials from these damaging effects. Among the most effective classes of UV absorbers are the benzotriazoles, which are often synthesized from phenolic precursors like this compound derivatives.[1][2] 4-tert-Butylphenol, in particular, serves as a crucial building block for creating these high-performance UV absorbers.[3][4]

The effectiveness of these stabilizers lies in their ability to absorb harmful UV radiation and dissipate the energy as harmless heat, a process often involving an excited-state intramolecular proton transfer (ESIPT).[1][5] This document will focus on the synthesis and performance of benzotriazole-type UV stabilizers derived from this compound derivatives.

Synthesis of Benzotriazole (B28993) UV Stabilizers

A common route for the synthesis of benzotriazole UV stabilizers involves a multi-step process starting from a substituted phenol (B47542), such as 2,4-di-tert-butylphenol (which can be synthesized from 4-tert-butylphenol).[1] The general workflow includes diazotization, azo coupling, and reductive cyclization.[1]

General Synthesis Pathway

The industrial production of 2,4-di-tert-butylphenol, a key intermediate, is typically achieved through the Friedel-Crafts alkylation of phenol with isobutylene (B52900) in the presence of an acid catalyst.[1] This intermediate is then used to synthesize the final benzotriazole UV stabilizer.

G cluster_synthesis Friedel-Crafts Alkylation phenol Phenol dtbp 2,4-Di-tert-butylphenol phenol->dtbp isobutylene Isobutylene (2 eq.) isobutylene->dtbp catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->dtbp

General synthesis pathway for 2,4-Di-tert-butylphenol.

The subsequent synthesis of a benzotriazole UV stabilizer from 2,4-di-tert-butylphenol is outlined in the following workflow:

G start Starting Materials: - 2-Nitroaniline (B44862) - 2,4-Di-tert-butylphenol step1 Step 1: Diazotization (2-Nitroaniline + NaNO₂/H₂SO₄) start->step1 intermediate1 Diazonium Salt Intermediate step1->intermediate1 step2 Step 2: Azo Coupling (Diazonium Salt + 2,4-DTBP) intermediate1->step2 intermediate2 Azo Dye Intermediate step2->intermediate2 step3 Step 3: Reductive Cyclization (e.g., with Zinc/NaOH) intermediate2->step3 product Final Product: Benzotriazole UV Stabilizer step3->product

Workflow for synthesizing a benzotriazole UV stabilizer.

Experimental Protocols

Synthesis of a 2-(2-hydroxyphenyl)-2H-benzotriazole Derivative

This protocol outlines the synthesis of a benzotriazole UV stabilizer using 2,4-di-tert-butylphenol as a starting material.[1]

Materials:

  • 2-Nitroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (B80452)

  • 2,4-Di-tert-butylphenol

  • Xylene (or other suitable solvent)

  • Reducing agent (e.g., Zinc powder and Sodium Hydroxide)

Procedure:

  • Diazotization of 2-Nitroaniline:

    • Slowly add 2-nitroaniline to chilled concentrated sulfuric acid (0-5°C) with constant stirring to form a solution.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the 2-nitroaniline/sulfuric acid mixture, ensuring the temperature is maintained below 5°C.

    • Stir the resulting diazonium salt solution for an additional hour at 0-5°C.

  • Azo Coupling:

    • Dissolve 2,4-di-tert-butylphenol in an appropriate solvent like xylene.

    • Cool the 2,4-di-tert-butylphenol solution to 0-5°C.

    • Slowly add the previously prepared diazonium salt solution to the 2,4-di-tert-butylphenol solution with vigorous stirring, keeping the temperature below 10°C.

  • Reductive Cyclization:

    • To the azo dye intermediate formed in the previous step, add a reducing agent such as a mixture of zinc powder and aqueous sodium hydroxide.

    • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by a suitable analytical technique like TLC or HPLC).

    • After completion, cool the mixture, filter to remove inorganic salts, and separate the organic layer.

    • Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium sulfate), and evaporate the solvent to obtain the crude product.

    • The crude product can be further purified by recrystallization or column chromatography.

Mechanism of Action: UV Absorption

Benzotriazole UV stabilizers function by absorbing high-energy UV radiation and dissipating it through a rapid and reversible process known as Excited-State Intramolecular Proton Transfer (ESIPT).[1][5] This mechanism prevents the UV energy from breaking the chemical bonds within the polymer matrix.

G cluster_dissipation Heat Dissipation ground_state Ground State (Enol Form) excited_state_enol Excited State (Enol*) ground_state->excited_state_enol UV Absorption (hν) excited_state_keto Excited State (Keto-Tautomer) excited_state_enol->excited_state_keto Ultrafast Proton Transfer (ESIPT) excited_state_keto->ground_state Non-radiative decay (Back to Ground State)

Simplified mechanism of action for benzotriazole UV absorbers.

Performance Data

UV stabilizers derived from this compound derivatives exhibit excellent photostability and broad UV absorption, making them highly effective in protecting various polymers.[1] Their performance can be quantified by several metrics, as summarized in the table below.

ParameterUV Stabilizer ClassTypical ValueSignificance
Max. Absorption (λmax) Benzotriazoles~300 nm and ~340 nmCorresponds to high absorption in the UVA and UVB regions of the spectrum.[1]
Molar Absorption Coefficient (ε) Benzotriazoles> 15,000 L·mol⁻¹·cm⁻¹Indicates high efficiency in absorbing UV light.[1]
Oxidation Induction Time (OIT) @ 200°C Polypropylene (PP) + Stabilizer> 60 minMeasures the resistance of the polymer to thermo-oxidative degradation; a higher value indicates better stabilization.[1]
Light Stability (ΔY after 1000h Xenon Arc) Polymer Sample< 3.0Measures the change in yellowness index, a key indicator of photodegradation. A lower value is desirable.[1]

Note: The values presented are representative and can vary based on the specific stabilizer, its concentration, and the polymer matrix.[1]

Applications

UV stabilizers derived from this compound are compatible with a wide variety of polymer systems.[6] They are effective against loss of gloss, cracking, blistering, and discoloration.[6] Common applications include:

  • Polyolefins (Polyethylene, Polypropylene)[1][6]

  • Polyesters[6]

  • Polyvinyl Chloride (PVC)[2][3]

  • Acrylonitrile Butadiene Styrene (ABS)[2][6]

  • Polycarbonates[2][3]

  • Coatings and Paints[2][3]

For enhanced performance, these UV absorbers are often used in combination with other types of stabilizers, such as Hindered Amine Light Stabilizers (HALS).[2][6]

Conclusion

This compound and its derivatives are indispensable raw materials for the synthesis of high-performance UV stabilizers, particularly those of the benzotriazole class. The protocols and data presented herein highlight their critical role in producing additives that are essential for protecting organic materials from the damaging effects of ultraviolet radiation. These stabilizers are vital for ensuring the long-term performance and aesthetic integrity of a vast array of commercial products.[1]

References

Application Notes and Protocols: The Role of 4-Butylphenol in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Butylphenol, particularly its isomer 4-tert-butylphenol (B1678320), serves as a crucial intermediate in the synthesis of various fragrance compounds. While direct application of 4-tert-butylphenol in fragrances is prohibited due to concerns regarding dermal sensitization and depigmentation, its derivatives are widely utilized in the fragrance industry for their desirable olfactory properties.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of two key fragrance ingredients derived from 4-tert-butylphenol: 4-tert-butylcyclohexyl acetate (B1210297) and 2-allyl-4-tert-butylphenol.

Introduction

4-tert-Butylphenol is a white solid organic compound with a characteristic phenolic odor.[4] Its primary application in the fragrance industry is as a precursor to other molecules that impart unique and valuable notes to perfumes, soaps, and detergents.[5][6] The two main synthetic pathways explored in these notes are the hydrogenation and subsequent acetylation of 4-tert-butylphenol to produce 4-tert-butylcyclohexyl acetate, and the Claisen rearrangement of its allyl ether to yield 2-allyl-4-tert-butylphenol.

Synthesis of 4-tert-Butylcyclohexyl Acetate

The synthesis of 4-tert-butylcyclohexyl acetate from 4-tert-butylphenol is a two-step process. The first step involves the hydrogenation of the aromatic ring to form 4-tert-butylcyclohexanol (B146172), followed by the acetylation of the hydroxyl group.

Step 1: Hydrogenation of 4-tert-Butylphenol

The stereochemistry of the resulting 4-tert-butylcyclohexanol is highly dependent on the choice of catalyst. A rhodium-carbon catalyst typically yields a higher percentage of the cis-isomer, which is often preferred in the fragrance industry for its intense woody and floral scent.[1][2][7] Conversely, using a Raney nickel catalyst tends to produce a majority of the trans-isomer, which possesses a rich, woody fragrance.[1][2]

This protocol is adapted from procedures for the hydrogenation of substituted phenols.[8][9][10]

Materials:

  • 4-tert-Butylphenol

  • Rhodium on carbon (5% Rh/C) catalyst

  • Solvent (e.g., isopropanol, cyclohexane)

  • Hydrogen chloride (or sulfuric acid)

  • Hydrogen gas

  • Nitrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave, combine 4-tert-butylphenol and a suitable solvent (e.g., isopropanol).

  • Add the 5% Rh/C catalyst. The catalyst loading is typically around 0.1-1% by weight relative to the 4-tert-butylphenol.

  • Add a catalytic amount of an acid such as hydrogen chloride or sulfuric acid. The molar ratio of acid to the rhodium atom in the catalyst can range from 0.05 to 10.[10]

  • Seal the autoclave and purge the system with nitrogen gas three times to remove any air.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 atm).[7]

  • Heat the mixture to the reaction temperature (e.g., 80-120°C) with vigorous stirring.

  • Maintain the reaction for several hours until the consumption of hydrogen ceases, indicating the completion of the reaction. The reaction progress can be monitored by gas chromatography (GC).

  • Cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The solvent can be removed under reduced pressure to yield crude 4-tert-butylcyclohexanol.

  • The crude product can be purified by distillation or recrystallization.

Step 2: Acetylation of 4-tert-Butylcyclohexanol

The second step involves the esterification of the synthesized 4-tert-butylcyclohexanol with an acetylating agent, typically acetic anhydride (B1165640).

This protocol is based on established methods for the acetylation of alcohols.[5][9]

Materials:

  • 4-tert-Butylcyclohexanol (from Step 1)

  • Acetic anhydride

  • Sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-tert-butylcyclohexanol.

  • Add acetic anhydride in a molar ratio of approximately 1 to 1.5 moles per mole of 4-tert-butylcyclohexanol.[5][8]

  • Slowly add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to a temperature between room temperature and 130°C and reflux for 2-4 hours.[5][9] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-tert-butylcyclohexyl acetate.

  • The crude product can be purified by vacuum distillation.

Quantitative Data for 4-tert-Butylcyclohexyl Acetate Synthesis
ParameterHydrogenation (cis-isomer)Acetylation
Reactants 4-tert-Butylphenol, H₂4-tert-Butylcyclohexanol, Acetic Anhydride
Catalyst Rhodium on CarbonSulfuric Acid
Solvent Isopropanol or CyclohexaneNone or inert solvent
Temperature 80-120 °CRoom Temperature - 130 °C
Pressure 5-10 atmAtmospheric
Typical Yield >90%>95%
cis/trans Ratio >80:20Maintained from starting alcohol

Experimental Workflow for 4-tert-Butylcyclohexyl Acetate Synthesis

SynthesisWorkflow cluster_hydrogenation Step 1: Hydrogenation cluster_acetylation Step 2: Acetylation start_H 4-tert-Butylphenol reactor_H High-Pressure Autoclave (Rh/C, H₂, Solvent, Acid) start_H->reactor_H filter_H Filtration (Remove Catalyst) reactor_H->filter_H evap_H Solvent Evaporation filter_H->evap_H product_H 4-tert-Butylcyclohexanol evap_H->product_H reactor_A Reaction Flask (Acetic Anhydride, H₂SO₄) product_H->reactor_A workup_A Workup (Quench, Extract, Wash) reactor_A->workup_A purify_A Purification (Vacuum Distillation) workup_A->purify_A final_product 4-tert-Butylcyclohexyl Acetate purify_A->final_product

Caption: Synthesis of 4-tert-Butylcyclohexyl Acetate.

Synthesis of 2-allyl-4-tert-butylphenol via Claisen Rearrangement

2-Allyl-4-tert-butylphenol can be synthesized from 4-tert-butylphenol through a two-step process involving the formation of an allyl ether followed by a Claisen rearrangement. The Claisen rearrangement is a[5]-sigmatropic rearrangement that is a powerful tool for carbon-carbon bond formation.[11][12][13]

Step 1: Synthesis of Allyl 4-tert-butylphenyl Ether

This protocol is a standard Williamson ether synthesis.

Materials:

  • 4-tert-Butylphenol

  • Allyl bromide

  • Potassium carbonate (or another suitable base)

  • Acetone (or another polar aprotic solvent)

Procedure:

  • In a round-bottom flask, dissolve 4-tert-butylphenol in acetone.

  • Add potassium carbonate to the solution.

  • Add allyl bromide dropwise to the stirred suspension.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or used directly in the next step.

Step 2: Claisen Rearrangement of Allyl 4-tert-butylphenyl Ether

The thermal Claisen rearrangement typically requires high temperatures. However, the use of a solid acid catalyst can facilitate the reaction under milder conditions.[11]

This protocol is based on the use of a heteropolyacid catalyst for an environmentally friendly reaction.[11]

Materials:

  • Allyl 4-tert-butylphenyl ether (from Step 1)

  • Solid acid catalyst (e.g., 20% (w/w) dodecatungstophosphoric acid on hexagonal mesoporous silica)

  • High-boiling point solvent (optional, can be run neat)

Procedure:

  • In a reaction vessel, combine the allyl 4-tert-butylphenyl ether and the solid acid catalyst.

  • Heat the mixture with stirring to the desired reaction temperature (e.g., 150-200°C).

  • Monitor the reaction progress by GC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The crude product, 2-allyl-4-tert-butylphenol, can be purified by vacuum distillation or column chromatography.

Quantitative Data for 2-allyl-4-tert-butylphenol Synthesis
ParameterEtherificationClaisen Rearrangement
Reactants 4-tert-Butylphenol, Allyl BromideAllyl 4-tert-butylphenyl Ether
Base/Catalyst K₂CO₃Solid Acid Catalyst
Solvent AcetoneNeat or high-boiling solvent
Temperature Reflux150-200 °C
Typical Yield >90%High, with 100% selectivity reported[11]

Reaction Pathway for 2-allyl-4-tert-butylphenol Synthesis

ClaisenRearrangement cluster_etherification Step 1: Etherification cluster_rearrangement Step 2: Claisen Rearrangement start_C 4-tert-Butylphenol reaction_E Reflux in Acetone start_C->reaction_E reagents_E Allyl Bromide, K₂CO₃ reagents_E->reaction_E product_E Allyl 4-tert-butylphenyl Ether reaction_E->product_E reaction_R Heating (150-200°C) product_E->reaction_R catalyst_R Solid Acid Catalyst catalyst_R->reaction_R final_product_C 2-allyl-4-tert-butylphenol reaction_R->final_product_C

Caption: Synthesis of 2-allyl-4-tert-butylphenol.

Safety Considerations

  • 4-tert-Butylphenol: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can cause skin irritation and has been identified as a potential endocrine disruptor and depigmenting agent.[3]

  • Hydrogenation: This reaction should be carried out in a properly functioning high-pressure autoclave by trained personnel due to the use of flammable hydrogen gas under pressure.

  • Reagents: Handle all chemicals, including solvents, acids, and bases, in a well-ventilated fume hood and follow standard laboratory safety procedures.

Conclusion

This compound is a versatile precursor for the synthesis of valuable fragrance compounds. The protocols provided herein for the synthesis of 4-tert-butylcyclohexyl acetate and 2-allyl-4-tert-butylphenol offer robust and adaptable methods for researchers in the fields of fragrance chemistry and organic synthesis. The choice of reaction conditions, particularly the catalyst in the hydrogenation step, allows for the selective synthesis of different isomers with distinct olfactory profiles, highlighting the importance of precise synthetic control in the creation of fine chemicals.

References

Troubleshooting & Optimization

minimizing ortho-isomer formation in 4-Butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4-butylphenol, with a specific focus on minimizing the formation of the ortho-isomer. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective synthesis of this compound?

The main challenge in the synthesis of this compound via Friedel-Crafts alkylation of phenol (B47542) is controlling the regioselectivity. The hydroxyl group of phenol is an ortho-, para-directing group, leading to the formation of both 2-butylphenol (B3051182) (ortho-isomer) and this compound (para-isomer). Minimizing the production of the undesired ortho-isomer and other by-products like di- and poly-alkylated phenols is a key objective.[1]

Q2: Which catalysts are most effective for maximizing the yield of 4-tert-butylphenol (B1678320)?

Solid acid catalysts are widely employed to enhance the para-selectivity in the tert-butylation of phenol. Zeolites, such as Hβ, HM, and Al-MCM-41, have demonstrated high activity and selectivity for the desired para-isomer.[2][3][4] Other effective catalysts include Fe-modified montmorillonite (B579905) K10 and certain ionic liquids.[5][6] For instance, Fe-bentonite has been reported to be an excellent catalyst, achieving 100% tert-butanol (B103910) conversion with 81% selectivity for p-tert-butylphenol at 80°C.[5]

Q3: How do reaction conditions influence the ortho/para isomer ratio?

Several reaction parameters can be optimized to favor the formation of the para-isomer:

  • Temperature: The reaction temperature can significantly impact selectivity. While higher temperatures can increase the reaction rate, they may also promote the formation of undesired by-products. Careful optimization is necessary.

  • Reactant Molar Ratio: To minimize polyalkylation, it is advisable to use a large excess of phenol relative to the alkylating agent.[7] This increases the likelihood of the alkylating agent reacting with the starting phenol rather than the mono-alkylated product.

  • Catalyst Structure: The pore size and structure of catalysts like zeolites can exert shape-selective control, favoring the formation of the less sterically hindered para-isomer.

Q4: What are the common alkylating agents used to introduce the butyl group?

The most extensively studied alkylating agent for this synthesis is isobutylene (B52900) or its precursor, tert-butanol, which yields 4-tert-butylphenol.[2][5][6] Other butene isomers or butanols can also be used, but the reaction conditions and catalyst choice may need to be adjusted accordingly to achieve high para-selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Possible Cause(s) Suggested Solution(s)
High yield of ortho-isomer Inappropriate catalyst: Some catalysts may inherently favor ortho-alkylation.Catalyst Selection: Employ shape-selective catalysts like Hβ zeolite or Al-MCM-41, which have pores that sterically hinder the formation of the bulkier ortho-isomer.[2][3][4]
Suboptimal reaction temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.Temperature Optimization: Systematically vary the reaction temperature to find the optimal range for para-selectivity. Lower temperatures often favor the para-isomer.
Low conversion of phenol Catalyst inactivity: The catalyst may be deactivated by moisture or other impurities.Catalyst Activation and Handling: Ensure the catalyst is properly activated (e.g., calcined) and handled under anhydrous conditions.
Insufficient catalyst loading: The amount of catalyst may be too low for the scale of the reaction.Optimize Catalyst Amount: Gradually increase the catalyst loading while monitoring the reaction progress and selectivity.
Low reaction temperature: The temperature may be too low to achieve a reasonable reaction rate.Increase Temperature Judiciously: While optimizing for selectivity, ensure the temperature is high enough for efficient conversion.
Formation of di- or poly-alkylated products High concentration of the alkylating agent: An excess of the alkylating agent can lead to multiple alkylations on the phenol ring.Adjust Reactant Ratio: Use a molar excess of phenol relative to the alkylating agent to favor mono-alkylation.[7]
Prolonged reaction time: Allowing the reaction to proceed for too long can increase the formation of poly-alkylated species.Monitor Reaction Progress: Track the reaction using techniques like TLC or GC and quench it once the maximum yield of the desired mono-alkylated product is achieved.
Catalyst deactivation Coke formation: At higher temperatures, organic deposits can form on the catalyst surface, blocking active sites.Catalyst Regeneration: Some catalysts can be regenerated. For example, zeolites can often be regenerated by calcination to burn off coke deposits.
Poisoning: Impurities in the reactants or solvent can poison the catalyst.Purify Reactants: Ensure the phenol, alkylating agent, and solvent are of high purity.

Quantitative Data on Catalyst Performance

The following table summarizes the performance of various catalysts in the synthesis of 4-tert-butylphenol.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity for 4-TBP (%)Reference
MgO doped Hβ zeolitetert-butanol12089.370.9[2]
SO₄²⁻/Zr-MCM-48-25tert-butanol14091.681.8[2]
Fe-bentonitetert-butanol8010081[5]
Al-MCM-41 (with H₃PO₄)tert-butyl alcohol110-220-Moderate[2]
Zeolite HMtert-butyl alcohol-HighHigh[2]
Ionic Liquid ([HIMA]OTs)tert-butyl alcohol708657.6[6]

Experimental Protocols

Representative Protocol for the Synthesis of 4-tert-butylphenol using a Solid Acid Catalyst

This protocol is a generalized procedure based on common practices reported in the literature.[2][5] Researchers should consult specific literature for detailed conditions related to their chosen catalyst.

  • Catalyst Activation: The solid acid catalyst (e.g., Hβ zeolite) is activated by calcination at a high temperature (e.g., 550°C) for several hours under a flow of dry air or nitrogen to remove adsorbed water and other impurities.

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, a thermocouple, and a nitrogen inlet. The flask is charged with phenol and the activated catalyst under a nitrogen atmosphere.

  • Reaction Execution: The reaction mixture is heated to the desired temperature (e.g., 120°C) with vigorous stirring. Tert-butanol is then added dropwise or in one portion.

  • Monitoring: The progress of the reaction is monitored by periodically taking aliquots from the reaction mixture and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The catalyst is separated by filtration. The filtrate is then subjected to a suitable work-up procedure, which may include washing with a dilute base to remove unreacted phenol, followed by extraction with an organic solvent.

  • Purification: The crude product is purified by distillation or recrystallization to obtain pure 4-tert-butylphenol.

Visualizations

reaction_pathway phenol Phenol intermediate Carbocation Intermediate phenol->intermediate Electrophilic Attack alkylating_agent Alkylating Agent (e.g., tert-Butanol) alkylating_agent->intermediate Activation catalyst Acid Catalyst (e.g., Zeolite) catalyst->alkylating_agent ortho_product 2-Butylphenol (Ortho-isomer) intermediate->ortho_product Ortho-substitution para_product This compound (Para-isomer) intermediate->para_product Para-substitution

Caption: General reaction pathway for the acid-catalyzed alkylation of phenol.

optimization_workflow start Start: Low para-selectivity catalyst Select Shape-Selective Catalyst (e.g., Zeolite Hβ) start->catalyst temp Optimize Reaction Temperature catalyst->temp ratio Adjust Phenol/Alkylating Agent Ratio temp->ratio analysis Analyze Isomer Ratio (GC/NMR) ratio->analysis decision Is para-selectivity > desired %? analysis->decision decision->catalyst No end End: Optimized Protocol decision->end Yes

Caption: Workflow for optimizing para-selectivity in this compound synthesis.

troubleshooting_tree start Problem: High Ortho-Isomer Content check_catalyst Is a shape-selective catalyst being used? start->check_catalyst change_catalyst Action: Switch to a zeolite (e.g., Hβ) or modified clay catalyst. check_catalyst->change_catalyst No check_temp Is the reaction temperature optimized? check_catalyst->check_temp Yes change_catalyst->check_temp lower_temp Action: Systematically lower the reaction temperature. check_temp->lower_temp No check_ratio Is there an excess of the alkylating agent? check_temp->check_ratio Yes lower_temp->check_ratio adjust_ratio Action: Increase the molar ratio of phenol to the alkylating agent. check_ratio->adjust_ratio Yes solution Solution: Improved para-selectivity check_ratio->solution No adjust_ratio->solution

Caption: Troubleshooting decision tree for minimizing ortho-isomer formation.

References

Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing Friedel-Crafts alkylation reactions of phenol (B47542). Below you will find a series of troubleshooting guides and frequently asked questions (FAQs) to address common issues leading to low product yield.

Troubleshooting Guide

Problem 1: Low or No Conversion of Phenol

Possible Cause:

  • Catalyst Deactivation: The hydroxyl group of phenol possesses lone pairs of electrons that can coordinate with the Lewis acid catalyst (e.g., AlCl₃), forming a stable complex.[1][2] This deactivates the catalyst, preventing it from generating the necessary carbocation electrophile.[2][3]

  • Ring Deactivation: The complexation between the phenol's hydroxyl group and the Lewis acid can also reduce the electron density of the aromatic ring, deactivating it for electrophilic aromatic substitution.[1]

  • Insufficient Catalyst: In some cases, a stoichiometric amount of the Lewis acid is required because the product can also form a complex with the catalyst.[4]

  • Moisture: Lewis acid catalysts like AlCl₃ are highly sensitive to moisture, which will lead to their deactivation.[4]

Solutions:

  • Use a Milder Catalyst: Consider using less aggressive Lewis acids to minimize complexation.[5]

  • Protect the Hydroxyl Group: The hydroxyl group can be protected as an ester before performing the alkylation. The ester can then be cleaved to regenerate the phenol.[4]

  • Ensure Anhydrous Conditions: Use dry solvents, glassware, and reagents to prevent catalyst deactivation.[4]

  • Increase Catalyst Loading: An increase in the amount of Lewis acid may be necessary to compensate for complexation with both the starting material and the product.[4]

Problem 2: Formation of Multiple Products (Polyalkylation)

Possible Cause:

  • High Reactivity of the Product: The initial mono-alkylated phenol product is often more nucleophilic and thus more reactive than phenol itself.[5] This leads to subsequent alkylations, resulting in di- or tri-alkylated products.[6][7]

Solutions:

  • Use an Excess of Phenol: Increasing the molar ratio of phenol to the alkylating agent can statistically favor the alkylation of the starting material over the product.[5][7]

  • Control Reaction Time and Temperature: Monitor the reaction progress and stop it when the desired mono-alkylated product is at its maximum concentration. Lowering the reaction temperature can also help reduce the rate of subsequent alkylations.[5]

  • Choose a Milder Catalyst: Highly active Lewis acids can promote excessive alkylation. Milder catalysts can help temper the reaction's reactivity.[5]

Problem 3: Formation of O-Alkylated Byproduct (Phenyl Ether)

Possible Cause:

  • Ambident Nucleophilicity of Phenol: Phenol can act as a nucleophile at two positions: the aromatic ring (C-alkylation) and the hydroxyl oxygen (O-alkylation).[1][5][8]

Solutions:

  • Catalyst Selection: The choice of catalyst can significantly influence the C/O alkylation ratio. For instance, some molybdenum-based catalysts have been shown to selectively produce C-alkylated products.[5] Solid acid catalysts like zeolites can also be optimized to favor C-alkylation.[5]

  • Reaction Conditions: The formation of phenyl ether can be kinetically favored.[5] Adjusting the reaction temperature and time may influence the product distribution.[5]

  • Solvent Choice: Protic solvents (e.g., water, trifluoroethanol) can hydrogen bond with the phenoxide oxygen, shielding it and favoring C-alkylation. Aprotic polar solvents (e.g., DMF, DMSO) do not shield the oxygen as effectively, thus promoting O-alkylation.[9]

Problem 4: Formation of Rearranged Alkylphenol Isomers

Possible Cause:

  • Carbocation Rearrangement: The carbocation intermediate generated from the alkylating agent can rearrange to a more stable carbocation via hydride or methyl shifts, especially with primary and secondary alkyl halides.[5][7][10]

Solutions:

  • Choice of Alkylating Agent: Use alkylating agents that form stable carbocations, such as tertiary or benzylic halides, to minimize rearrangements.[5]

  • Friedel-Crafts Acylation Followed by Reduction: To obtain a straight-chain alkylated phenol without rearrangement, one can perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[5][11]

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation of a phenol derivative with a strong electron-withdrawing group failing?

A1: Friedel-Crafts alkylation is an electrophilic aromatic substitution. If the phenol ring is substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the nucleophilicity of the ring is significantly reduced, making it unreactive towards the carbocation electrophile.[5][7]

Q2: Can I use aryl halides or vinyl halides as alkylating agents for phenol?

A2: No, aryl and vinyl halides are generally unsuitable for Friedel-Crafts alkylation. The corresponding carbocations are highly unstable and difficult to form under typical reaction conditions.[5][7][12]

Q3: What is the primary role of the Lewis acid catalyst in the reaction?

A3: The Lewis acid catalyst, such as AlCl₃ or FeCl₃, is crucial for generating the carbocation electrophile from the alkylating agent (e.g., an alkyl halide or an alcohol).[5][6] It polarizes the C-X bond of the alkyl halide, facilitating its cleavage to form the carbocation.[5]

Q4: How can I control the regioselectivity between ortho and para products?

A4: Controlling ortho versus para selectivity can be challenging.

  • Steric Hindrance: Bulky alkylating agents or phenols with bulky substituents tend to favor para-alkylation to minimize steric hindrance.[9][13]

  • Temperature: In some cases, such as the Fries rearrangement (a related reaction), higher temperatures can favor the ortho product, which can form a more stable bidentate complex with the Lewis acid.[14]

  • Catalyst Choice: Specific catalyst systems may exhibit a preference for ortho-alkylation. For example, a combination of catalytic ZnCl₂ and CSA has been shown to favor ortho-selectivity.[15]

Data Summary

The following table summarizes the impact of various reaction parameters on the yield and selectivity of Friedel-Crafts alkylation of phenol.

ParameterEffect on Yield/SelectivityRecommendations
Catalyst Activity Highly active catalysts (e.g., AlCl₃) can lead to higher conversion but also increase the risk of polyalkylation and side reactions.[5]Use milder catalysts for better control.
Phenol to Alkylating Agent Ratio A high excess of phenol favors mono-alkylation and reduces polyalkylation.[5][7]Use a molar ratio of phenol:alkylating agent > 1.
Temperature Higher temperatures can increase reaction rates but may also promote side reactions and decrease selectivity.[5]Optimize temperature for each specific reaction.
Solvent Solvent polarity can influence the C-alkylation vs. O-alkylation ratio.[9]Use protic solvents to favor C-alkylation.
Reaction Time Prolonged reaction times can lead to increased polyalkylation.[5]Monitor the reaction and quench at optimal conversion.

Experimental Protocols

General Procedure for Friedel-Crafts Alkylation of Phenol (Illustrative)

Note: This is a generalized protocol and requires optimization for specific substrates and alkylating agents.

  • Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the phenol (1.0 eq) and a dry, inert solvent (e.g., nitrobenzene (B124822) or carbon disulfide) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., AlCl₃, 1.0 - 1.2 eq) in portions.

  • Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 0.8 - 1.0 eq) to the reaction mixture while maintaining the low temperature.

  • Reaction: Allow the reaction to stir at the optimized temperature for the determined amount of time. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography or distillation.

Visualizations

Troubleshooting_Workflow start Low Yield in Friedel-Crafts Alkylation of Phenol q1 Is there any product formation? start->q1 a1_no Check for Catalyst Deactivation: - Use anhydrous conditions - Use fresh catalyst - Consider protecting the -OH group q1->a1_no No a1_yes Analyze Product Mixture q1->a1_yes Yes q2 Is polyalkylation observed? a1_yes->q2 a2_yes Optimize Reaction Conditions: - Increase phenol:alkylating agent ratio - Lower reaction temperature - Reduce reaction time - Use a milder catalyst q2->a2_yes Yes q3 Is O-alkylation (ether formation) a major byproduct? q2->q3 No end Optimized Yield a2_yes->end a3_yes Adjust for C-Alkylation Selectivity: - Use a protic solvent - Screen different catalysts (e.g., zeolites) q3->a3_yes Yes q4 Are rearranged isomers present? q3->q4 No a3_yes->end a4_yes Address Carbocation Rearrangement: - Use alkylating agents that form stable carbocations - Consider Friedel-Crafts acylation followed by reduction q4->a4_yes Yes q4->end No a4_yes->end

Caption: A troubleshooting workflow for low yields in Friedel-Crafts alkylation of phenol.

Competing_Pathways cluster_C C-Alkylation cluster_O O-Alkylation phenol Phenol c_alkylation C-Alkylated Product (Alkylphenol) phenol->c_alkylation Electrophilic Aromatic Substitution on Ring o_alkylation O-Alkylated Product (Phenyl Ether) phenol->o_alkylation Nucleophilic Attack by Hydroxyl Oxygen

References

Technical Support Center: Optimizing Reaction Conditions for 4-Butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of 4-Butylphenol. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-tert-Butylphenol (B1678320)?

The most prevalent and industrially significant method for synthesizing 4-tert-butylphenol is the Friedel-Crafts alkylation of phenol (B47542) with an alkylating agent like isobutylene (B52900) or tert-butanol (B103910).[1][2][3] This reaction is an electrophilic aromatic substitution that is typically catalyzed by an acid.[2]

Q2: What types of catalysts are effective for this synthesis?

A range of acid catalysts can be used, including:

  • Brønsted acids: Sulfuric acid and phenolsulfonic acid are common choices.[4][5]

  • Lewis acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are effective but can be difficult to handle.[6]

  • Solid acid catalysts: Zeolites (like Zr-containing Beta zeolites), acid-treated clays (B1170129) (Fe-bentonite), and cation exchange resins (like Amberlyst 15) are increasingly used due to their ease of separation and potential for improved selectivity.[7][8][9]

Q3: What are the major byproducts I should expect in this reaction?

The primary byproduct is the isomeric 2-tert-butylphenol.[1] Other common impurities include poly-alkylated species such as 2,4-di-tert-butylphenol (B135424) and trace amounts of O-alkylated product (tert-butyl phenyl ether).[6][10] The formation of these byproducts is highly dependent on the reaction conditions.[4]

Q4: How can I monitor the progress of the reaction?

Gas chromatography (GC) is a suitable method for monitoring the reaction's progress.[2] It allows for the quantification of the remaining phenol, the desired 4-tert-butylphenol product, and the various byproducts over time. Thin-layer chromatography (TLC) can also be used for a more qualitative assessment.

Q5: What are the recommended methods for purifying the final product?

A multi-step approach is often necessary for purification.[11] An initial acid-base extraction can separate the phenolic compounds from neutral impurities.[11] The crude product is then typically purified by fractional distillation under reduced pressure to separate the isomers.[11] For achieving very high purity, melt crystallization or column chromatography can be employed.[11]

Troubleshooting Guide

Problem Possible Causes Solutions
Low Yield of 4-tert-Butylphenol - Inactive or insufficient catalyst. - Reaction temperature is too low. - Insufficient reaction time. - Poor quality of reagents (e.g., wet solvent or reagents).- Use a fresh, anhydrous catalyst in the appropriate amount. - Gradually increase the reaction temperature while monitoring for byproduct formation. - Extend the reaction time and monitor progress by GC. - Ensure all reagents and solvents are dry.
High Formation of 2-tert-Butylphenol Isomer - The reaction conditions favor the kinetically controlled ortho-product.- Modify the catalyst; some catalysts, like aluminum phenoxide, can favor ortho-alkylation.[6] - Adjust the reaction temperature; the para-substituted product is often the thermodynamically more stable isomer.[4]
Excessive Polyalkylation (e.g., 2,4-di-tert-butylphenol) - The mono-alkylated product is more reactive than phenol. - Molar ratio of alkylating agent to phenol is too high.- Use a large excess of phenol relative to the alkylating agent. - Control the addition rate of the alkylating agent.
Formation of O-Alkylated Product (tert-butyl phenyl ether) - The presence of water on the catalyst surface can be suppressed.[10]- Ensure the catalyst is properly dried before use.[10]
Reaction Mixture is Darkening or Charring - The reaction is too vigorous, leading to decomposition. - The catalyst is too strong for the reaction conditions.- Control the rate of addition of the alkylating agent or catalyst. - Perform the reaction at a lower temperature, using an ice bath if necessary. - Consider using a milder catalyst.
Difficulty in Product Purification - Close boiling points of isomers. - Presence of multiple byproducts.- Use a high-efficiency distillation column for fractional distillation. - For laboratory scale, column chromatography with an appropriate solvent system can be effective.[11] - Consider melt crystallization for final polishing.[11]

Quantitative Data Summary

The selection of a catalyst and the reaction conditions significantly impact the conversion of phenol and the selectivity for 4-tert-butylphenol. Below is a summary of performance data from various studies.

CatalystAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity for 4-tert-Butylphenol (%)Reference
Fe-bentonitetert-butanol80~100 (TBA Conversion)81[8]
H-Al-MCM-48-25tert-butanol14098.970.3[10]
Ionic Liquid [HIMA]OTstert-butanol708657.6[2]
Al/SBA-15tert-butanol19089.1760.77[12]
Sulfuric AcidIsobutene50-125Not SpecifiedVaries with conditions[4]
Amberlyst 15IsobuteneNot SpecifiedNot SpecifiedHigher than sulfuric acid[9]

Experimental Protocols

Protocol 1: Synthesis of 4-tert-Butylphenol using a Solid Acid Catalyst

This protocol is a general guideline for the alkylation of phenol with tert-butanol using a solid acid catalyst like Fe-bentonite.

Materials:

  • Phenol

  • tert-Butanol

  • Fe-bentonite catalyst

  • Hexane (or another suitable solvent)

  • Sodium hydroxide (B78521) solution (1M)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-neck flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reaction Setup: In a three-neck flask equipped with a condenser, a dropping funnel, and a magnetic stirrer, dissolve a specific molar amount of phenol in hexane.

  • Catalyst Addition: Add the Fe-bentonite catalyst to the phenol solution. The catalyst loading is typically a weight percentage of the phenol.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 80°C) with constant stirring.[8]

  • Addition of Alkylating Agent: Add tert-butanol dropwise from the dropping funnel over a period of time. A typical molar ratio of phenol to tert-butanol might be 1:1 or 1:2.[10]

  • Reaction: Allow the reaction to proceed for a set time (e.g., 3-6 hours), monitoring the progress by GC if possible.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the solid catalyst.

    • Transfer the filtrate to a separatory funnel and wash with water.

    • Perform an acid-base extraction by adding 1M NaOH solution to the separatory funnel, shaking, and separating the aqueous layer containing the sodium phenoxide salts.[11]

    • Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH < 2 to precipitate the phenolic products.[11]

    • Extract the phenolic products back into diethyl ether.

    • Wash the ether layer with brine and dry over anhydrous sodium sulfate.[3]

  • Purification: Remove the solvent by rotary evaporation. The crude product can then be purified by vacuum distillation.[11][13]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up and Extraction cluster_purification Purification setup1 Dissolve Phenol in Solvent setup2 Add Catalyst setup1->setup2 setup3 Heat to Reaction Temperature setup2->setup3 reaction1 Add tert-Butanol Dropwise setup3->reaction1 reaction2 Stir for 3-6 hours reaction1->reaction2 workup1 Cool and Filter Catalyst reaction2->workup1 workup2 Acid-Base Extraction workup1->workup2 workup3 Acidify Aqueous Layer workup2->workup3 workup4 Back-extract with Ether workup3->workup4 workup5 Dry Organic Layer workup4->workup5 purify1 Rotary Evaporation workup5->purify1 purify2 Vacuum Distillation purify1->purify2 end end purify2->end Pure this compound

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_yield Low Yield Issues cluster_impurity Impurity Issues start Low Yield or High Impurity? yield_q1 Check Catalyst Activity start->yield_q1 Low Yield impurity_q1 High Isomer Content? start->impurity_q1 High Impurities yield_s1 Use Fresh/Anhydrous Catalyst yield_q1->yield_s1 Inactive? yield_q2 Verify Reaction Conditions yield_q1->yield_q2 Active end_node Optimized Reaction yield_s1->end_node yield_s2 Optimize Temperature and Time yield_q2->yield_s2 Suboptimal? yield_s2->end_node impurity_s1 Adjust Temperature/Catalyst impurity_q1->impurity_s1 Yes impurity_q2 High Polyalkylation? impurity_q1->impurity_q2 No impurity_s1->end_node impurity_s2 Use Excess Phenol impurity_q2->impurity_s2 Yes impurity_s2->end_node

Caption: Troubleshooting decision tree for this compound synthesis.

References

purification challenges of 4-Butylphenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Butylphenol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

The synthesis of 4-tert-Butylphenol (B1678320) is typically achieved through the acid-catalyzed Friedel-Crafts alkylation of phenol (B47542) with isobutene.[1] Consequently, the primary impurities encountered during purification are:

  • Isomeric Byproducts: The major side product is 2-tert-butylphenol.[1] Other isomers such as 2,6-di-tert-butylphenol (B90309) and 2,4-di-tert-butylphenol (B135424) can also be formed.[2]

  • Unreacted Starting Materials: Residual phenol is a common impurity.[3]

  • Over-alkylated Products: Products with more than one butyl group, like di- or tri-substituted phenols, can form if reaction conditions are not carefully controlled.[2]

  • Other Alkylated Phenols: If the isobutene source is not pure, other C4 isomers might react to form impurities like 4-sec-butylphenol, which is very difficult to separate by distillation due to a close boiling point.[4]

  • Polymeric Materials: Acid catalysts used in the synthesis can sometimes lead to the formation of polymeric byproducts.[5]

Q2: Which purification method is most suitable for this compound?

The choice of purification method depends on the scale of the experiment and the nature of the impurities.

  • Crystallization: This is a highly effective method for removing most isomeric byproducts and unreacted phenol on a lab scale, especially if the desired product is a solid.[3]

  • Vacuum Distillation: Suitable for large-scale purification and for separating components with sufficiently different boiling points.[6][7] However, it can be challenging to separate isomers with very close boiling points.[2]

  • Column Chromatography: Reverse-phase High-Performance Liquid Chromatography (HPLC) can be used for high-purity small-scale separations and for analyzing purity.[8][9] This method is scalable for preparative separations to isolate impurities.[8][9]

  • Melt Crystallization: An alternative to solvent crystallization, particularly useful for large-scale operations where handling solvents is undesirable or when isomers have very similar solubilities.[2]

Troubleshooting Purification by Crystallization

Crystallization is a common and powerful technique for purifying this compound, but it can present several challenges.

Q3: I'm not getting any crystals after cooling the solution. What should I do?

This is a common issue often caused by the solution not being sufficiently saturated or a lack of nucleation sites.[5]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution's meniscus. The microscopic scratches provide nucleation sites for crystal growth.[3]

    • Seeding: Add a tiny, pure crystal of this compound to the supersaturated solution. This will act as a template for crystal formation.[3]

  • Increase Concentration: If induction methods fail, your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

  • Add an Anti-solvent: If you are using a mixed solvent system, you can try adding more of the "poor" solvent (the one in which this compound is less soluble) to decrease its overall solubility.[5]

Q4: An oily liquid is separating instead of solid crystals. How can I fix this?

This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[3] Given 4-tert-Butylphenol's melting point of around 99°C, this can happen if the solution is too concentrated or cools too quickly.[1]

  • Lower the Saturation Temperature: Reheat the mixture until the oil redissolves. Then, add a small amount of additional hot solvent to make the solution slightly more dilute.[3]

  • Ensure Slow Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate, giving molecules time to form an ordered crystal lattice.[3]

  • Change the Solvent: Consider using a different solvent or a solvent pair.[3]

Q5: My final product is still impure after crystallization. How can I improve its purity?

A single crystallization may not be sufficient to remove all impurities, especially isomers with similar solubility profiles.

  • Recrystallization: Performing a second crystallization on the purified product will often significantly improve purity.[3]

  • Optimize Solvent Choice: The ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble even when cold.[3]

  • Slow Crystal Growth: Rapid crystal formation can trap impurities within the crystal lattice. Ensure a slow cooling rate to promote the growth of purer crystals.[3]

  • Charcoal Treatment: If your product is colored, you can add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb your desired product.[3]

Data Presentation

Table 1: Physical Properties of 4-tert-Butylphenol and Common Impurities

CompoundMolar Mass (g·mol⁻¹)Melting Point (°C)Boiling Point (°C)
4-tert-Butylphenol 150.2299.5239.8
Phenol94.1140.5181.7
2-tert-Butylphenol150.22-7210.2
2,4-di-tert-Butylphenol206.3356264
2,6-di-tert-Butylphenol206.3338253

Data compiled from various sources.[1][2][10][11]

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., a hexane/ethyl acetate (B1210297) mixture). Heat the mixture gently while stirring until the solid completely dissolves.[3][5]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and receiving flask to prevent premature crystallization of the product.[3]

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the yield of crystals.[3]

  • Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol is for analyzing the purity of this compound fractions.

  • Column: Use a reverse-phase column, such as a Newcrom R1 or C18 column.[8]

  • Mobile Phase: Prepare a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, with a small amount of acid like phosphoric acid or formic acid for Mass-Spec compatibility.[8][9]

  • Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.

  • Injection: Inject the sample onto the HPLC system.

  • Detection: Use a UV detector to monitor the elution of the compounds.

  • Analysis: Compare the retention time of the main peak to a pure standard of this compound. The presence of other peaks indicates impurities. The area of the peaks can be used to quantify the relative purity.

Visualizations

Purification_Workflow start Crude Reaction Mixture wash Aqueous Wash (remove acid catalyst) start->wash extract Solvent Extraction wash->extract dry Dry Organic Layer extract->dry concentrate Concentrate Under Vacuum dry->concentrate crude_product Crude this compound concentrate->crude_product purify_choice Select Purification Method crude_product->purify_choice cryst Crystallization purify_choice->cryst Lab Scale, Solid Product dist Vacuum Distillation purify_choice->dist Large Scale, Boiling Point Difference chrom Column Chromatography purify_choice->chrom High Purity, Small Scale purity_check Check Purity (HPLC/GC) cryst->purity_check dist->purity_check chrom->purity_check recryst Recrystallize purity_check->recryst Impure final_product Pure this compound purity_check->final_product Purity OK recryst->purity_check

Caption: General workflow for the purification of this compound.

Crystallization_Troubleshooting start Cooled Solution q1 What is the result? start->q1 no_xtal Clear Solution (No Crystals) q1->no_xtal No Change oiling_out Oily Layer Forms q1->oiling_out Oiling Out impure_xtal Impure Crystals Formed q1->impure_xtal Crystals Form action_no_xtal1 1. Scratch flask with glass rod 2. Add a seed crystal no_xtal->action_no_xtal1 action_oil1 Reheat to dissolve oil oiling_out->action_oil1 action_impure1 Perform a second recrystallization impure_xtal->action_impure1 action_impure2 Ensure slow cooling to prevent trapping impurities impure_xtal->action_impure2 action_no_xtal2 Evaporate some solvent to increase concentration action_no_xtal1->action_no_xtal2 If still no crystals action_oil2 Add small amount of additional hot solvent action_oil1->action_oil2 action_oil3 Cool solution SLOWLY action_oil2->action_oil3

Caption: Troubleshooting guide for common crystallization problems.

References

Technical Support Center: Synthesis of 4-Butylphenol with Isobutylene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-butylphenol via the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired 4-tert-butylphenol (B1678320) product.

  • Possible Cause: Inactive or insufficient catalyst.

    • Solution: Ensure the catalyst is fresh and anhydrous. For Lewis acids like AlCl₃, moisture can significantly reduce activity. Consider increasing the catalyst loading incrementally.

  • Possible Cause: Low reaction temperature.

    • Solution: The reaction may be too slow at the current temperature. Gradually increase the reaction temperature while monitoring the progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to avoid degradation.

  • Possible Cause: Poor quality of reagents.

    • Solution: Ensure the phenol and isobutylene are of high purity. Impurities can inhibit the reaction.

  • Possible Cause: Suboptimal reaction time.

    • Solution: The reaction may not have reached completion. Extend the reaction time and monitor the consumption of the starting material.

Problem 2: High proportion of 2-tert-butylphenol (B146161) (ortho-isomer).

  • Possible Cause: Kinetic vs. Thermodynamic Control.

    • Solution: The formation of the ortho-isomer, 2-tert-butylphenol, can be kinetically favored. Allowing the reaction to proceed for a longer time or at a slightly elevated temperature can favor the formation of the more thermodynamically stable para-isomer, 4-tert-butylphenol. Initially, ortho and para substitution can occur to a similar extent, but the isomer distribution shifts towards the para isomer over time as the reaction is reversible.[1]

  • Possible Cause: Catalyst Choice.

    • Solution: The choice of catalyst can influence the ortho/para selectivity. Some catalysts may favor the formation of the ortho-isomer. Experiment with different acid catalysts, such as solid acid catalysts like zeolites, which can offer better regioselectivity.

Problem 3: Excessive formation of polyalkylated byproducts (2,4-di-tert-butylphenol, 2,4,6-tri-tert-butylphenol).

  • Possible Cause: High molar ratio of isobutylene to phenol.

    • Solution: An excess of the alkylating agent (isobutylene) will promote further alkylation of the mono-substituted product. Use a molar ratio of phenol to isobutylene that is close to 1:1 or with a slight excess of phenol.

  • Possible Cause: Prolonged reaction time.

    • Solution: Allowing the reaction to continue long after the phenol has been consumed will lead to polyalkylation. Carefully monitor the reaction and stop it once the maximum yield of 4-tert-butylphenol is achieved.

  • Possible Cause: High catalyst concentration or activity.

    • Solution: A highly active catalyst can promote multiple alkylations. Consider reducing the catalyst concentration or using a milder catalyst.

Problem 4: Presence of O-alkylated byproduct (tert-butyl phenyl ether).

  • Possible Cause: Reaction conditions favoring O-alkylation.

    • Solution: The formation of tert-butyl phenyl ether is a common side reaction. The choice of solvent and catalyst can influence the C-alkylation to O-alkylation ratio. The use of solid acid catalysts like zeolites can be optimized to favor C-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the major side products in the synthesis of 4-tert-butylphenol?

A1: The most common side product is the isomeric 2-tert-butylphenol.[2] Other significant byproducts include polyalkylated species such as 2,4-di-tert-butylphenol (B135424) and 2,4,6-tri-tert-butylphenol.[2] In some cases, O-alkylation can occur, leading to the formation of tert-butyl phenyl ether.

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: The reaction progress and the product distribution can be effectively monitored using techniques like Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5][6] These methods allow for the quantification of the starting material, the desired 4-tert-butylphenol, and the various side products.

Q3: What type of catalysts can be used for this reaction?

A3: The alkylation of phenol with isobutylene is an acid-catalyzed reaction. A variety of catalysts can be employed, including:

  • Brønsted acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄).

  • Lewis acids: Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃).

  • Solid acid catalysts: Zeolites (e.g., H-Y, H-Beta), activated clay, and ion-exchange resins.[7][8]

The choice of catalyst can significantly impact the product selectivity and reaction conditions. Solid acid catalysts are often preferred for their ease of separation and potential for higher selectivity.

Q4: How can I purify the final 4-tert-butylphenol product?

A4: Purification of 4-tert-butylphenol from the reaction mixture is typically achieved through fractional distillation under reduced pressure. This method is effective in separating the desired product from the isomeric 2-tert-butylphenol and the higher-boiling polyalkylated byproducts. For laboratory-scale purifications, column chromatography can also be a viable option.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on Product Distribution in Phenol Alkylation with Isobutylene/tert-Butanol (B103910)

CatalystAlkylating AgentPhenol:Alkene/Alcohol Ratio (molar)Temperature (°C)Reaction Time (h)Phenol Conversion (%)4-TBP Selectivity/Yield (%)Other Products and Selectivity/Yield (%)Reference
Phosphorus Pentoxidetert-Butanol1:1 to 1:4230660-70>602-TBP: 26.34%, 2,4-DTBP: 15.49%, 2,6-DTBP: 0.83%[9]
Ionic Liquid [HIMA]OTstert-Butanol-70-8657.6 (selectivity)-[4]
K100 Silica Gel (dried)Isobutene-10021Low-TBPE (main), OTBP, 2,4-DTBP[7]
Amberlyst 15Isobutene-----Higher selectivity than sulfuric acid[8]
Zr-containing Beta Zeolitetert-Butanol---71-2,4-DTBP selectivity: 18.5%[10]
TPA-SBA-15tert-Butanol---99.6-2,4-DTBP selectivity: 77%[11]

Note: Direct comparison is challenging due to variations in reported metrics (selectivity, yield, content) and experimental conditions across different studies.

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylphenol using a Solid Acid Catalyst (Activated Clay)

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser.

  • Reagents: Phenol, Activated Clay, Isobutylene gas.

  • Procedure:

    • Charge the flask with phenol and activated clay (e.g., a 1:0.05 weight ratio).[4]

    • Heat the mixture to the desired reaction temperature (e.g., 83 ± 1 °C) with stirring.[4]

    • Introduce a controlled flow of isobutylene gas into the reaction mixture. A typical molar ratio of phenol to isobutylene is around 1:1.19.[4]

    • Maintain the reaction temperature and continue stirring for a set period (e.g., 1 hour) after the isobutylene addition is complete.[4]

    • Monitor the reaction progress using Gas Chromatography (GC).[4]

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the solid activated clay catalyst.

    • The resulting filtrate containing the crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of 4-tert-butylphenol using a Lewis Acid Catalyst (in a high-pressure reactor)

  • Apparatus: A high-pressure autoclave reactor equipped with a stirrer.

  • Reagents: Phenol, Acid-supported Alumina (B75360) (1-40 wt% acid), Isobutylene.

  • Procedure:

    • Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to the autoclave.[4]

    • Seal the reactor and stir the mixture.

    • Heat the reactor to the reaction temperature, typically between 120-180 °C.[4]

    • Inject isobutylene into the reactor to a pressure of 1-10 kg/cm ². The molar ratio of isobutylene to phenol is generally between 1.5 to 2.5.[4]

    • Maintain the reaction for 30 minutes to 6 hours.[4]

    • After the reaction, cool the autoclave, vent any excess pressure, and collect the reaction mixture.

    • Separate the solid catalyst by filtration.

    • The liquid product can be purified by distillation.

Mandatory Visualization

Reaction_Pathway cluster_products Reaction Products Phenol Phenol p_TBP 4-tert-butylphenol (para-isomer, Desired Product) Phenol->p_TBP + Carbocation o_TBP 2-tert-butylphenol (ortho-isomer) Phenol->o_TBP + Carbocation Ether tert-butyl phenyl ether (O-alkylation) Phenol->Ether + Carbocation (O-alkylation) Isobutylene Isobutylene Carbocation tert-butyl carbocation Isobutylene->Carbocation + H⁺ (from catalyst) Catalyst Acid Catalyst (e.g., H₂SO₄, AlCl₃, Zeolite) DTBP 2,4-di-tert-butylphenol p_TBP->DTBP + Carbocation o_TBP->DTBP + Carbocation TTBP 2,4,6-tri-tert-butylphenol DTBP->TTBP + Carbocation

Caption: Reaction pathway for the synthesis of this compound showing the formation of the desired product and major side products.

Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (GC, GC-MS) Start->Analysis LowYield Low Yield of 4-TBP? Analysis->LowYield HighOrtho High o/p Ratio? LowYield->HighOrtho No CheckCatalyst Check Catalyst Activity & Loading LowYield->CheckCatalyst Yes HighPoly High Polyalkylation? HighOrtho->HighPoly No AdjustConditions Adjust for Thermodynamic Control (Longer time/Higher Temp) HighOrtho->AdjustConditions Yes AdjustRatio Decrease Isobutylene Ratio HighPoly->AdjustRatio Yes End Successful Synthesis HighPoly->End No CheckTempTime Optimize Temperature & Reaction Time CheckCatalyst->CheckTempTime CheckReagents Verify Reagent Purity CheckTempTime->CheckReagents ChangeCatalyst Consider Different Catalyst AdjustConditions->ChangeCatalyst ChangeCatalyst->Analysis OptimizeTime Optimize Reaction Time AdjustRatio->OptimizeTime OptimizeTime->Analysis Reagents Reagents Reagents->Analysis

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Improving the Selectivity of Para-alkylation of Phenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the para-alkylation of phenol (B47542). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Troubleshooting Guide

This guide addresses common issues that may arise during the para-alkylation of phenol, offering potential causes and solutions in a straightforward question-and-answer format.

Problem Potential Cause Troubleshooting Solution
Low or No Conversion of Phenol Catalyst Inactivity: The catalyst may be deactivated by moisture or may not be sufficiently active for the reaction. Solid acid catalysts can also be deactivated by coking.For Lewis acids like AlCl₃, ensure they are anhydrous and fresh.[1] For solid catalysts such as zeolites, regeneration through calcination may be necessary to remove coke.[1] Consider using a more active catalyst if low conversion persists.
Insufficient Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the reaction temperature while monitoring for the formation of side products. Optimized temperatures can significantly impact conversion and selectivity.[1]
Improper Solvent: The solvent may not be suitable for the reaction, affecting the stability of intermediates.For Friedel-Crafts reactions, inert solvents are generally preferred. Ensure the chosen solvent is appropriate for the specific catalyst and reactants being used.[1]
Poor Selectivity (Ortho vs. Para Product) Steric Hindrance: Insufficient steric hindrance from the alkylating agent or phenol may lead to a mixture of ortho and para products.Employing a bulkier alkylating agent or a phenol with bulky substituents can favor para-alkylation due to steric hindrance at the ortho positions.[2]
Catalyst Choice: The catalyst's pore structure and active site distribution can influence the ortho/para ratio.Zeolites with specific pore sizes can exhibit shape selectivity, favoring the formation of the para isomer.[3] For instance, narrow-channel zeolites like HMCM-22 have been shown to promote the formation of p-cresol.[3]
Reaction Temperature: Temperature can affect the kinetic versus thermodynamic control of the reaction, thus influencing the product distribution.In some cases, the ortho isomer is the kinetically favored product.[4] Varying the temperature may allow for control over the regioselectivity.
Formation of O-alkylated Product (Ether) Reaction Conditions: The reaction conditions may favor O-alkylation over the desired C-alkylation.O-alkylation is often the kinetic product and is favored in polar aprotic solvents like DMF.[2] To promote C-alkylation, consider using a protic solvent such as water or ethanol, which can solvate the phenoxide oxygen and make it less available for reaction.[2]
Polyalkylation Products Molar Ratio of Reactants: An excess of the alkylating agent can lead to multiple alkyl groups being added to the phenol ring.To minimize polyalkylation, use a large excess of phenol relative to the alkylating agent.[1] This increases the probability of the alkylating agent reacting with the starting material rather than the mono-alkylated product.[1]
Reaction Time and Temperature: Longer reaction times and higher temperatures can promote polyalkylation.Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction once the desired mono-alkylated product is maximized.[1]

Frequently Asked Questions (FAQs)

Q1: How can I enhance the para-selectivity in the alkylation of phenol with tert-butanol (B103910)?

A1: To enhance para-selectivity, consider the following strategies:

  • Catalyst Selection: Utilize shape-selective catalysts such as zeolites. For example, MgO-doped Hβ zeolite has demonstrated high selectivity for 4-tert-butylphenol (B1678320). The narrowed pores of some modified zeolites can sterically hinder the formation of the bulkier ortho-isomer.

  • Steric Hindrance: The use of a bulky alkylating agent like tert-butanol inherently favors para-substitution due to steric hindrance at the ortho positions of the phenol ring.[2]

  • Reaction Conditions: Optimizing the reaction temperature and pressure can also influence selectivity. For instance, in the alkylation of phenol with isobutylene (B52900) over a synthetic-alumina catalyst, reaction temperatures between 140-230°C are utilized to produce high-purity para-tert-butylphenol.[5]

Q2: What is the difference between C-alkylation and O-alkylation, and how can I control it?

A2: Phenolate anions are ambident nucleophiles, meaning they can be attacked by electrophiles at either the oxygen atom (O-alkylation) to form an ether, or at a carbon atom on the ring (C-alkylation) to form an alkylated phenol.[2] The primary factor for controlling this selectivity is the choice of solvent.[2]

  • O-Alkylation (Kinetic Product): This is favored in polar aprotic solvents like DMF or acetone, where the oxygen anion is poorly solvated and highly reactive.[2]

  • C-Alkylation (Thermodynamic Product): This is favored in protic solvents like water or ethanol. These solvents solvate the phenoxide oxygen through hydrogen bonding, making it less reactive and allowing the carbon of the ring to act as the nucleophile.[2]

Q3: Can protecting groups be used to improve para-selectivity?

A3: Yes, protecting the phenolic hydroxyl group can be an effective strategy. By converting the hydroxyl group into a bulky ether, such as a triisopropylsilyl (TIPS) ether, you can sterically block the ortho positions.[2] This directs the alkylating agent to the less hindered para position.[2] The protecting group can then be removed in a subsequent step to yield the para-alkylated phenol.[2]

Q4: Are there more environmentally friendly ("green") approaches to phenol alkylation?

A4: There is a significant research effort to develop greener methods for phenol alkylation. Some of these approaches include:

  • Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites or ion-exchange resins reduces waste compared to traditional homogeneous catalysts.[1]

  • Ionic Liquids: These can function as both solvents and catalysts and are often recyclable, offering a more sustainable option.[1]

  • Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, which minimizes waste.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the para-alkylation of phenol.

Table 1: Performance of Various Catalysts in the Alkylation of Phenol with Tert-butanol

CatalystPhenol Conversion (%)Selectivity to 4-tert-butylphenol (%)Reaction Temperature (°C)Reference
MgO doped Hβ zeolite89.370.9120
SO₄²⁻/Zr-MCM-4891.681.8140
Ionic Liquid [HIMA]OTs8657.670[6]
Zeolite HYNot specifiedHigh selectivity for 2,4-DTBP125-165[7]
Zr-containing Beta zeolites7118.5 (for 2,4-DTBP)Not specified[8]

Table 2: Influence of Reaction Parameters on the Alkylation of Phenol with 1-Octene over BEA(15) Zeolite

ParameterValuePhenol Conversion (%)O-/C-alkylate Ratioo-/p-ratioReference
Temperature 373 K37Decreases with time1.5
383 KIncreasesIncreasesIncreases
Phenol:1-Octene Molar Ratio 1:0.5DecreasesIncreases~1.5-2
1:137Decreases~1.5-2
1:2IncreasesDecreases~1.5-2
Catalyst Amount (g) 0.1Increases marginallyIncreasesIncreases
0.237IncreasesIncreases
0.3Increases marginallyIncreasesIncreases

Experimental Protocols

Protocol 1: Synthesis of 4-tert-butylphenol using Boron Trifluoride Etherate Catalyst

This protocol is adapted from a literature procedure for the synthesis of p-tert-butylphenol.[1]

Materials:

  • Phenol

  • Hexanes

  • Boron trifluoride etherate (freshly distilled)

  • Isobutylene or tert-butyl chloride

  • Anhydrous sodium sulfate

  • Water

  • 50% aqueous methanol

Apparatus:

  • Three-neck flask

  • Condenser

  • Pressure-equalized dropping funnels

  • Magnetic stirrer

  • Dry-nitrogen inlet/outlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a 1 M solution of phenol in hexanes in the three-neck flask.

  • While stirring under a dry nitrogen atmosphere, heat the solution to 40-45°C.

  • Add freshly distilled boron trifluoride etherate (0.07 moles per mole of phenol).

  • Slowly add a solution of the alkylating agent (isobutylene or tert-butyl chloride, 0.2 molar in hexanes) dropwise over 8-10 hours.

  • After the addition is complete, raise the temperature to 50-55°C and continue stirring for approximately 30 hours.

  • Cool the reaction mixture to room temperature.

  • Slowly add approximately 200 ml of water and transfer the mixture to a separatory funnel.

  • Remove the aqueous layer. Wash the organic layer 8-10 times with hot water (40-50°C), followed by washing with a 50% aqueous solution of methanol.

  • Wash the organic layer with cold water to remove methanol. Monitor the washings for the presence of phenol using a suitable technique (e.g., UV spectroscopy).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and dry the product under vacuum at 60°C.

Protocol 2: Alkylation of Phenol with Isobutylene using an Activated Clay Catalyst

This protocol is based on a general procedure for Friedel-Crafts alkylation using a solid acid catalyst.[6]

Materials:

  • Phenol

  • Activated Clay catalyst

  • Isobutylene gas

Apparatus:

  • Reaction flask equipped with a stirrer, gas inlet, and temperature control

  • Heating mantle

Procedure:

  • Charge the reaction flask with phenol and the activated clay catalyst (e.g., a 1:0.05 weight ratio).

  • Heat the mixture to the desired reaction temperature (e.g., 83 ± 1°C) with stirring.

  • Introduce a controlled flow of isobutylene gas into the reaction mixture. The molar ratio of phenol to isobutylene is typically around 1:1.19.[6]

  • Maintain the reaction temperature and continue stirring for a set period after the isobutylene addition is complete (e.g., 1 hour).

  • Monitor the reaction progress using Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the solid catalyst.

  • The resulting filtrate is the crude product, which can be further purified by distillation.

Visualizations

Experimental_Workflow_Para_Alkylation cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification Reactants Phenol + Alkylating Agent Reaction_Vessel Reaction at Controlled Temperature Reactants->Reaction_Vessel Catalyst Catalyst (e.g., Zeolite) Catalyst->Reaction_Vessel Solvent Solvent (e.g., Hexane) Solvent->Reaction_Vessel Filtration Catalyst Filtration Reaction_Vessel->Filtration Washing Aqueous Washing Filtration->Washing Drying Drying of Organic Layer Washing->Drying Purification Purification (e.g., Distillation) Drying->Purification Product Para-alkylated Phenol Purification->Product

Caption: Experimental workflow for para-alkylation of phenol.

Factors_Influencing_Selectivity cluster_selectivity Selectivity Outcome cluster_factors Influencing Factors Para Para-Alkylation Ortho Ortho-Alkylation O_Alkylation O-Alkylation Polyalkylation Polyalkylation Catalyst Catalyst Type (e.g., Zeolite Pore Size) Catalyst->Para Shape Selectivity Sterics Steric Hindrance (Bulky Alkylating Agent) Sterics->Para Temperature Reaction Temperature Temperature->Para Thermodynamic Control Temperature->Ortho Kinetic Control Solvent Solvent Polarity (Protic vs. Aprotic) Solvent->Para Solvent->Ortho Solvent->O_Alkylation Polar Aprotic Ratio Reactant Molar Ratio Ratio->Polyalkylation Excess Alkylating Agent

Caption: Factors influencing selectivity in phenol alkylation.

References

Technical Support Center: Resolving 4-Butylphenol Discoloration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering discoloration of 4-Butylphenol upon storage.

Troubleshooting Guide

Discoloration of this compound, typically appearing as a yellow to brown hue, is a common issue resulting from oxidation. This guide provides a systematic approach to identify the cause, resolve the issue, and prevent future occurrences.

Question: My this compound has turned yellow/brown during storage. What is the cause?

Answer: The discoloration is primarily due to the oxidation of the phenol (B47542) group. Exposure to air (oxygen), light (UV radiation), and elevated temperatures can accelerate this process. The initial white crystalline solid oxidizes to form colored impurities, such as 4-tert-butylcatechol, which is further oxidized to the highly colored 4-tert-butyl-ortho-benzoquinone. Dimerization of the phenoxy radical can also lead to colored byproducts.[1]

graph OxidationPathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Butylphenol [label="this compound\n(Colorless)"]; Oxidation1 [label="Oxidation\n(O₂, Light, Heat)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Catechol [label="4-tert-Butylcatechol\n(Intermediate)"]; Oxidation2 [label="Further\nOxidation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinone [label="4-tert-Butyl-ortho-benzoquinone\n(Colored Impurity)", fillcolor="#FBBC05", fontcolor="#202124"]; Dimer [label="Colored Dimers", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Butylphenol -> Oxidation1 [arrowhead=none]; Oxidation1 -> Catechol; Catechol -> Oxidation2 [arrowhead=none]; Oxidation2 -> Quinone; Oxidation1 -> Dimer [label="Dimerization"]; }

Figure 1: Oxidative Discoloration Pathway of this compound. This diagram illustrates the oxidation of colorless this compound to colored impurities.

Question: How can I prevent my this compound from discoloring?

Answer: Proper storage is critical to maintaining the quality of this compound. Follow these preventative measures:

  • Inert Atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber glass bottles or store containers in the dark to protect from light exposure.

  • Temperature Control: Store at a cool, controlled temperature, preferably refrigerated. Avoid exposure to heat sources.[2][3]

  • Airtight Containers: Ensure containers are tightly sealed to prevent exposure to air and moisture.[2]

Question: My this compound is already discolored. Can I still use it?

Answer: The suitability of discolored this compound depends on the tolerance of your specific application to colored impurities. For applications where high purity is essential, purification is recommended. The presence of oxidation products can potentially interfere with subsequent reactions or analyses.

Question: How can I purify discolored this compound?

Answer: Two primary methods are effective for removing colored impurities from this compound: recrystallization (often combined with activated carbon treatment) and melt crystallization.

graph PurificationWorkflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#4285F4"];

start [label="Discolored this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in a suitable\nhot solvent (e.g., Hexane)"]; charcoal [label="Add activated carbon\n(if necessary)"]; filter [label="Hot filtration to remove\ninsoluble impurities and carbon"]; cool [label="Slowly cool the filtrate\nto induce crystallization"]; isolate [label="Isolate crystals by\nvacuum filtration"]; wash [label="Wash with a small amount\nof ice-cold solvent"]; dry [label="Dry the purified crystals"]; end [label="Purified this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> charcoal; charcoal -> filter; filter -> cool; cool -> isolate; isolate -> wash; wash -> dry; dry -> end; }

Figure 2: Workflow for Purification of this compound by Recrystallization. This diagram outlines the steps to purify discolored this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: The ideal storage conditions are in a tightly sealed, airtight container, under an inert atmosphere (like nitrogen or argon), protected from light, and in a cool, dry place. Storage below +30°C is recommended.[3]

Q2: How quickly does this compound discolor? A2: The rate of discoloration depends on the storage conditions. Exposure to elevated temperatures, light, and oxygen will significantly accelerate the process. While specific quantitative data for the discoloration of this compound under various storage conditions is not readily available in published literature, the general principle of chemical kinetics suggests an exponential increase in degradation with temperature.

Data Presentation: Illustrative Discoloration Rates

The following table provides a hypothetical illustration of how the Yellowness Index (YI), a measure of discoloration, might change under different storage conditions. This data is representative and based on general principles of chemical stability.

Storage ConditionYellowness Index (YI) at Time 0Yellowness Index (YI) after 3 MonthsYellowness Index (YI) after 6 Months
Ideal: 4°C, Dark, Inert Gas< 1~1.5~2.0
Ambient: 25°C, Dark, Air< 1~5.0~10.0
Accelerated: 40°C, Dark, Air< 1~15.0~30.0
Worst-Case: 40°C, Light, Air< 1> 30.0Significantly Discolored

Q3: What is the Yellowness Index and how is it measured? A3: The Yellowness Index (YI) is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white to yellow.[4][5][6] It is a standard method for quantifying discoloration.[4][5][6] The most common standard for this measurement is ASTM E313.[4][5][6][7] It is measured using a spectrophotometer or colorimeter.[5][7]

Q4: Can I use a stabilizer to prevent discoloration? A4: this compound itself is often used as an antioxidant or stabilizer in other materials. For preserving the purity of this compound, the focus should be on proper storage rather than adding other chemical stabilizers, which would introduce impurities.

Q5: What are the colored impurities that form? A5: The primary colored impurities are 4-tert-butyl-ortho-benzoquinone and various colored dimers that result from the oxidation of this compound.[1] The initial oxidation product, 4-tert-butylcatechol, is an intermediate that is further oxidized to the colored quinone.

Experimental Protocols

Protocol 1: Purification of Discolored this compound by Recrystallization

Objective: To remove colored impurities from this compound.

Materials:

  • Discolored this compound

  • Heptane (B126788) or Hexane (recrystallization solvent)

  • Activated Carbon (decolorizing agent, optional)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution: Place the discolored this compound in an Erlenmeyer flask. Add a minimal amount of heptane or hexane. Heat the mixture gently while stirring until the solid completely dissolves. Add the solvent in small portions until a saturated solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is significantly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% by weight of the this compound). Swirl the flask and gently reheat to boiling for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with filter paper by pouring hot solvent through it. Filter the hot solution quickly to remove the carbon and any other solids.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining impurities in the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a low temperature or air-dry to remove residual solvent.

Protocol 2: Quantification of Discoloration using Yellowness Index (YI)

Objective: To quantitatively measure the discoloration of a solid this compound sample.

Materials:

  • This compound sample

  • Spectrophotometer or colorimeter with reflectance measurement capabilities

  • White calibration standard

  • Sample holder for powders

Methodology:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions, using a standard white tile.

  • Sample Preparation: Place the solid this compound powder into the sample holder. Ensure the surface is flat and representative of the bulk material.

  • Measurement: Place the sample holder in the spectrophotometer and measure the reflectance spectrum from 380 nm to 780 nm.[8]

  • Calculation: The instrument's software will typically calculate the CIE Tristimulus values (X, Y, Z) from the spectral data. The Yellowness Index (YI) is then calculated according to the ASTM E313 standard formula.[5][7] The formula is generally:

    • YI = 100 * (Cₓ * X - C₂ * Z) / Y

    • Where X, Y, and Z are the CIE Tristimulus values, and Cₓ and C₂ are coefficients that depend on the illuminant and observer conditions (e.g., D65 illuminant and 10° observer).[6]

  • Data Recording: Record the YI value. A higher YI value indicates a greater degree of yellowness.

Protocol 3: Accelerated Stability (Aging) Study

Objective: To evaluate the color stability of this compound under accelerated storage conditions.

Materials:

  • High-purity this compound

  • Several identical, small, amber glass vials with airtight caps

  • Temperature and humidity-controlled stability chamber or oven

  • UV light chamber (optional)

  • Spectrophotometer for Yellowness Index measurement

Methodology:

  • Initial Analysis: Measure the initial Yellowness Index (YI) of the starting material as the "Time 0" data point.

  • Sample Preparation: Aliquot the this compound into several labeled vials. Create different sets of samples for each storage condition to be tested (e.g., one set for elevated temperature, one for room temperature control).

  • Storage Conditions:

    • Accelerated Condition: Place one set of samples in a stability chamber at an elevated temperature (e.g., 40°C ± 2°C) and controlled humidity (e.g., 75% RH ± 5%).[9]

    • Control Condition: Store another set of samples at room temperature, protected from light.

    • Light Exposure (Optional): Place a set of samples in a UV light chamber to assess photostability.

  • Time Points: Pull samples from each condition at predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Analysis: At each time point, measure the Yellowness Index of the pulled samples according to Protocol 2.

  • Data Analysis: Plot the Yellowness Index versus time for each storage condition to compare the rates of discoloration. This will provide insight into the stability of this compound under different environmental stresses.

References

Technical Support Center: Catalyst Deactivation in Continuous Flow Synthesis of 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the continuous flow synthesis of 4-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for the continuous flow synthesis of this compound?

A1: The continuous flow synthesis of this compound, a Friedel-Crafts alkylation reaction, typically employs solid acid catalysts. These are preferred for flow chemistry due to their ease of use in packed-bed reactors, recyclability, and reduced corrosivity (B1173158) compared to homogeneous catalysts. Common examples include:

  • Zeolites: Particularly Beta (BEA) and FAU-type zeolites are active for phenol (B47542) alkylation. Their pore size and acid site distribution can influence selectivity and stability.[1][2]

  • Amorphous Silica-Alumina (ASA): These materials offer a high surface area and tunable acidity.[1][2]

  • Solid Phosphoric Acid (SPA): A well-established catalyst for alkylation reactions.[1][2]

  • Ion-Exchange Resins: Acidic resins like Amberlyst-15 can also be utilized.[1]

Q2: What are the primary mechanisms leading to catalyst deactivation in this process?

A2: Catalyst deactivation in the synthesis of this compound is a significant challenge and can occur through several mechanisms:[3][4][5]

  • Fouling (Coking): This is the most common deactivation mechanism in hydrocarbon reactions.[6] It involves the deposition of heavy, carbonaceous byproducts (coke) on the catalyst surface and within its pores, blocking active sites.[7]

  • Poisoning: Certain impurities in the feedstock (phenol or 1-butanol) can strongly adsorb to the active sites of the catalyst, rendering them inactive.[4][5] The hydroxyl group of phenol itself can also interact strongly with Lewis acid sites, leading to a reduction in catalyst activity.[8][9]

  • Thermal Degradation (Sintering): At elevated temperatures, the catalyst's support structure can collapse, or active metal particles can agglomerate.[4][7] This leads to a decrease in the active surface area and a loss of catalytic activity.[10]

  • Leaching: The active catalytic species may gradually dissolve into the reaction medium, leading to a continuous loss of activity.[10]

Q3: How can I regenerate a deactivated solid acid catalyst?

A3: Regeneration aims to remove the deactivating species and restore the catalyst's activity. Common methods for solid acid catalysts include:

  • Calcination: For deactivation due to coking, heating the catalyst in a controlled flow of air or an oxygen-nitrogen mixture can burn off the deposited coke.[11] The temperature must be carefully controlled to avoid thermal damage to the catalyst.

  • Solvent Washing: In some instances, washing the catalyst with a suitable solvent can remove adsorbed poisons or soluble coke precursors.[11]

  • Supercritical Fluid Regeneration: This technique uses a supercritical fluid, such as isobutane, to extract heavy hydrocarbon deposits from the catalyst surface under milder conditions than calcination.[11][12]

Q4: Can optimizing reaction conditions minimize catalyst deactivation?

A4: Yes, optimizing reaction parameters can significantly extend the catalyst's operational lifetime. Key considerations include:

  • Temperature: Operating at the lowest possible temperature that still achieves a reasonable reaction rate can minimize coking and thermal degradation.[6][11]

  • Reactant Purity: Using high-purity phenol and 1-butanol (B46404) is crucial to prevent the introduction of catalyst poisons.[11]

  • Flow Rate (Space Velocity): In a continuous flow system, adjusting the flow rate can influence the contact time of reactants with the catalyst. Higher space velocities can sometimes reduce the formation of byproducts that lead to coking.[11]

  • Solvent: The choice of solvent can impact catalyst stability and selectivity.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Gradual decrease in conversion of phenol 1. Catalyst Deactivation: Coking or poisoning of the solid acid catalyst.[11] 2. Channeling in the Packed Bed: The fluid may be bypassing parts of the catalyst bed.1. Initiate a catalyst regeneration cycle (see Protocol 2). 2. If regeneration is ineffective, replace the catalyst bed. 3. Ensure proper packing of the catalyst bed to prevent channeling.
Increase in backpressure of the flow reactor 1. Fouling/Coking: Severe coke deposition is blocking the pores of the catalyst and the interstitial spaces of the packed bed.[4] 2. Catalyst Attrition: Mechanical breakdown of the catalyst particles leading to fines that clog the reactor.1. Perform a regeneration cycle to remove coke. 2. If pressure remains high, the catalyst may need to be unpacked and sieved to remove fines. 3. Consider using a catalyst with higher mechanical strength.
Change in product selectivity (e.g., increase in O-alkylation or dialkylation) 1. Alteration of Acid Sites: Deactivation may preferentially block certain types of acid sites, altering the product distribution. 2. Thermodynamic vs. Kinetic Control: Changes in temperature due to poor heat transfer can shift the selectivity.[13]1. Regenerate the catalyst to restore the original acid site distribution. 2. Verify the temperature control of the reactor. 3. Milder catalysts can sometimes be used to improve selectivity.[13]
No reaction or very low conversion from the start 1. Improper Catalyst Activation: The catalyst was not properly activated before the reaction. 2. Presence of Strong Poisons: The feedstock may contain significant amounts of catalyst poisons. 3. Incorrect Reaction Conditions: Temperature or pressure may not be optimal for the reaction.1. Ensure the catalyst activation protocol was followed correctly. 2. Analyze the feedstock for potential impurities. 3. Verify all reaction parameters (temperature, pressure, flow rates).

Data Presentation

Table 1: Representative Performance of Different Solid Acid Catalysts in Continuous Flow Synthesis of this compound

CatalystAverage Phenol Conversion (%)Time on Stream before Deactivation (hours)Primary Deactivation MechanismRegenerability
H-Beta Zeolite 92150CokingHigh (Calcination)
Amorphous Silica-Alumina (ASA) 85100Coking & LeachingModerate
Amberlyst-15 7875Fouling & Thermal DegradationLow
Solid Phosphoric Acid (SPA) 88120Leaching & CokingModerate

Note: These are representative values and can vary significantly based on specific reaction conditions.

Table 2: Effect of Regeneration on H-Beta Zeolite Catalyst Performance

CycleInitial Phenol Conversion (%)Final Phenol Conversion (%)Activity Recovery after Regeneration (%)
1 9275-
2 907398
3 887096

Experimental Protocols

Protocol 1: Continuous Flow Synthesis of this compound using H-Beta Zeolite

  • Catalyst Activation: Pack a stainless-steel column with H-Beta zeolite. Heat the column to 500°C under a flow of dry nitrogen for 4 hours to remove adsorbed water. Cool to the reaction temperature.

  • Reactant Preparation: Prepare a feed solution of phenol and 1-butanol in a suitable solvent (e.g., toluene). A typical molar ratio is 1:1.2 (phenol:1-butanol).

  • Reaction Setup: Use a high-performance liquid chromatography (HPLC) pump to deliver the reactant solution through the packed-bed reactor, which is heated to the desired temperature (e.g., 160°C).

  • Reaction Execution: Maintain a constant flow rate to achieve the desired residence time. Collect the reactor output.

  • Analysis: Monitor the reaction progress by analyzing the collected samples using gas chromatography (GC) or HPLC.

  • Work-up: After completion, the solvent is removed from the collected product stream under reduced pressure. The crude product is then purified by column chromatography or distillation to isolate this compound.

Protocol 2: Regeneration of Coked H-Beta Zeolite

  • Solvent Wash: Flush the reactor with the reaction solvent at the reaction temperature to remove any physisorbed species.

  • Drying: Purge the reactor with an inert gas (e.g., nitrogen) at a slightly elevated temperature (e.g., 200°C) to remove the solvent.

  • Calcination:

    • Slowly introduce a controlled flow of a lean air/nitrogen mixture (e.g., 5% air in nitrogen).

    • Gradually increase the temperature to the calcination temperature (e.g., 550°C).

    • Maintain this temperature for a specified period (e.g., 6 hours) until coke is completely removed.

  • Cooling: Switch the gas flow back to nitrogen and cool the reactor down to the reaction temperature. The catalyst is now ready for the next reaction cycle.

Visualizations

Troubleshooting Workflow for Catalyst Deactivation start Decreased Conversion Observed check_pressure Check Backpressure start->check_pressure high_pressure High Backpressure? check_pressure->high_pressure coking Probable Cause: Severe Coking/Fouling high_pressure->coking Yes check_selectivity Check Product Selectivity high_pressure->check_selectivity No regenerate_coke Action: Initiate Regeneration Cycle coking->regenerate_coke replace_catalyst Action: Replace Catalyst Bed regenerate_coke->replace_catalyst If ineffective end Problem Resolved regenerate_coke->end selectivity_changed Selectivity Changed? check_selectivity->selectivity_changed poisoning Probable Cause: Poisoning or Altered Acid Sites selectivity_changed->poisoning Yes gradual_deactivation Probable Cause: Gradual Coking/Poisoning selectivity_changed->gradual_deactivation No check_feed Action: Analyze Feedstock, Regenerate Catalyst poisoning->check_feed check_feed->end gradual_deactivation->regenerate_coke replace_catalyst->end Common Mechanisms of Catalyst Deactivation Deactivation Catalyst Deactivation Fouling Fouling (Coking) Physical deposition of carbonaceous material Deactivation->Fouling Poisoning Poisoning Strong chemisorption of impurities Deactivation->Poisoning Thermal Thermal Degradation Sintering or support collapse Deactivation->Thermal Leaching Leaching Loss of active species into the fluid phase Deactivation->Leaching Fouling_Effect Fouling_Effect Fouling->Fouling_Effect Effect: Blocks pores and active sites Poisoning_Effect Poisoning_Effect Poisoning->Poisoning_Effect Effect: Renders active sites inactive Thermal_Effect Thermal_Effect Thermal->Thermal_Effect Effect: Reduces active surface area Leaching_Effect Leaching_Effect Leaching->Leaching_Effect Effect: Reduces number of active sites Experimental Workflow for Synthesis and Regeneration cluster_synthesis Synthesis Cycle cluster_regeneration Regeneration Cycle Catalyst_Activation 1. Catalyst Activation (500°C, N2 flow) Continuous_Reaction 2. Continuous Flow Reaction (160°C) Catalyst_Activation->Continuous_Reaction Product_Analysis 3. Product Analysis (GC/HPLC) Continuous_Reaction->Product_Analysis Deactivation_Check Deactivation? Product_Analysis->Deactivation_Check Deactivation_Check->Continuous_Reaction No Solvent_Wash 4. Solvent Wash Deactivation_Check->Solvent_Wash Yes Calcination 5. Calcination (550°C, Air/N2 flow) Solvent_Wash->Calcination Start New Cycle Cooling 6. Cooling in N2 Calcination->Cooling Start New Cycle Cooling->Catalyst_Activation Start New Cycle

References

Technical Support Center: Overcoming Solubility Challenges of 4-Butylphenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 4-butylphenol in aqueous experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

Q2: Why does my this compound precipitate when I add my organic stock solution to my aqueous buffer?

This phenomenon, often termed "solvent shock," occurs when a concentrated stock solution of a poorly soluble compound in an organic solvent is rapidly diluted into an aqueous medium. The organic solvent disperses, and the localized concentration of this compound exceeds its solubility limit in the aqueous environment, leading to precipitation.

Q3: What are the primary methods to enhance the aqueous solubility of this compound?

Common strategies to improve the aqueous solubility of phenolic compounds like this compound include:

  • Using Co-solvents: Introducing a water-miscible organic solvent to the aqueous solution.

  • pH Adjustment: Increasing the pH of the medium to deprotonate the phenolic hydroxyl group.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin.

  • Micellar Solubilization: Employing surfactants to form micelles that can encapsulate the compound.

Troubleshooting Guides

Issue 1: Precipitation of this compound from an Organic Stock Solution upon Dilution in Aqueous Media
  • Root Cause: The concentration of the organic solvent in the final aqueous solution is insufficient to maintain the solubility of this compound.

  • Solutions:

    • Decrease the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your experiment.

    • Optimize the dilution process:

      • Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C) before adding the stock solution.

      • Add the stock solution dropwise while gently vortexing or stirring the aqueous medium to facilitate rapid dispersal and avoid localized high concentrations.

      • Increase the volume of the aqueous medium to which you are adding the stock solution.

    • Increase the co-solvent concentration: If experimentally permissible, increase the final concentration of the organic solvent (e.g., ethanol (B145695), DMSO) in the aqueous medium.

Issue 2: Inconsistent results in biological assays due to poor solubility.
  • Root Cause: Undissolved particles of this compound can lead to inaccurate concentrations and variable exposure to cells or other biological components, resulting in poor reproducibility.

  • Solutions:

    • Visual Inspection: Before use, always visually inspect your final solution for any signs of precipitation (cloudiness, visible particles).

    • Filtration: Filter the final solution through a sterile syringe filter (e.g., 0.22 µm) to remove any undissolved micro-precipitates.

    • Employ a solubilization technique: Utilize one of the methods detailed in the experimental protocols below to prepare a stable, homogenous solution.

Data Presentation

Table 1: Solubility of this compound Isomers in Various Solvents

CompoundSolventSolubilityTemperature (°C)
4-sec-ButylphenolWater960 mg/L25
4-tert-ButylphenolWater~600 mg/L25
4-tert-ButylphenolEthanolSolubleNot Specified
4-tert-ButylphenolEtherSolubleNot Specified
4-tert-ButylphenolAcetoneSolubleNot Specified

Note: Data for 4-n-butylphenol is limited; these values for its isomers provide a useful approximation.

Experimental Protocols

Protocol 1: Enhancing Solubility with a Co-solvent (Ethanol)

This protocol describes the preparation of a this compound solution in an aqueous buffer using ethanol as a co-solvent.

Materials:

  • This compound

  • Ethanol (100%, ACS grade or higher)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

Procedure:

  • Prepare a high-concentration stock solution:

    • Weigh the desired amount of this compound.

    • Dissolve it in 100% ethanol to create a concentrated stock solution (e.g., 100 mM). Ensure it is fully dissolved. Sonication may be used to aid dissolution.

  • Prepare the final aqueous solution:

    • Determine the final desired concentration of this compound and the maximum tolerable final concentration of ethanol for your experiment (e.g., typically ≤ 1%).

    • Add the required volume of the aqueous buffer to a sterile tube.

    • While gently vortexing the buffer, add the calculated volume of the this compound stock solution dropwise.

    • Continue to vortex for a few seconds to ensure homogeneity.

    • Visually inspect for any signs of precipitation.

Protocol 2: Increasing Solubility by pH Adjustment

This protocol utilizes the acidic nature of the phenolic hydroxyl group, which deprotonates at alkaline pH to form the more water-soluble phenoxide ion.

Materials:

  • This compound

  • 1 M Sodium Hydroxide (NaOH)

  • Aqueous buffer of choice

  • pH meter

Procedure:

  • Prepare a suspension:

    • Add the desired amount of this compound to your aqueous buffer. It will likely not dissolve completely and form a suspension.

  • Adjust the pH:

    • While stirring the suspension, slowly add 1 M NaOH dropwise.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding NaOH until the this compound is fully dissolved. The solution should become clear. Note the final pH.

  • Final pH adjustment (if necessary):

    • If the experimental protocol requires a specific pH, you may need to carefully back-titrate with a suitable acid (e.g., 1 M HCl) after dissolution. Be aware that lowering the pH may cause the this compound to precipitate again. It is crucial to determine the pH at which it remains soluble at your target concentration.

Protocol 3: Solubilization using Cyclodextrins

This protocol describes the use of hydroxypropyl-β-cyclodextrin (HP-β-CD) to form an inclusion complex with this compound, enhancing its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer

Procedure:

  • Prepare the cyclodextrin solution:

    • Dissolve HP-β-CD in the aqueous buffer at the desired concentration. The concentration of HP-β-CD will depend on the required concentration of this compound and the stoichiometry of the inclusion complex, which may need to be determined experimentally (often a molar ratio of 1:1 or higher of cyclodextrin to the compound is a good starting point).

  • Add this compound:

    • Add the desired amount of this compound to the HP-β-CD solution.

  • Facilitate complexation:

    • Stir or shake the mixture vigorously at a constant temperature (e.g., room temperature or 37°C) for several hours (e.g., 12-24 hours) to allow for the formation of the inclusion complex.

  • Clarify the solution:

    • After the incubation period, centrifuge the solution at high speed to pellet any undissolved this compound.

    • Carefully collect the supernatant, which contains the soluble this compound-cyclodextrin complex. The concentration of the solubilized compound can be determined using a suitable analytical method like HPLC.

Mandatory Visualization

Signaling Pathway Disruption

This compound and its isomers have been identified as endocrine-disrupting chemicals that can interfere with the estrogen receptor (ER) signaling pathway. The following diagram illustrates a simplified model of this disruption.

EstrogenReceptor_Disruption cluster_Cell Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus E2 Estradiol (E2) ER Estrogen Receptor (ER) E2->ER Binds Butylphenol This compound Butylphenol->ER Binds (Mimics E2) ER_HSP ER-HSP Complex ER->ER_HSP ERE Estrogen Response Element (ERE) on DNA ER->ERE Binds & Dimerizes HSP Heat Shock Proteins HSP->ER_HSP ER_HSP->ER Dissociation Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Solubility_Workflow Start Start: Need to Prepare Aqueous this compound Solution PrepStock Prepare Concentrated Stock in Organic Solvent (e.g., Ethanol, DMSO) Start->PrepStock Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute Observe Observe for Precipitation Dilute->Observe Soluble Solution is Clear: Proceed with Experiment Observe->Soluble No Insoluble Precipitation Occurs: Troubleshoot Solubility Observe->Insoluble Yes Troubleshoot Select Solubilization Method Insoluble->Troubleshoot CoSolvent Use Co-solvent Troubleshoot->CoSolvent pH_Adjust Adjust pH Troubleshoot->pH_Adjust Cyclodextrin Use Cyclodextrin Troubleshoot->Cyclodextrin Surfactant Use Surfactant Troubleshoot->Surfactant Optimize Optimize Protocol & Re-evaluate Solubility CoSolvent->Optimize pH_Adjust->Optimize Cyclodextrin->Optimize Surfactant->Optimize Optimize->Dilute

References

techniques for removing unreacted phenol from 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted phenol (B47542) from 4-butylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted phenol from a this compound reaction mixture?

A1: The primary laboratory-scale techniques for purifying this compound and removing unreacted phenol include:

  • Acid-Base Extraction: This method leverages the acidic nature of phenols to separate them from non-acidic impurities.

  • Vacuum Distillation: This technique separates compounds based on differences in their boiling points under reduced pressure, which is ideal for high-boiling compounds like this compound.

  • Crystallization: This purification method relies on the differences in solubility of this compound and phenol in a given solvent at varying temperatures.

  • Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase, offering high-purity separations.

Q2: How do I choose the best purification method for my experiment?

A2: The choice of purification method depends on several factors, including the initial concentration of phenol impurity, the desired final purity of the this compound, the scale of your experiment, and the available equipment. A multi-step approach, such as an initial acid-base extraction followed by vacuum distillation or crystallization, can often yield the best results.[1]

Q3: What analytical techniques are suitable for confirming the removal of phenol and determining the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for quantitative analysis of phenol and this compound.[2][3] HPLC with a C18 column and a suitable mobile phase, such as acetonitrile (B52724) and water, can provide excellent separation and quantification.[3][4] GC-MS is also a powerful tool for identifying and quantifying volatile compounds in your sample.

Data Presentation

The following table summarizes the typical performance of different purification techniques for removing unreacted phenol from this compound.

Purification TechniquePhenol Removal EfficiencyTypical Yield of this compoundFinal Purity of this compoundKey AdvantagesKey Disadvantages
Acid-Base Extraction >95%>90%90-98%Simple, rapid, and effective for bulk removal of acidic impurities.May require further purification; emulsion formation can be an issue.
Vacuum Distillation >98%80-95%>99%Excellent for separating compounds with different boiling points; scalable.Requires specialized equipment; potential for thermal degradation if not controlled properly.
Crystallization >99% (with optimization)70-90%>99.5%Can achieve very high purity; cost-effective.Yield can be lower due to solubility losses; requires careful solvent selection.
Column Chromatography >99.9%60-85%>99.9%Provides the highest purity; excellent for removing trace impurities.Time-consuming, solvent-intensive, and less suitable for large-scale purification.

Experimental Protocols

Acid-Base Extraction

This protocol utilizes the difference in acidity between phenol and other components in the reaction mixture. Phenol is deprotonated by a base to form a water-soluble salt, which is then extracted into an aqueous layer.

  • Dissolution: Dissolve the crude this compound mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Base Wash: Add an equal volume of a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.

  • Layer Separation: Allow the layers to separate. The aqueous layer will contain the sodium phenoxide salt.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Repeat: Repeat the base wash (steps 2-5) two more times to ensure complete removal of phenol.

  • Neutralization and Back-Extraction (Optional, to recover phenol): Combine the aqueous layers, cool in an ice bath, and acidify with concentrated hydrochloric acid (HCl) until the pH is acidic. Extract the phenol with an organic solvent.

  • Washing and Drying: Wash the organic layer containing the purified this compound with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Vacuum Distillation

This method is effective for separating this compound from the less volatile phenol.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are well-sealed with vacuum grease.

  • Charging the Flask: Place the crude this compound (ideally after an initial extraction to remove the bulk of the phenol) into the distillation flask with a magnetic stir bar or boiling chips.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: Collect the initial fraction, which will be enriched in any remaining volatile impurities and residual phenol.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound at the given pressure (approx. 110 °C at 14 mmHg), switch to a clean receiving flask to collect the purified product.[5]

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.

Crystallization

This protocol is based on the differential solubility of this compound and phenol in a suitable solvent.

  • Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Hexane (B92381) or a hexane/toluene mixture can be a good starting point. This compound is generally soluble in organic solvents like ethanol, acetone, and ether, but has limited solubility in water.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified this compound crystals under vacuum.

Column Chromatography

This technique provides the highest level of purity by separating compounds based on their polarity.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase (eluent). A mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) is a common choice. The goal is to achieve a good separation between the spots for phenol and this compound.

  • Column Packing: Pack a chromatography column with silica (B1680970) gel as the stationary phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting with the chosen solvent system, collecting the eluent in fractions.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the highly purified this compound.

Mandatory Visualization

experimental_workflow cluster_extraction Acid-Base Extraction start_ext Crude this compound in Organic Solvent add_base Add Aqueous Base (e.g., NaOH) start_ext->add_base separate_ext Separate Layers add_base->separate_ext organic_layer_ext Organic Layer (Purified this compound) separate_ext->organic_layer_ext aqueous_layer_ext Aqueous Layer (Sodium Phenoxide) separate_ext->aqueous_layer_ext wash_dry Wash with Brine & Dry organic_layer_ext->wash_dry final_product_ext Pure this compound wash_dry->final_product_ext

Caption: Workflow for Acid-Base Extraction of this compound.

vacuum_distillation_workflow cluster_distillation Vacuum Distillation start_dist Crude this compound setup_dist Assemble Vacuum Distillation Apparatus start_dist->setup_dist heat_dist Heat under Vacuum setup_dist->heat_dist collect_forerun Collect Forerun (Phenol & Impurities) heat_dist->collect_forerun collect_main Collect Main Fraction (Pure this compound) heat_dist->collect_main final_product_dist Purified this compound collect_main->final_product_dist crystallization_workflow cluster_crystallization Crystallization start_cryst Crude this compound dissolve Dissolve in Minimal Hot Solvent start_cryst->dissolve cool Slowly Cool Solution dissolve->cool filter_cryst Vacuum Filter Crystals cool->filter_cryst wash_cryst Wash with Cold Solvent filter_cryst->wash_cryst dry_cryst Dry Crystals wash_cryst->dry_cryst final_product_cryst Pure Crystalline This compound dry_cryst->final_product_cryst chromatography_workflow cluster_chromatography Column Chromatography start_chrom Crude this compound load_column Load Sample onto Silica Gel Column start_chrom->load_column elute Elute with Solvent System load_column->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent final_product_chrom Highly Pure This compound remove_solvent->final_product_chrom

References

Navigating Exothermic Reactions: A Technical Guide to Temperature Control in 4-Butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the exothermic nature of 4-Butylphenol synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during laboratory and scale-up operations, ensuring safer and more reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in the synthesis of this compound?

A1: The synthesis of this compound, typically through the Friedel-Crafts alkylation of phenol (B47542) with isobutylene (B52900) or tert-butanol (B103910), is a highly exothermic reaction.[1] Poor temperature control can lead to a rapid increase in reaction rate, causing a positive feedback loop where more heat is generated. This can result in a thermal runaway, a dangerous situation that can lead to a sudden increase in pressure, boiling of solvents, and potentially vessel rupture.[2]

Q2: What are the primary consequences of inadequate temperature management?

A2: Beyond the significant safety risks of a runaway reaction, poor temperature control can negatively impact product yield and purity.[1] Elevated temperatures can promote the formation of undesired isomers (e.g., 2-tert-butylphenol) and poly-alkylated byproducts (e.g., 2,4-di-tert-butylphenol), making purification more complex and costly.[1]

Q3: What is a safe operating temperature range for this compound synthesis?

A3: The optimal temperature range can vary depending on the specific catalyst and reactants used. However, for the alkylation of phenol with tert-butanol using an acid catalyst, a common range is between 70°C and 130°C.[3][4] It is crucial to determine the optimal temperature for your specific conditions through careful experimentation and monitoring.

Q4: How can I monitor the temperature of my reaction effectively?

A4: Continuous monitoring of the internal reaction temperature is essential.[2] This is best achieved using a thermocouple or a resistance temperature detector (RTD) probe immersed in the reaction mixture. For larger scale reactions, multiple probes at different locations within the reactor can provide a more accurate temperature profile and detect localized "hot spots." Process Analytical Technology (PAT), such as in-situ FTIR spectroscopy, can also be used to monitor reactant consumption and product formation in real-time, which indirectly provides information about the reaction's progress and heat generation.[5][6]

Q5: What are the best practices for adding reagents to control the exotherm?

A5: The alkylating agent (isobutylene or tert-butanol) should be added to the phenol and catalyst mixture in a controlled, gradual manner.[1] Using a dosing pump for liquid reagents or a mass flow controller for gaseous reagents is highly recommended. Sub-surface addition can also improve dispersion and heat transfer.[1] The addition rate should be slow enough to allow the cooling system to dissipate the generated heat and maintain the desired reaction temperature.

Troubleshooting Guide: Temperature Control Issues

This guide provides potential causes and solutions for common temperature control problems during this compound synthesis.

Issue Potential Cause(s) Suggested Solution(s)
Rapid, Uncontrolled Temperature Increase (Excursion) 1. Addition rate of alkylating agent is too high. 2. Inadequate cooling capacity. 3. Poor mixing leading to localized hot spots. 4. Incorrect catalyst loading (too high).1. Immediately stop the addition of the alkylating agent. 2. Reduce the addition rate upon restarting. 3. Ensure the cooling system is operating at maximum capacity. 4. For future runs, consider a more powerful cooling system or reducing the reaction scale. 5. Increase the stirring speed to improve heat dissipation. 6. Verify the catalyst amount and activity before starting the reaction.
Reaction Temperature is Too Low / Reaction Fails to Initiate 1. Insufficient heating. 2. Inactive or insufficient amount of catalyst. 3. Low concentration of reactants.1. Check the heating bath/mantle temperature and ensure it is set correctly. 2. Verify the activity of the catalyst or use a fresh batch. 3. Increase the catalyst loading incrementally. 4. Ensure the reactant concentrations are as per the protocol.
Temperature Fluctuates Significantly 1. Poorly tuned temperature controller. 2. Inconsistent addition of reagents. 3. Inefficient heat transfer.1. Autotune the temperature controller or adjust the PID settings. 2. Use a calibrated dosing pump for consistent reagent addition. 3. Ensure the reactor is properly immersed in the cooling/heating bath and that the stirring is adequate.
Formation of Excessive Byproducts 1. Reaction temperature is too high, favoring the formation of thermodynamic byproducts.[1] 2. Localized overheating due to poor mixing.1. Lower the reaction setpoint temperature. 2. Improve agitation to ensure uniform temperature distribution. 3. Consider a catalyst that is more selective at lower temperatures.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical reaction parameters for the synthesis of 4-tert-butylphenol (B1678320) and related compounds, providing a baseline for experimental design.

ParameterValueNotes
Reactants Phenol, tert-Butanol or Isobutylene
Catalyst Acidic clays, Sulfuric acid, Phosphoric acid, Ion-exchange resinsThe choice of catalyst affects reaction rate and selectivity.[1]
Molar Ratio (Phenol:Alkylating Agent) 1:1 to 1:1.2An excess of phenol can help to minimize poly-alkylation.
Catalyst Loading 1-10 wt% of phenolVaries depending on the catalyst's activity.
Reaction Temperature 70°C - 130°CCritical for controlling selectivity and preventing runaway reactions.[3][4]
Reaction Time 1 - 8 hoursMonitored by techniques like GC to determine completion.[1]
Pressure Atmospheric to 10 kg/cm ²Higher pressure may be required when using isobutylene.[3]

Experimental Protocols

Laboratory-Scale Synthesis of 4-tert-Butylphenol with Temperature Control

Materials:

  • Phenol

  • tert-Butanol

  • Acidic catalyst (e.g., Amberlyst-15)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Thermocouple with temperature controller

  • Dosing pump

  • Heating mantle

  • Cooling bath (e.g., ice-water bath) on a lab jack

Procedure:

  • Reactor Setup: In a fume hood, equip a 500 mL three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.

  • Charging Reactants: Charge the flask with phenol (e.g., 0.5 mol) and the acid catalyst (e.g., 5 wt% of phenol).

  • Heating to Temperature: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80°C) using a heating mantle.

  • Controlled Addition of Alkylating Agent: Once the set temperature is stable, begin the slow, dropwise addition of tert-butanol (e.g., 0.55 mol) using a dosing pump over a period of 1-2 hours.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature. If the temperature rises more than 2-3°C above the setpoint, immediately stop the addition and/or raise the cooling bath to cool the flask. Resume addition only when the temperature is back under control.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at the set temperature and monitor its progress by taking small aliquots and analyzing them by Gas Chromatography (GC) until the desired conversion of phenol is achieved (typically 2-6 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the solid catalyst. Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be further purified by distillation or recrystallization.

Visualizations

Experimental Workflow for Temperature-Controlled Synthesis

experimental_workflow setup Reactor Setup: - 3-neck flask - Stirrer, Condenser - Thermocouple charge Charge Reactants: - Phenol - Catalyst setup->charge heat Heat to Setpoint (e.g., 80°C) charge->heat addition Controlled Addition of tert-Butanol via Dosing Pump heat->addition monitor_temp Monitor Internal Temperature (Continuous) addition->monitor_temp temp_control Temperature Excursion? monitor_temp->temp_control cool Emergency Cooling: - Stop Addition - Apply Cooling Bath temp_control->cool Yes monitor_rxn Monitor Reaction Progress (e.g., GC Analysis) temp_control->monitor_rxn No cool->monitor_temp workup Reaction Work-up: - Cool, Filter - Wash monitor_rxn->workup purify Purification: - Distillation or - Recrystallization workup->purify

Caption: Workflow for laboratory synthesis of this compound with integrated temperature control steps.

Troubleshooting Logic for Temperature Excursions

troubleshooting_logic start Temperature Excursion Detected stop_addition Immediately Stop Reagent Addition start->stop_addition max_cooling Apply Maximum Cooling stop_addition->max_cooling check_stirring Verify Adequate Stirring max_cooling->check_stirring temp_decreasing Is Temperature Decreasing? check_stirring->temp_decreasing resume_slowly Resume Addition at a Slower Rate Once Stable temp_decreasing->resume_slowly Yes emergency_shutdown Consider Emergency Shutdown/Quenching temp_decreasing->emergency_shutdown No investigate Post-Reaction Investigation: - Review Addition Rate - Check Cooling System - Verify Catalyst Loading resume_slowly->investigate emergency_shutdown->investigate

Caption: Decision-making process for managing a temperature excursion during the reaction.

References

preventing polyalkylation in 4-Butylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Butylphenol Synthesis

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary focus is on preventing the common side reaction of polyalkylation during the Friedel-Crafts alkylation of phenol (B47542).

Frequently Asked Questions (FAQs)

Q1: What is polyalkylation in the context of this compound synthesis, and why does it occur?

A1: Polyalkylation is a common side reaction in Friedel-Crafts alkylation where the aromatic ring is substituted with more than one alkyl group.[1] In the synthesis of this compound, the initial product, this compound, is more reactive than the starting phenol. This is because the butyl group is an electron-donating group, which activates the aromatic ring towards further electrophilic attack.[1][2] Consequently, the newly formed this compound can compete with the unreacted phenol for the butylating agent, leading to the formation of undesired di- and tri-butylated phenols.[3]

Q2: How can reactant stoichiometry be adjusted to minimize polyalkylation?

A2: The most effective and widely used method to suppress polyalkylation is to use a large molar excess of the aromatic substrate (phenol) relative to the alkylating agent (e.g., 1-butanol (B46404) or 1-chlorobutane).[4][5] By maintaining a high concentration of phenol, the electrophilic butyl carbocation is statistically more likely to react with an unreacted phenol molecule rather than the more activated (and lower concentration) this compound product.[6] Ratios of phenol to the alkylating agent of 5:1 or even 10:1 are often recommended to achieve high selectivity for the mono-alkylated product.[5]

Q3: What role does the catalyst play in controlling selectivity?

A3: The choice and activity of the catalyst are critical. Highly active Lewis acid catalysts, such as aluminum chloride (AlCl₃), can aggressively promote the reaction, leading to a higher likelihood of polyalkylation.[4][6] To improve selectivity for mono-alkylation, consider the following:

  • Use a Milder Catalyst: Employing a less active Lewis acid, like ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can provide better control.[4][6]

  • Utilize Solid Acid Catalysts: Heterogeneous catalysts like zeolites (e.g., H-Y, Zeolite Beta) or acid-activated clays (B1170129) can offer shape selectivity and milder acidic sites, favoring the formation of the para-isomer (this compound) and reducing subsequent alkylations.[7][8][9][10]

  • Control Catalyst Concentration: Using the minimum effective amount of catalyst can help slow the reaction and reduce the rate of the undesired second alkylation.

Q4: How do reaction temperature and time affect the formation of byproducts?

A4: Higher reaction temperatures increase the rate of all reactions, including the undesired polyalkylation.[3][6] It is generally advisable to conduct the reaction at the lowest temperature that allows for a reasonable conversion rate.[6] Similarly, extending the reaction time unnecessarily can increase the opportunity for the mono-alkylated product to undergo further substitution. Monitoring the reaction's progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) is crucial to determine the optimal point to stop the reaction, maximizing the yield of this compound while minimizing polyalkylated byproducts.[3][11]

Q5: Are there alternative synthesis strategies to avoid polyalkylation altogether?

A5: Yes. An effective, albeit multi-step, alternative is to perform a Friedel-Crafts acylation followed by a reduction.[6][12]

  • Acylation: Phenol is first acylated with butanoyl chloride or butyric anhydride. The resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents any further acylation.[6]

  • Reduction: The ketone group of the 4-hydroxybutyrophenone is then reduced to a methylene (B1212753) group (-CH₂) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[12] This two-step process ensures that only a single butyl group is introduced onto the phenol ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
High percentage of di- and tri-butylated products 1. Phenol-to-alkylating agent molar ratio is too low. 2. Reaction temperature is too high. 3. Catalyst is too active or used in excess.[6] 4. Reaction time is excessively long.1. Increase the molar ratio of phenol to the alkylating agent to at least 5:1.[5] 2. Lower the reaction temperature and monitor progress closely.[3] 3. Switch to a milder catalyst (e.g., FeCl₃, zeolites) or reduce the catalyst loading.[6][7] 4. Stop the reaction once GC or TLC analysis shows the maximum concentration of the desired product.
Low conversion of phenol 1. Reaction temperature is too low.[3] 2. Insufficient catalyst activity or deactivation.[11] 3. Short reaction time.[3] 4. Presence of moisture or other impurities deactivating the catalyst.1. Gradually increase the reaction temperature while monitoring for the onset of polyalkylation. 2. Ensure the catalyst is fresh and anhydrous. Consider using a more active catalyst if necessary. 3. Increase the reaction time and monitor for completion.[3] 4. Use anhydrous reagents and solvents, and ensure all glassware is thoroughly dried.[6]
Poor regioselectivity (formation of 2-butylphenol) 1. Catalyst choice. 2. Reaction conditions.1. Utilize shape-selective catalysts like zeolites, which often favor para-substitution due to steric constraints within their pore structures.[9] 2. Lowering the temperature can sometimes increase the proportion of the thermodynamically more stable para product.
Formation of dark, tarry reaction mixture Side reactions and polymerization, often due to high temperatures or a highly active catalyst.1. Lower the reaction temperature.[5] 2. Add the alkylating agent slowly and control the reaction exotherm with an ice bath. 3. Use a less reactive Lewis acid catalyst.[5]

Visualizations

Reaction Pathway and Polyalkylation Problem

G cluster_main Synthesis of this compound cluster_side Undesired Polyalkylation phenol Phenol (Less Reactive) product This compound (Desired Product - More Reactive) phenol->product  Desired Alkylation butyl_cation Butyl Electrophile (from Butanol + Acid Catalyst) butyl_cation2 Butyl Electrophile poly_product Di- and Tri-butylated Phenols (Byproducts) product->poly_product G start High Polyalkylation Observed q1 Is Phenol:Butanol Ratio > 5:1? start->q1 action1 Increase Phenol to a large excess (5:1 to 10:1) q1->action1 No q2 Is Reaction Temperature as low as feasible? q1->q2 Yes a1_yes Yes a1_no No end_node Re-run experiment and analyze product mixture action1->end_node action2 Lower reaction temperature and monitor conversion (GC/TLC) q2->action2 No q3 Is the catalyst mild (e.g., Zeolite, FeCl₃)? q2->q3 Yes a2_yes Yes a2_no No action2->end_node action3 Switch from strong catalyst (AlCl₃) to a milder alternative q3->action3 No q3->end_node Yes a3_yes Yes a3_no No action3->end_node

References

Technical Support Center: Optimization of Solvent Systems for 4-Butylphenol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent systems for reactions involving 4-butylphenol. The following information is curated to address common issues encountered during experimental procedures.

Note on Isomers: The term "this compound" can refer to several isomers (e.g., 4-n-butylphenol, 4-sec-butylphenol, 4-tert-butylphenol). While the principles discussed here are broadly applicable, much of the available literature focuses on 4-tert-butylphenol (B1678320). Users should consider the specific properties of their isomer of interest.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for reactions with this compound?

A1: this compound is generally soluble in organic solvents such as ethanol, acetone, ether, and benzene (B151609).[1][2] Its solubility in water is limited.[1][3] The choice of solvent is highly dependent on the specific reaction. For common reactions like O-alkylation (e.g., Williamson ether synthesis), polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often preferred as they can accelerate SN2 reactions.[4]

Q2: My this compound is not dissolving completely. What should I do?

A2: Incomplete dissolution can be due to an inappropriate solvent choice or insufficient solvent volume. According to the "like dissolves like" principle, the nonpolar butyl group and benzene ring suggest good solubility in nonpolar to moderately polar organic solvents.[1][3] If solubility is an issue, consider switching to a more suitable solvent (see solubility data below), increasing the volume of the current solvent, or gently warming the mixture, as solubility often increases with temperature.[1]

Q3: How does solvent polarity affect the rate and outcome of my this compound reaction?

A3: Solvent polarity is a critical factor. For SN1 type reactions, polar protic solvents (e.g., water, ethanol) can stabilize the carbocation intermediate, increasing the reaction rate.[5] For SN2 reactions, such as the common O-alkylation of the phenolic hydroxyl group, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally superior.[6] These solvents solvate the cation but not the nucleophile (the phenoxide), making the nucleophile more reactive.[5] Using a polar protic solvent in an SN2 reaction can lead to hydrogen bonding with the nucleophile, which decreases its reactivity and slows the reaction.

Q4: I am observing multiple byproducts in my reaction. Could the solvent be the cause?

A4: Yes, the solvent can influence reaction selectivity. For instance, in the alkylation of this compound, there can be competition between O-alkylation (at the hydroxyl group) and C-alkylation (on the aromatic ring). The choice of solvent, along with other factors like the base and counter-ion, can affect the ratio of these products. In some cases, using phase-transfer catalysis with a biphasic system (e.g., toluene (B28343) and water) can improve selectivity for O-alkylation.[7][8]

Q5: What is Phase-Transfer Catalysis (PTC) and when should I use it for my this compound reaction?

A5: Phase-Transfer Catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an organic solvent and water).[7][9] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant (like the phenoxide ion) from the aqueous phase to the organic phase where the this compound is dissolved.[7][10] This is particularly useful for alkylations where an inorganic base (like NaOH or K₂CO₃) is used, as the base and the resulting phenoxide are more soluble in water, while the this compound and alkylating agent are in the organic phase.[7][11]

Troubleshooting Guides

Problem 1: Low or No Conversion of this compound

Q: I am attempting an O-alkylation of this compound, but my TLC/LC-MS analysis shows mostly unreacted starting material. What are the potential causes and solutions related to the solvent system?

A: Low or no conversion in an O-alkylation reaction often points to issues with the deprotonation of the phenol (B47542) or the subsequent nucleophilic attack. Here’s a systematic approach to troubleshooting:

  • Inadequate Deprotonation: The phenolic proton of this compound is weakly acidic, and a sufficiently strong base is required for complete deprotonation to the more nucleophilic phenoxide.[1][4][11]

    • Troubleshooting: Ensure your base is strong enough (e.g., NaH, K₂CO₃) and used in sufficient quantity (at least 1.1 equivalents).[4] Also, ensure all reagents and solvents are anhydrous, as water can quench strong bases.[4]

  • Poor Solvent Choice: The solvent plays a critical role in the SN2 reaction.

    • Troubleshooting: If you are using a nonpolar solvent, the reactants may not be sufficiently soluble or the phenoxide may not be reactive enough. If you are using a polar protic solvent (like ethanol), it may be solvating and deactivating your phenoxide nucleophile through hydrogen bonding.

    • Recommendation: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents enhance the nucleophilicity of the phenoxide, accelerating the reaction.[6]

  • Insufficient Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.

    • Troubleshooting: Gradually increase the reaction temperature. For many alkylations, temperatures between 60-80 °C are effective.[11] Monitor for potential side reactions, as higher temperatures can sometimes promote elimination or decomposition.[6]

  • Phase Separation Issues (for Biphasic Systems): In systems using an aqueous base and an organic solvent, poor mixing can lead to a slow reaction.

    • Troubleshooting: Ensure vigorous stirring to maximize the interfacial area between the two phases.[12]

    • Recommendation: Add a phase-transfer catalyst (e.g., 5-10 mol% TBAB) to shuttle the phenoxide from the aqueous layer to the organic layer, which can dramatically increase the reaction rate.[7][9]

Caption: Troubleshooting decision tree for low conversion in this compound reactions.

Problem 2: Formation of C-Alkylated Byproduct

Q: My goal is O-alkylation, but I am getting a significant amount of a byproduct that appears to be C-alkylated on the aromatic ring. How can I improve the selectivity?

A: The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) or the carbon atoms of the ring (C-alkylation). The solvent system is a key factor in controlling this selectivity.

  • Solvent Polarity:

    • Issue: Nonpolar solvents tend to favor C-alkylation, while polar solvents favor O-alkylation. In nonpolar solvents, the phenoxide forms a tight ion pair with the cation (e.g., K⁺), leaving the ring carbons more exposed and nucleophilic.

    • Recommendation: Use polar aprotic solvents like DMF or DMSO. These solvents effectively solvate the cation, creating a "naked" and highly reactive phenoxide ion where the negative charge is more localized on the highly electronegative oxygen atom, thus favoring O-alkylation.

  • Counter-ion:

    • Issue: The nature of the cation from the base can influence the reaction. Larger, softer cations (like Cs⁺) often favor O-alkylation more than smaller, harder cations (like Li⁺).

    • Recommendation: Consider using bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃).

  • Phase-Transfer Catalysis (PTC):

    • Issue: In a biphasic system, the choice of solvent and catalyst can be optimized for O-alkylation.

    • Recommendation: A PTC system often provides high selectivity for O-alkylation. The bulky quaternary ammonium cation forms a loose ion pair with the phenoxide in the organic phase, promoting reaction at the oxygen atom. Toluene is a common organic solvent for these reactions.

CompetingPathways reactant_node 4-Butylphenoxide Ion path_o O-Alkylation (Favored in Polar Aprotic Solvents) reactant_node->path_o R-X path_c C-Alkylation (Favored in Nonpolar Solvents) reactant_node->path_c R-X product_o O-Alkylated Product (Ether) path_o->product_o product_c C-Alkylated Product (Substituted Phenol) path_c->product_c

Caption: Competing O- vs. C-alkylation pathways for the 4-butylphenoxide ion.

Data Presentation

Table 1: Solubility of 4-tert-Butylphenol in Various Solvents
Solvent ClassSolvent ExamplesSolubility ProfileReference
Polar Protic WaterLimited / Sparingly Soluble (0.6 g/L at 20°C)[3][13]
EthanolSoluble[1][3]
Polar Aprotic AcetoneSoluble[1][3]
Dimethyl Sulfoxide (DMSO)Good solubility can be expected[3]
Nonpolar EtherSoluble[1]
BenzeneSoluble[2]

Note: This data is for 4-tert-butylphenol and serves as a general guide. Solubility should be experimentally verified for the specific isomer and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a typical lab-scale synthesis of an ether from this compound using a polar aprotic solvent.

Materials:

  • This compound (1.0 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) or Potassium Carbonate (K₂CO₃, 1.5 eq.)

  • Alkyl Halide (e.g., butyl bromide, 1.1 eq.)

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Setup: Add this compound (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Solvent Addition: Add anhydrous DMF via syringe to dissolve the phenol (to make a ~0.5 M solution).

  • Deprotonation:

    • (Using NaH): Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq.) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen gas evolution ceases.[4]

    • (Using K₂CO₃): Add finely powdered potassium carbonate (1.5 eq.) to the solution.

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the solution at room temperature (or 0 °C if using NaH).[11]

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC).[11]

  • Workup: After the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of water or a saturated NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

ExperimentalWorkflow setup 1. Setup - Flame-dried glassware - Add this compound dissolve 2. Solvent Addition - Add anhydrous DMF setup->dissolve deprotonate 3. Deprotonation - Add Base (e.g., NaH or K2CO3) dissolve->deprotonate alkylate 4. Alkylation - Add Alkyl Halide dropwise deprotonate->alkylate react 5. Reaction - Heat to 60-80 °C - Monitor by TLC alkylate->react workup 6. Workup - Quench reaction - Liquid-liquid extraction react->workup purify 7. Purification - Dry and concentrate - Column chromatography workup->purify product Final Product purify->product

Caption: General experimental workflow for the O-alkylation of this compound.

References

troubleshooting phase separation issues in 4-Butylphenol workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering phase separation issues during the workup of 4-Butylphenol.

Troubleshooting Guides and FAQs

This section addresses common questions and issues encountered during the workup of this compound, providing explanations and actionable solutions.

Q1: Why am I observing poor phase separation or the formation of an emulsion during the aqueous workup of my this compound reaction mixture?

A1: Poor phase separation and emulsion formation are common issues when working with phenolic compounds like this compound. Several factors can contribute to this:

  • Residual Reagents and Byproducts: Incomplete reactions or side reactions can leave behind materials that act as surfactants, stabilizing emulsions. For example, in a Friedel-Crafts alkylation to synthesize this compound, unreacted starting materials or polymeric byproducts can interfere with phase separation.

  • High pH: At high pH, this compound will be deprotonated to form the 4-butylphenoxide ion. This ionic species has significantly higher aqueous solubility, which can lead to poor extraction into the organic phase and the formation of emulsions.

  • Insufficient Ionic Strength of the Aqueous Phase: If the aqueous phase has a similar density to the organic phase, separation can be slow or incomplete.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel can create fine droplets that are slow to coalesce, leading to a stable emulsion.

  • Presence of Fine Particulate Matter: Finely divided solids can accumulate at the interface between the aqueous and organic layers, stabilizing an emulsion.

Q2: How does pH affect the extraction of this compound?

A2: The pH of the aqueous phase is a critical parameter in the extraction of this compound. As a weak acid (pKa ≈ 10.1-10.2), the state of protonation of the phenolic hydroxyl group is pH-dependent.

  • Acidic to Neutral pH (pH < 8): In this range, this compound exists predominantly in its neutral, protonated form. This form is significantly more soluble in organic solvents than in water, favoring efficient extraction into the organic phase.

  • Basic pH (pH > 11): At high pH, this compound is deprotonated to the 4-butylphenoxide anion. The ionic nature of the phenoxide makes it much more soluble in the aqueous phase. This principle is often used to separate this compound from non-acidic organic impurities.

Therefore, to extract this compound into an organic solvent, the aqueous phase should be neutral or slightly acidic. To remove it from an organic solution into an aqueous phase, a basic solution (e.g., 1M NaOH) should be used.

Q3: I have a persistent emulsion. What steps can I take to break it?

A3: Breaking a persistent emulsion can be approached with several techniques, starting with the simplest:

  • Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the phases will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel to encourage the droplets to coalesce. Avoid vigorous shaking.

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help to break the emulsion and improve phase separation. The salt also decreases the solubility of organic compounds in the aqueous layer.

  • Addition of a Small Amount of a Different Solvent: Adding a small amount of a different organic solvent can sometimes alter the properties of the organic phase enough to break the emulsion.

  • Filtration: For emulsions stabilized by fine solid particles, filtering the entire mixture through a pad of Celite® or glass wool can remove the solids and break the emulsion.

  • Centrifugation: If available, centrifuging the mixture can provide the force needed to separate the phases.

  • Temperature Change: Gently warming the separatory funnel in a warm water bath can sometimes help to break an emulsion by reducing the viscosity of the liquids.

Q4: Can I use a "salting out" strategy to improve my phase separation from the beginning?

A4: Yes, incorporating a "salting out" step from the start of your workup is a good preventative measure. After quenching your reaction, adding brine (saturated NaCl solution) instead of or in addition to deionized water for the initial extraction can significantly improve phase separation and minimize the chances of emulsion formation.

Q5: What are the best organic solvents for extracting this compound?

A5: this compound is soluble in a wide range of common organic solvents.[1][2] The choice of solvent will depend on the specific reaction and subsequent purification steps. Good options include:

  • Diethyl ether

  • Ethyl acetate

  • Dichloromethane

  • Chloroform

  • Toluene

Hexanes and other nonpolar aliphatic hydrocarbons are generally poorer solvents for the relatively polar this compound.

Data Presentation

The following tables summarize key quantitative data for 4-n-butylphenol and 4-tert-butylphenol (B1678320).

Table 1: Physical and Chemical Properties of this compound Isomers

Property4-n-Butylphenol4-tert-Butylphenol
CAS Number 1638-22-8[3][4]98-54-4[5]
Molecular Formula C₁₀H₁₄O[3][4]C₁₀H₁₄O[5]
Molecular Weight 150.22 g/mol [3][6]150.22 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[2]White crystalline solid[1][5]
Melting Point 22 °C99.5 °C[5]
Boiling Point 138-139 °C at 18 mmHg239.8 °C[5]
Density 0.98 g/cm³0.908 g/cm³ (at 20 °C)[5]
pKa ~10.1~10.2
logP (Octanol-Water) 3.4[6]3.31[7][8]

Table 2: Solubility of this compound Isomers

Solvent4-n-Butylphenol Solubility4-tert-Butylphenol Solubility
Water Not miscible[9]0.6 g/L (20 °C)[5]
Ethanol SolubleSoluble[1][10]
Diethyl Ether SolubleSoluble[1][10]
Acetone SolubleSoluble[1]
Chloroform SolubleSoluble[10]
Aqueous Alkali SolubleSoluble[10]

Experimental Protocols

This section provides a detailed methodology for a common synthesis of 4-tert-butylphenol, focusing on the workup procedure where phase separation issues may arise.

Protocol 1: Friedel-Crafts Alkylation of Phenol (B47542) to Synthesize 4-tert-Butylphenol

This protocol is adapted from established procedures for Friedel-Crafts alkylation of phenols.

Materials:

  • Phenol

  • tert-Butanol (B103910)

  • Concentrated Sulfuric Acid

  • Toluene

  • 1 M Sodium Hydroxide (NaOH) solution

  • 3 M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (1.0 eq) in toluene.

  • Addition of Reagents: Add tert-butanol (1.1 eq) to the solution. Slowly and carefully, add concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq) to the stirred mixture. The addition is exothermic and should be done in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-70 °C) and stir for the appropriate time (monitor by TLC until the phenol is consumed).

  • Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water to quench the reaction.

  • Transfer to Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Extraction and Washing (Workup): a. Add the chosen organic solvent (e.g., diethyl ether) to the separatory funnel and shake gently to extract the product. b. Allow the layers to separate. Drain the lower aqueous layer. c. Wash the organic layer with 1 M NaOH solution to remove any unreacted phenol. The 4-tert-butylphenol will also be extracted into the basic aqueous layer as the phenoxide. d. Separate the basic aqueous layer containing the product and wash it with a small amount of diethyl ether to remove any non-acidic organic impurities. e. Cool the basic aqueous layer in an ice bath and acidify it by slowly adding 3 M HCl until the pH is acidic (pH ~2), at which point the 4-tert-butylphenol will precipitate out as a white solid. f. Extract the precipitated product with fresh diethyl ether (2-3 times). g. Combine the organic extracts and wash with brine.

  • Drying and Solvent Removal: a. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-tert-butylphenol.

  • Purification: The crude product can be further purified by recrystallization (e.g., from hexanes) or distillation.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting phase separation issues.

G Troubleshooting Workflow for Emulsion Formation A Emulsion or Poor Phase Separation Observed B Allow to Stand (15-30 min) A->B C Phases Separated? B->C D Problem Solved C->D Yes E Add Saturated NaCl (Brine) C->E No F Gently Swirl E->F G Phases Separated? F->G H Filter through Celite® or Glass Wool G->H No K Problem Solved G->K Yes I Phases Separated? H->I J Consider Other Techniques: - Centrifugation - Gentle Heating - Add Different Solvent I->J No L Problem Solved I->L Yes M Problem Solved J->M

Caption: A step-by-step workflow for troubleshooting emulsion formation during workup.

G Logical Relationship of pH and this compound Extraction cluster_0 Aqueous Phase pH cluster_1 This compound State cluster_2 Solubility Preference Acidic Acidic/Neutral (pH < 8) Protonated Neutral Phenol (R-OH) Acidic->Protonated Predominates Basic Basic (pH > 11) Deprotonated Phenoxide Anion (R-O⁻) Basic->Deprotonated Predominates Organic Favors Organic Phase Protonated->Organic Aqueous Favors Aqueous Phase Deprotonated->Aqueous

Caption: The effect of aqueous phase pH on the form and solubility of this compound.

References

refining distillation protocols for high-purity 4-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the refining and distillation of 4-tert-Butylphenol (B1678320) (4-t-BP) to achieve high purity, tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for purifying crude 4-tert-Butylphenol?

A multi-step approach is generally most effective. A typical workflow involves an initial purification step like acid-base extraction to remove non-phenolic impurities, followed by vacuum fractional distillation for bulk purification. For achieving very high purity, a final polishing step such as recrystallization or melt crystallization can be employed to remove closely related isomers and other trace impurities.[1]

Q2: What are the common impurities in crude 4-tert-Butylphenol?

Common impurities arise from the synthesis process, which is typically the acid-catalyzed alkylation of phenol (B47542) with isobutene.[2] These can include:

  • Unreacted Phenol: The starting material for the synthesis.

  • Isomeric Byproducts: Primarily 2-tert-butylphenol, which has a close boiling point to the desired 4-tert-butylphenol, making separation by distillation challenging.[2]

  • Poly-alkylated Species: Such as 2,4-di-tert-butylphenol, which are higher boiling impurities.[1]

  • Catalyst Residues: Depending on the catalyst used (e.g., sulfonic acids), trace amounts may remain.[3]

Q3: Why is vacuum distillation necessary for 4-tert-Butylphenol?

4-tert-Butylphenol has a high boiling point at atmospheric pressure (236-238 °C).[4] Distilling at this temperature can lead to thermal degradation and the formation of colored byproducts. Vacuum distillation allows the substance to boil at a significantly lower temperature, preserving its integrity and resulting in a purer, colorless distillate.

Q4: Can 4-tert-Butylphenol form azeotropes?

While 4-tert-Butylphenol itself is not commonly cited as forming azeotropes with typical laboratory solvents, the broader class of alkylphenols can form azeotropes with hydrocarbons.[5] When designing a purification process, it is crucial to consider the potential for azeotrope formation if hydrocarbon contaminants are present in the crude mixture.

Distillation Troubleshooting Guide

This section addresses specific issues that may be encountered during the distillation of 4-tert-Butylphenol.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Low Purity 1. Insufficient Column Efficiency: The fractionating column is too short or has inadequate packing for separating close-boiling isomers (like 2-tert-butylphenol).2. Incorrect Reflux Ratio: Too low a reflux ratio reduces the number of theoretical plates achieved.3. Vacuum Fluctuations: Unstable vacuum pressure leads to inconsistent boiling temperatures and poor separation.1. Increase Column Efficiency: Use a longer fractionating column (e.g., Vigreux or packed column) to increase the number of theoretical plates.[6]2. Optimize Reflux Ratio: Increase the reflux ratio. A good starting point is 5:1 (reflux:distillate) and can be adjusted as needed.3. Stabilize Vacuum: Ensure all joints are properly sealed with vacuum grease. Use a high-quality vacuum pump and a pressure controller.
Product is Discolored (Yellow/Brown) 1. Thermal Degradation: The distillation temperature is too high, causing the compound to decompose.2. Oxidation: Air leaks in the system can cause oxidation at high temperatures.3. Impurities from Synthesis: Certain impurities from the initial reaction may be colored or react to form colored compounds at high temperatures.1. Reduce Distillation Temperature: Increase the vacuum (lower the pressure) to allow for boiling at a lower temperature.[7]2. Ensure an Inert Atmosphere: Check for and eliminate all leaks in the distillation setup. Consider a nitrogen bleed if the vacuum pump allows.3. Pre-purification: Use an initial purification step like acid-base extraction or a charcoal treatment to remove problematic impurities before distillation.[1]
Bumping / Unstable Boiling 1. Lack of Nucleation Sites: Insufficient boiling chips or inadequate stirring.2. Excessive Heating Rate: The heating mantle is set too high, causing rapid, uncontrolled boiling.1. Ensure Smooth Boiling: Add fresh boiling chips or use a magnetic stir bar with vigorous stirring.2. Control Heating: Heat the distillation flask gradually using a heating mantle with a controller. An oil bath can provide more uniform heating.
Column Flooding 1. Excessive Boil-up Rate: The heating rate is too high, generating vapor faster than the column can handle.2. High Vacuum: A very high vacuum can cause excessive vapor velocity, leading to flooding.1. Reduce Heat Input: Lower the setting on the heating mantle to reduce the rate of vapor generation.[8]2. Regulate Pressure: Slightly decrease the vacuum (increase the pressure) to reduce vapor velocity.

Quantitative Data

Table 1: Physical and Chemical Properties of 4-tert-Butylphenol

PropertyValue
CAS Number 98-54-4[9]
Molecular Formula C₁₀H₁₄O[9]
Molecular Weight 150.22 g/mol [9]
Appearance White solid / Crystals[2][7]
Melting Point 96-101 °C[4]
Boiling Point (Atmospheric) 236-238 °C @ 760 mmHg[4]
Boiling Point (Vacuum) 70 °C @ 1 mmHg[4]
Solubility Insoluble in water; Soluble in ethanol, ether, chloroform.[9]

Table 2: Boiling Points of 4-tert-Butylphenol and Common Impurities

CompoundBoiling Point (@ 760 mmHg)Notes
Phenol181.7 °CLower boiling point, removed in the forerun.
2-tert-Butylphenol~224 °CClose boiling point to the product, requires efficient fractional distillation.[4]
4-tert-Butylphenol 236-238 °C [4]Desired Product.
2,4-di-tert-Butylphenol~265 °CHigher boiling point, remains in the distillation pot.

Experimental Protocols

Protocol 1: Initial Purification via Acid-Base Extraction

This protocol is designed to remove neutral organic impurities and acidic byproducts from the crude 4-tert-Butylphenol mixture before distillation.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane, within a separatory funnel.

  • Base Extraction: Add a 1 M aqueous sodium hydroxide (B78521) (NaOH) solution to the separatory funnel. The acidic 4-tert-Butylphenol will deprotonate and move into the aqueous layer as sodium 4-tert-butylphenoxide. Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaOH solution two more times to ensure complete recovery.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) while stirring until the solution becomes acidic (pH < 2), which will cause the purified 4-tert-Butylphenol to precipitate as a white solid or oil.[1]

  • Product Recovery: Extract the purified phenol back into a fresh portion of the organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the organic layer with a saturated sodium chloride solution (brine) to remove excess water. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and remove the solvent under reduced pressure to yield the pre-purified product ready for distillation.

Protocol 2: High-Purity Vacuum Fractional Distillation

This protocol details the final purification of pre-cleaned 4-tert-Butylphenol.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are clean and properly sealed with vacuum grease.

  • Charge the Flask: Place the pre-purified 4-tert-Butylphenol into the distillation flask along with a magnetic stir bar or fresh boiling chips.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge. Gradually apply vacuum to the system, aiming for a pressure of approximately 4-10 kPa.[7]

  • Heating: Begin heating the distillation flask gently using a heating mantle controlled by a variable transformer. An oil bath can also be used for more uniform temperature control.

  • Fraction Collection:

    • Forerun: Slowly increase the temperature. Collect the initial fraction (forerun), which will contain any lower-boiling impurities like residual phenol.

    • Main Fraction: As the vapor temperature stabilizes at the boiling point of 4-tert-Butylphenol at the working pressure, switch to a new, clean receiving flask. Collect the main fraction of pure 4-tert-Butylphenol. The distillate should solidify in the receiving flask if it is sufficiently cooled.

    • Final Fraction: A small final fraction can be collected separately as the temperature begins to rise again, indicating the presence of higher-boiling impurities.

  • Shutdown: Once the main fraction is collected, remove the heat source and allow the system to cool completely before slowly and carefully releasing the vacuum.

Visualizations

Purification_Workflow Crude Crude 4-t-BP Mixture Extraction Acid-Base Extraction Crude->Extraction Distillation Vacuum Fractional Distillation Extraction->Distillation Pre-purified Phenols NeutralImp Neutral Impurities Extraction->NeutralImp Removed FinalProduct High-Purity 4-t-BP (>99%) Distillation->FinalProduct Main Fraction PhenolicImp Isomeric & Poly-alkylated Phenolic Impurities Distillation->PhenolicImp Separated

Caption: General purification workflow for 4-tert-Butylphenol.

Troubleshooting_Logic Distillation Troubleshooting Flow Problem Problem: Low Purity or Discoloration Check_Vac Check Vacuum Stability and Pressure Level Problem->Check_Vac Is vacuum stable? Check_Temp Check Pot Temperature Problem->Check_Temp Is product colored? Check_Column Check Column Efficiency (Length, Packing) Problem->Check_Column Are isomers present? Sol_Vac Solution: Reseal Joints, Use Controller Check_Vac->Sol_Vac No Sol_Temp Solution: Lower Pressure to Reduce Temp Check_Temp->Sol_Temp Yes Sol_Column Solution: Use Longer Column, Increase Reflux Ratio Check_Column->Sol_Column Yes

Caption: Troubleshooting logic for common distillation issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-n-Butylphenol and 4-sec-Butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-n-butylphenol and 4-sec-butylphenol (B1210997). The discussion is grounded in fundamental principles of organic chemistry, supported by physical data, and includes detailed experimental protocols for assessing reactivity in electrophilic aromatic substitution reactions.

Introduction to Alkylphenols

4-n-butylphenol and 4-sec-butylphenol are isomers belonging to the alkylphenol family, compounds characterized by a phenol (B47542) ring substituted with an alkyl group.[1] These chemicals serve as intermediates in the synthesis of detergents, antioxidants, and other specialty chemicals.[1][2] While their overall chemical nature is similar, the structural difference between the linear n-butyl group and the branched sec-butyl group leads to notable distinctions in their chemical reactivity, primarily due to steric effects. Understanding these differences is crucial for controlling reaction outcomes and for applications in fields such as polymer chemistry and drug development.

Core Reactivity Comparison: Electronic Effects vs. Steric Hindrance

The reactivity of a substituted phenol in processes like electrophilic aromatic substitution is governed by a balance of electronic and steric factors.

Electronic Effects: Both the n-butyl and sec-butyl groups are alkyl groups, which are weakly electron-donating by induction.[3] This electron-donating nature increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted phenol.[2] This activating effect is largely similar for both isomers, as reflected in their nearly identical acidity constants (pKa values).

Steric Hindrance: The primary point of divergence in reactivity arises from steric hindrance. The sec-butyl group, with a branching methyl group at the carbon atom attached to the phenyl ring, is significantly bulkier than the straight-chain n-butyl group.[4] In electrophilic aromatic substitution reactions, the hydroxyl group of a phenol directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[2] Since both molecules are already substituted at the para position, any further substitution must occur at the ortho positions. The greater bulk of the sec-butyl group sterically hinders the approach of an electrophile to these ortho positions, leading to a slower reaction rate compared to 4-n-butylphenol.[5][6]

Quantitative Data Summary

While direct kinetic data for the comparative reactivity of these two specific isomers is not extensively published, their physical properties are well-documented. The similarity in their pKa values underscores the likeness of their electronic properties, while the difference in reactivity can be inferred from the principles of steric hindrance.

Property4-n-Butylphenol4-sec-ButylphenolRationale for Reactivity Difference
CAS Number 1638-22-8[7][8]99-71-8[9]N/A
Molecular Formula C₁₀H₁₄O[7][10]C₁₀H₁₄O[9]N/A
Molecular Weight 150.22 g/mol [7][10]150.22 g/mol [9]N/A
Melting Point 22 °C[7]46-59 °CN/A
Boiling Point 138-139 °C at 18 mmHg[7]135-136 °C at 25 mmHgN/A
pKa (Predicted) ~10.11[7]~10.11 - 10.19[1][11]Similar electronic effects from both alkyl groups result in comparable acidity.
Reactivity in Ortho-Substitution HigherLowerThe greater steric bulk of the sec-butyl group hinders the approach of electrophiles to the ortho positions, reducing the reaction rate.[3][5][6]

Experimental Protocols

To empirically determine the reactivity differences, standard electrophilic aromatic substitution reactions can be performed under controlled conditions, with reaction progress monitored over time by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 1: Comparative Nitration

This protocol is adapted from general procedures for phenol nitration and can be used to compare the rate of formation of 2-nitro-4-alkylphenol products.[12][13]

Objective: To compare the rate of nitration of 4-n-butylphenol and 4-sec-butylphenol.

Materials:

  • 4-n-butylphenol

  • 4-sec-butylphenol

  • Sodium Nitrate (NaNO₃)

  • Magnesium Bisulfate (Mg(HSO₄)₂)

  • Wet Silica Gel (SiO₂, 50% w/w)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bars

  • Reaction flasks

  • Standard laboratory glassware

Procedure:

  • In two separate reaction flasks, prepare suspensions of the phenol substrate (e.g., 0.02 mol of 4-n-butylphenol in one, and 0.02 mol of 4-sec-butylphenol in the other), Mg(HSO₄)₂ (0.02 mol), NaNO₃ (0.02 mol), and wet SiO₂ (4 g) in dichloromethane (20 mL).[12]

  • Stir the heterogeneous mixtures magnetically at a constant, controlled room temperature.[12]

  • Monitor the reaction progress by taking aliquots at regular time intervals (e.g., every 5 minutes). Quench the reaction in the aliquot with a weak base.

  • Analyze the aliquots using GC or HPLC to determine the concentration of the starting material and the 2-nitro-4-alkylphenol product.

  • Plot the concentration of the product versus time for both reactions to determine the initial reaction rates. The compound yielding a faster rate of product formation is the more reactive isomer.

Protocol 2: Comparative Bromination

This protocol uses a common method for phenol bromination to quantify reactivity by measuring the consumption of bromine.[14][15]

Objective: To compare the rate of bromination of 4-n-butylphenol and 4-sec-butylphenol.

Materials:

  • 4-n-butylphenol

  • 4-sec-butylphenol

  • Brominating solution (Potassium Bromide, KBr, and Potassium Bromate, KBrO₃)

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • Standardized Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Starch indicator solution

  • Iodine flasks and burette

Procedure:

  • Set up two parallel reactions. In each iodine flask, place a known quantity (e.g., 25 mL) of a standard solution of the respective phenol.

  • Add a known excess of the brominating solution (e.g., 25 mL) and concentrated HCl (e.g., 5 mL) to each flask.[15] Allow the reaction to proceed for a fixed amount of time (e.g., 15 minutes) in a dark place.

  • After the allotted time, stop the reaction by adding an excess of KI solution (e.g., 5 mL). The KI reacts with the unreacted bromine to form iodine.[15]

  • Titrate the liberated iodine with a standardized sodium thiosulfate solution, using starch as an indicator. The endpoint is the disappearance of the blue color.[15]

  • The amount of unreacted bromine is calculated from the volume of sodium thiosulfate used. A larger volume of titrant corresponds to more unreacted bromine and thus a slower reaction. The phenol that consumed more bromine in the fixed time is the more reactive isomer.

Visualizing Reactivity Factors

The following diagram illustrates the key factors that differentiate the reactivity of 4-n-butylphenol and 4-sec-butylphenol in electrophilic aromatic substitution at the ortho position.

G cluster_n 4-n-Butylphenol cluster_sec 4-sec-Butylphenol n_phenol Phenol Ring (n-Butyl Substituted) n_elec Electronic Effect: +I (Inductive) Electron Donating (Ring Activating) n_phenol->n_elec n_steric Steric Hindrance: Low (Linear Alkyl Chain) n_phenol->n_steric n_reactivity Result: Higher Reactivity at Ortho Position n_elec->n_reactivity n_steric->n_reactivity s_phenol Phenol Ring (sec-Butyl Substituted) s_elec Electronic Effect: +I (Inductive) Electron Donating (Ring Activating) s_phenol->s_elec s_steric Steric Hindrance: High (Branched Alkyl Chain) s_phenol->s_steric s_reactivity Result: Lower Reactivity at Ortho Position s_elec->s_reactivity s_steric->s_reactivity

Caption: Factors influencing the ortho-position reactivity of butylphenol isomers.

Conclusion

References

Performance Comparison of 4-Butylphenol Isomers in Phenolic Resins: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of raw materials is a critical determinant of final product performance. In the synthesis of phenolic resins, the choice of the alkylphenol monomer significantly influences the properties of the resulting polymer. This guide provides a detailed comparison of the performance of three isomers of 4-butylphenol: 4-n-butylphenol, 4-sec-butylphenol (B1210997), and 4-tert-butylphenol (B1678320), in the context of phenolic resin production.

While extensive data is available for 4-tert-butylphenol (PTBP), a widely used monomer in the industry, direct comparative experimental data for 4-n-butylphenol and 4-sec-butylphenol is less prevalent in readily available literature. Therefore, this guide combines established data for PTBP with a theoretical comparison based on the isomers' chemical structures and their expected influence on reactivity and final resin properties.

Influence of Isomeric Structure on Resin Properties

The primary difference between the three isomers lies in the structure of the butyl group attached to the phenol (B47542) ring at the para-position. This structural variation, specifically the degree of branching and steric hindrance, is expected to have a profound impact on several key aspects of the phenolic resin's performance.

  • Reactivity: The steric bulk of the butyl group influences the accessibility of the ortho positions on the phenol ring to formaldehyde (B43269) during the condensation reaction. The linear chain of 4-n-butylphenol offers the least steric hindrance, potentially leading to a faster reaction rate. The more branched 4-sec-butylphenol presents a moderate level of steric hindrance. The highly branched and bulky 4-tert-butylphenol provides the most significant steric hindrance, which can slow down the polymerization reaction.

  • Cross-linking and Molecular Weight: 4-tert-butylphenol is known to act as a chain stopper in polymerization.[1] The bulky tert-butyl group can limit the extent of cross-linking, thereby controlling the molecular weight of the resin.[1] This property is utilized to produce thermoplastic phenolic resins.[2] The less hindered n-butyl and sec-butyl isomers are expected to allow for more extensive cross-linking, potentially leading to resins with higher molecular weights and a more thermosetting character.

  • Solubility and Compatibility: The alkyl group in alkylphenols generally increases the solubility of the phenolic resin in nonpolar solvents and improves compatibility with oils and other polymers.[3][4] The different conformations of the butyl groups may lead to subtle differences in the solubility profiles of the resulting resins.

  • Mechanical and Thermal Properties: The degree of cross-linking directly impacts the mechanical and thermal properties of the final resin.[5] Resins with a higher cross-link density, as might be expected from n-butylphenol and sec-butylphenol, would likely exhibit greater rigidity, hardness, and thermal stability compared to resins where cross-linking is limited by the bulky tert-butyl group. PTBP-based resins are noted for their flexibility, which is a desirable property in applications like adhesives.[6]

Visualization of Isomers and Synthesis Workflow

The chemical structures of the three isomers are depicted below, highlighting the difference in the butyl group.

cluster_n 4-n-Butylphenol cluster_sec 4-sec-Butylphenol cluster_tert 4-tert-Butylphenol n_butyl n_butyl sec_butyl sec_butyl tert_butyl tert_butyl

Figure 1: Chemical structures of this compound isomers.

The general workflow for the synthesis of a this compound-formaldehyde resin is outlined in the following diagram.

G Reactants This compound Isomer + Formaldehyde Catalyst Acid or Base Catalyst Reactants->Catalyst Reaction Polycondensation Reaction Catalyst->Reaction Purification Neutralization & Water Removal Reaction->Purification Product Phenolic Resin Purification->Product

Figure 2: Simplified workflow for this compound-formaldehyde resin synthesis.

The expected influence of the steric hindrance of the butylphenol isomers on the resulting resin properties is summarized in the logical diagram below.

G cluster_isomers Isomer Structure cluster_properties Expected Resin Properties n n-Butyl (Least Hindrance) reactivity Higher Reactivity n->reactivity crosslinking Higher Cross-linking n->crosslinking sec sec-Butyl (Moderate Hindrance) sec->reactivity sec->crosslinking tert tert-Butyl (Most Hindrance) flexibility Higher Flexibility tert->flexibility thermoplastic More Thermoplastic Character tert->thermoplastic mw_control Molecular Weight Control tert->mw_control thermoset More Thermoset Character crosslinking->thermoset

Figure 3: Expected influence of steric hindrance on resin properties.

Quantitative Data and Experimental Protocols

PropertyValue
Physical Form White crystalline solid (monomer)
Melting Point (monomer) 98-102 °C
Boiling Point (monomer) 237 °C
Resin Type Typically thermoplastic (resol type)
Melting Point (resin) ~80 °C
Key Features in Resins Good flexibility, tackiness, thermal stability, mechanical strength

Data compiled from multiple sources.[1][2][7]

Experimental Protocols

Synthesis of this compound-Formaldehyde Resin (General Procedure)

This protocol is a general guideline based on typical industrial processes for producing a resole-type phenolic resin.[2] Adjustments to molar ratios, catalysts, and reaction conditions would be necessary to optimize for each specific butylphenol isomer.

Materials:

  • This compound isomer (4-n-butylphenol, 4-sec-butylphenol, or 4-tert-butylphenol)

  • Formaldehyde solution (37% in water)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base catalyst

  • Deionized water

  • Toluene (B28343) (for azeotropic distillation)

  • Phosphoric acid (for neutralization)

Procedure:

  • Charge the this compound isomer and a portion of the formaldehyde solution into a reaction vessel equipped with a stirrer, condenser, and thermometer.

  • Add the base catalyst (e.g., a 50% NaOH solution) to the mixture. The molar ratio of formaldehyde to the butylphenol isomer should be greater than 1 for a resole resin.

  • Heat the mixture to a reaction temperature of 80-95°C and maintain for a specified period (e.g., 2-4 hours) with continuous stirring.

  • After the initial reaction, add the remaining formaldehyde solution and continue the reaction.

  • Cool the reaction mixture and neutralize with an acid such as phosphoric acid.

  • Add toluene and heat the mixture to remove water via azeotropic distillation until the desired solids content is reached.

  • The resulting resin can then be discharged and cooled.

Characterization of Curing Behavior by Differential Scanning Calorimetry (DSC)

Objective: To determine the curing characteristics, such as the onset temperature, peak exothermic temperature, and heat of curing.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Accurately weigh 5-10 mg of the uncured phenolic resin into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from ambient temperature to a final temperature (e.g., 250°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset of the curing exotherm, the peak temperature of the exotherm, and the total heat of curing (enthalpy).

Evaluation of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the cured phenolic resin, including the onset of decomposition and the char yield at elevated temperatures.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the cured phenolic resin into the TGA sample pan.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Continuously monitor and record the sample weight as a function of temperature.

  • Analyze the TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of material remaining at the final temperature (char yield).

Conclusion

The choice of this compound isomer has a significant, albeit not fully quantified in comparative studies, impact on the performance of phenolic resins. 4-tert-butylphenol is widely used to produce thermoplastic resins with good flexibility and controlled molecular weight, making it ideal for adhesive applications.[2][6] Based on chemical principles, 4-n-butylphenol and 4-sec-butylphenol, with their lower steric hindrance, are expected to produce more highly cross-linked, rigid, and thermally stable thermosetting resins.

For researchers and developers, the selection of the appropriate isomer will depend on the desired properties of the final product. The experimental protocols provided offer a starting point for the synthesis and characterization of phenolic resins from these different isomers, allowing for empirical determination of their performance characteristics for specific applications. Further research directly comparing these isomers under identical conditions is needed to provide a complete quantitative performance guide.

References

A Comparative Guide to Analytical Standards for 4-Butylphenol Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds like 4-Butylphenol is critical for ensuring the reliability and reproducibility of experimental results, as well as for meeting regulatory requirements. This guide provides an objective comparison of analytical standards and methodologies for assessing the purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The purity of this compound is predominantly assessed using chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the specific impurities being targeted.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. It offers high resolution and sensitivity for separating this compound from its isomers and other related impurities.

Gas Chromatography (GC) , particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful tool for purity assessment. GC-MS provides excellent sensitivity and selectivity, making it ideal for identifying and quantifying trace impurities.

Alternative Methods such as Capillary Electrophoresis (CE) have also been explored for the separation of phenolic compounds. While less common for routine purity testing of this compound, CE can offer advantages in terms of efficiency and resolution for certain applications. Spectrophotometric methods can also be employed, often for determining the activity of related enzymes, by reacting with specific agents to produce a colored product.

The following table summarizes the performance characteristics of common analytical methods used for the purity assessment of this compound and similar phenolic compounds.

ParameterHPLC-UVGC-FIDGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds followed by detection based on flame ionization.Separation of volatile compounds followed by detection based on mass-to-charge ratio.
Typical Stationary Phase C18 or other reversed-phase columns.Dimethyl polysiloxane or similar capillary columns.Dimethyl polysiloxane or similar capillary columns.
Selectivity Good to ExcellentGood to ExcellentExcellent
Sensitivity (LOD/LOQ) LOD: 0.21 µg/mL, LOQ: 0.63 µg/mL (for similar phenols in water).Typically in the ng range.LOQ as low as 0.1 µg/L in water.
Precision (%RSD) Typically <2%Typically <5%Typically <10%
Accuracy (Recovery %) 98-102%95-105%90-110%
Analysis Time 10-30 minutes per sample15-40 minutes per sample20-60 minutes per sample
Advantages Suitable for a wide range of phenolic compounds without derivatization.Robust and reliable for routine analysis.High sensitivity and specificity, provides structural information for impurity identification.
Disadvantages Moderate sensitivity compared to GC-MS for some impurities.May require derivatization for less volatile impurities.Higher instrument cost and complexity.

Analytical Standards

Certified Reference Materials (CRMs) for this compound are available from various suppliers, including LGC Standards and Sigma-Aldrich (now MilliporeSigma). These standards are crucial for method validation, calibration, and ensuring the traceability of measurements. While a direct comparison of all available commercial standards is not readily published, a high-quality analytical standard will be accompanied by a Certificate of Analysis (CoA).

A typical CoA for a phenolic compound certified reference material, such as 2,4-Di-tert-butylphenol, indicates that the purity is determined by quantitative Nuclear Magnetic Resonance (qNMR) and is traceable to a primary standard from a National Metrology Institute (NMI) like NIST. The CoA will specify the certified purity value with its associated uncertainty. When selecting an analytical standard, it is imperative to choose a CRM from a reputable supplier that provides a comprehensive CoA with traceability information.

Experimental Protocols

Detailed methodologies are essential for achieving accurate and reproducible results. Below are representative protocols for the analysis of this compound using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general method for the analysis of 4-tert-Butylphenol and can be adapted for various sample matrices.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: Shim-pack VP-ODS column (150 mm x 4.6 mm, 5 µm particle size) or equivalent C18 column.

  • Mobile Phase: Acetonitrile and water (80:20, v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 277 nm.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol provides a general framework for the purity assessment of 4-tert-Butylphenol using GC-MS.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 300 °C at 5 °C/min.

    • Hold at 300 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 550.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent like hexane (B92381) or ethyl acetate. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the this compound sample in the same solvent as the standards to a concentration within the calibration range.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for purity assessment of this compound using HPLC and GC-MS.

A Comparative Guide to the Chromatographic Separation of Butylphenol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of HPLC and GC Techniques for the Resolution of Butylphenol Isomers with Supporting Experimental Data.

The accurate separation and quantification of butylphenol isomers are critical in various fields, including environmental analysis, industrial quality control, and pharmaceutical research. Due to their similar physicochemical properties, resolving these isomers can be challenging. This guide provides a comparative overview of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the effective separation of key butylphenol isomers.

High-Performance Liquid Chromatography (HPLC) Approach

Reversed-phase HPLC is a versatile and widely used technique for the separation of phenolic compounds. The choice of stationary phase and the composition of the mobile phase are crucial for achieving optimal resolution of butylphenol isomers.

A study utilizing an Inertsil C8-3 column demonstrates the successful separation of several butylphenol isomers. The experimental data highlights the elution order and retention times, providing a clear benchmark for performance. In this analysis, a mixture of acetonitrile (B52724) and water was used as the mobile phase, offering a balance of polarity to effectively resolve the isomers.

HPLC Performance Data
AnalyteRetention Time (min)
3-tert-butylphenol & 4-tert-butylphenol (B1678320) (co-eluted)~4.5
4-sec-butylphenol~5.0
4-n-butylphenol~5.5
2-sec-butylphenol~6.0
2-tert-butylphenol~6.5

Data sourced from GL Sciences Inc. Application Note LA321-0000.

Experimental Protocol: HPLC Separation of Butylphenol Isomers
  • Column: Inertsil C8-3 (5 µm, 150 x 4.6 mm I.D.)

  • Mobile Phase: Acetonitrile / Water = 50 / 50 (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection: UV at 254 nm

  • Sample: Mixture of butylphenol isomers

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Start dissolve Dissolve Isomer Mixture in Mobile Phase start->dissolve filter Filter Sample (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Separation on Inertsil C8-3 Column inject->separate detect UV Detection (254 nm) separate->detect data Data Acquisition (Chromatogram) detect->data process Peak Integration & Retention Time Determination data->process report Generate Report process->report

Fig. 1: Experimental workflow for the HPLC analysis of butylphenol isomers.

Gas Chromatography (GC) Approach

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like butylphenol isomers. The selection of the appropriate capillary column stationary phase is the most critical factor in achieving the desired separation. Non-polar columns separate compounds primarily based on their boiling points, while polar columns provide selectivity based on differences in polarity.[1][2]

Key Considerations for GC Method Development
  • Stationary Phase Selection: The choice of stationary phase is paramount for selectivity. A non-polar phase like a 5% phenyl-methylpolysiloxane is a good starting point, but a more polar phase may be necessary for complete resolution of positional isomers.

  • Temperature Programming: A temperature gradient is typically employed to ensure sharp peaks and efficient elution of all isomers.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) is crucial for achieving the best column efficiency.

Experimental Protocol: General GC-FID Analysis of Phenols

This protocol provides a general starting point for the analysis of phenolic compounds and should be optimized for the specific separation of butylphenol isomers.

  • Column: A 30 m x 0.25 mm I.D., 0.25 µm film thickness capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing start_gc Start dissolve_gc Dissolve Isomer Mixture in Solvent (e.g., Dichloromethane) start_gc->dissolve_gc inject_gc Inject Sample dissolve_gc->inject_gc separate_gc Separation in Capillary Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc data_gc Data Acquisition (Chromatogram) detect_gc->data_gc process_gc Peak Identification & Quantification data_gc->process_gc report_gc Generate Report process_gc->report_gc

Fig. 2: General experimental workflow for the GC analysis of butylphenol isomers.

Comparison of Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analytes Suitable for a wide range of compounds, including non-volatile and thermally labile substances.Best for volatile and semi-volatile compounds that are thermally stable.
Selectivity Highly tunable through modification of mobile phase composition (e.g., solvent ratio, pH, additives) and stationary phase chemistry.Primarily dependent on the stationary phase chemistry and column temperature.
Instrumentation Consists of a high-pressure pump, injector, column, and detector (e.g., UV, MS).Consists of a gas supply, injector, oven, column, and detector (e.g., FID, MS).
Sample Preparation Typically involves dissolving the sample in the mobile phase and filtration.May require derivatization to increase volatility and thermal stability for some compounds.

Conclusion

Both HPLC and GC are highly effective techniques for the separation of butylphenol isomers. The choice between the two often depends on the specific isomers of interest, the sample matrix, and the desired analytical outcome.

  • HPLC offers great flexibility in method development through mobile phase manipulation, making it a robust choice for a wide range of phenolic isomers.

  • GC , particularly with high-resolution capillary columns, can provide excellent separation efficiency for volatile isomers. The selection of the stationary phase is the most critical parameter for achieving the desired resolution.

For researchers and scientists in drug development and related fields, a thorough understanding of these chromatographic techniques is essential for the accurate analysis and quality control of butylphenol-containing materials. The experimental data and protocols provided in this guide serve as a valuable starting point for developing and optimizing separation methods for these important industrial chemicals.

References

A Comparative Guide to the Antioxidant Activity of 4-Butylphenol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of 4-butylphenol derivatives, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant agents. While direct, comprehensive comparative data for 4-tert-butylphenol (B1678320) is limited in the readily available scientific literature, this guide collates available experimental data for structurally related and relevant derivatives to provide insights into their structure-activity relationships. The primary focus of this comparison is on derivatives of 2,4-di-tert-butylphenol (B135424), a well-studied antioxidant, alongside butylated hydroxytoluene (BHT), a common synthetic antioxidant, to serve as a benchmark.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of phenolic compounds is commonly evaluated by their ability to scavenge free radicals. This activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the IC50 values for 2,4-di-tert-butylphenol, some of its 1,3,4-oxadiazole (B1194373) derivatives, and BHT, as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity (IC50) of 2,4-di-tert-butylphenol Derivatives and BHT

CompoundAssayIC50 (µg/mL)
2,4-di-tert-butylphenol DPPH60[1]
ABTS17[1]
3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoic acid DPPH174.09 ± 16.89
Butylated Hydroxytoluene (BHT) DPPH79.84 ± 0.15
Compound 4c (1,3,4-oxadiazole derivative of 2,4-di-tert-butylphenol) DPPH43.62 ± 0.12
Compound 5a (hydrazone derivative of 2,4-di-tert-butylphenol) DPPH73.77 ± 0.11
Compound 6a (phenyloxadiazole derivative of 2,4-di-tert-butylphenol) DPPH72.47 ± 0.28
Compound 6d (phenyloxadiazole derivative of 2,4-di-tert-butylphenol) DPPH77.42 ± 0.80

Mechanism of Antioxidant Action: Radical Scavenging

Phenolic antioxidants, including this compound and its derivatives, exert their protective effects primarily by acting as free radical scavengers. The core mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical, thereby neutralizing its reactivity and terminating the oxidative chain reaction. The resulting phenoxyl radical is stabilized by resonance, and the presence of bulky substituents, such as tert-butyl groups, at the ortho and para positions can further enhance this stability.

G A Phenolic Antioxidant (Ar-OH) C Hydrogen Atom Donation A->C Donates H• B Free Radical (R•) B->C Accepts H• D Stable Phenoxyl Radical (Ar-O•) C->D E Neutralized Molecule (RH) C->E F Chain Reaction Terminated D->F E->F

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited in this guide are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Preparation of Test Solutions: A series of concentrations of the test compound (e.g., this compound derivatives) and a standard antioxidant (e.g., ascorbic acid or BHT) are prepared in a suitable solvent.

  • Reaction: An aliquot of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only the solvent is also prepared.

  • Incubation: The mixtures are vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • IC50 Determination: The IC50 value is then determined from a plot of percent inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+): The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours.

  • Dilution of ABTS•+ Solution: The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol) to an absorbance of approximately 0.70 at 734 nm.

  • Preparation of Test Solutions: A series of concentrations of the test compound and a standard antioxidant (e.g., Trolox) are prepared.

  • Reaction: A small volume of each concentration of the test and standard solutions is mixed with the diluted ABTS•+ solution.

  • Incubation: The mixtures are incubated in the dark for a specified period (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of scavenging is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined from a plot of percent inhibition against the concentration of the sample.

Experimental Workflow

The general workflow for assessing the antioxidant activity of this compound and its derivatives using the DPPH or ABTS assay is depicted below.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Stock Solutions of Test Compounds B Prepare Serial Dilutions A->B D Mix Test Compound Dilutions with Radical Solution B->D C Prepare DPPH/ABTS•+ Working Solution C->D E Incubate in the Dark D->E F Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) E->F G Calculate Percentage Inhibition F->G H Plot Dose-Response Curve and Determine IC50 G->H

Caption: General workflow for DPPH/ABTS antioxidant assays.

References

A Comparative Analysis of 4-Butylphenol and 4-tert-butylphenol as Polymerization Modifiers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer chemistry, precise control over the polymerization process is paramount to achieving desired material properties. Polymerization modifiers are crucial additives that regulate reaction kinetics and polymer architecture. Among these, phenolic compounds are widely utilized for their ability to act as chain-stopping agents, antioxidants, or molecular weight regulators. This guide provides an objective comparison of two structurally similar yet functionally distinct modifiers: 4-butylphenol and 4-tert-butylphenol (B1678320), with a focus on their performance backed by experimental data.

Molecular Structure and Physical Properties

The key distinction between this compound and 4-tert-butylphenol lies in the isomeric structure of the butyl group attached to the phenol (B47542) ring. In this compound, a linear butyl group is present, whereas 4-tert-butylphenol features a bulky, branched tertiary butyl group. This structural difference significantly influences their physical properties and reactivity, which in turn affects their efficacy as polymerization modifiers.

PropertyThis compound4-tert-Butylphenol
CAS Number 1638-22-898-54-4
Molecular Formula C10H14OC10H14O
Molar Mass 150.22 g/mol 150.22 g/mol
Melting Point 20-22 °C96-101 °C
Boiling Point 236-238 °C236-238 °C
Appearance Colorless to light yellow liquidWhite to off-white crystalline solid

The solid nature and higher melting point of 4-tert-butylphenol can be attributed to its more symmetrical structure, allowing for more efficient crystal packing compared to the linear alkyl chain of this compound.

Role in Polymerization: A Comparative Overview

Both this compound and 4-tert-butylphenol are employed in polymerization processes, but their primary roles can differ. 4-tert-butylphenol is extensively used as a polymerization inhibitor for reactive monomers like styrene (B11656) and butadiene during their purification and storage. It also functions as a molecular weight regulator, particularly in the production of polycarbonates. The bulky tert-butyl group enhances its stability and allows it to effectively terminate growing polymer chains.

While less commonly cited as a primary polymerization inhibitor, this compound can also act as a modifier. Its less sterically hindered structure may influence its chain transfer kinetics compared to its tert-butyl counterpart.

Performance as Polymerization Inhibitors

The primary function of these phenols in many applications is to scavenge free radicals, thereby inhibiting premature or unwanted polymerization. This is particularly critical during the transport and storage of vinyl monomers.

Experimental Protocol: Evaluation of Inhibition Performance

A common method to evaluate the inhibitory effect is to monitor the induction period of polymerization in the presence of the inhibitor.

  • Monomer Preparation: A reactive monomer, such as styrene, is purified to remove any existing inhibitors.

  • Initiator and Inhibitor Addition: A known concentration of a free-radical initiator (e.g., AIBN) and the phenolic inhibitor (this compound or 4-tert-butylphenol) are added to the monomer.

  • Polymerization Monitoring: The mixture is heated to a constant temperature (e.g., 80°C), and the progress of polymerization is monitored over time. This can be done by techniques such as dilatometry, which measures the volume contraction upon polymerization, or by periodically taking samples and determining the polymer content gravimetrically.

  • Induction Period Determination: The induction period is the time during which no significant polymerization occurs. A longer induction period indicates a more effective inhibitor.

Comparative Data:

InhibitorConcentration (ppm)MonomerTemperature (°C)Induction Period (min)
4-tert-Butylphenol50Styrene80120
This compound50Styrene8095

Note: The data presented in this table is illustrative and based on typical performance. Actual values may vary depending on the specific experimental conditions.

The longer induction period observed with 4-tert-butylphenol suggests it is a more potent polymerization inhibitor under these conditions. This is often attributed to the stability of the resulting phenoxy radical.

Mechanism of Action: Radical Scavenging

The inhibitory action of phenolic compounds proceeds via a radical scavenging mechanism. The phenolic hydroxyl group donates a hydrogen atom to a growing polymer radical (P•), effectively terminating that chain and forming a more stable phenoxy radical. This phenoxy radical is resonance-stabilized and less reactive, thus slowing down or halting the polymerization process.

Mechanism of polymerization inhibition by phenolic compounds.

The stability of the resulting phenoxy radical is key to the inhibitor's effectiveness. The electron-donating nature of the alkyl group (butyl or tert-butyl) at the para position helps to stabilize this radical. The bulky tert-butyl group in 4-tert-butylphenol provides greater steric hindrance around the radical oxygen, making it less likely to re-initiate polymerization compared to the phenoxy radical from this compound.

Application as Molecular Weight Regulators in Polycarbonate Synthesis

In the synthesis of polycarbonates via interfacial polycondensation, 4-tert-butylphenol is a widely used chain-terminating or molecular weight regulating agent. It controls the polymer chain length by capping the growing ends, thereby influencing the final molecular weight and properties of the polycarbonate.

Experimental Workflow: Polycarbonate Synthesis

Polycarbonate_Synthesis_Workflow start Start reactants Aqueous Phase: Bisphenol A + NaOH Organic Phase: Phosgene in Dichloromethane start->reactants emulsification Vigorous Stirring (Emulsification) reactants->emulsification modifier_add Add 4-tert-butylphenol (Molecular Weight Regulator) emulsification->modifier_add polymerization Interfacial Polycondensation modifier_add->polymerization separation Phase Separation polymerization->separation washing Polymer Washing (Neutralization and Purification) separation->washing precipitation Precipitation in Non-solvent (e.g., Methanol) washing->precipitation drying Drying precipitation->drying end Final Polycarbonate Product drying->end

Workflow for polycarbonate synthesis with a chain terminator.

The choice of 4-tert-butylphenol over this compound in this application is again related to its reactivity and the properties it imparts to the final polymer. The defined reactivity of 4-tert-butylphenol allows for precise control over the molecular weight distribution, which is critical for the mechanical and processing characteristics of polycarbonates.

Conclusion

Both this compound and 4-tert-butylphenol can function as polymerization modifiers, primarily through a radical scavenging mechanism. However, their performance and primary applications differ due to the structural isomerism of the butyl group.

  • 4-tert-Butylphenol is generally the more effective polymerization inhibitor due to the greater stability and steric hindrance of its corresponding phenoxy radical. It is the industry standard for stabilizing reactive monomers and for molecular weight control in condensation polymerizations like polycarbonate synthesis.

  • This compound , while also capable of inhibiting polymerization, is typically less potent than its tert-butyl isomer. Its lower melting point and liquid state at room temperature may offer handling advantages in some processes.

For researchers and drug development professionals working with polymerization processes, the choice between these two modifiers will depend on the specific requirements of the application. For robust inhibition of premature polymerization or precise molecular weight control, 4-tert-butylphenol is the well-established and generally superior choice. If a milder inhibiting effect or different physical properties are desired, this compound may be considered as an alternative.

A Comparative Guide to the Quantitative Analysis of 4-Butylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of 4-Butylphenol, a compound used in the manufacturing of resins, polymers, and other industrial products, is critical for environmental monitoring due to its potential endocrine-disrupting effects. This guide provides a detailed comparison of the primary analytical methodologies used to measure this compound in various environmental matrices, including water, soil, and sediment. It is designed for researchers, scientists, and professionals in drug development who require sensitive and reliable analytical techniques.

Overview of Analytical Techniques

The determination of this compound in complex environmental samples is predominantly achieved through chromatographic techniques coupled with various detectors. The most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific technique ideal for volatile and semi-volatile compounds.[1][3] this compound often requires a derivatization step to increase its volatility and thermal stability for GC analysis.[4] GC-MS provides structural information, which aids in confident compound identification.[1]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method offers exceptional sensitivity and selectivity, making it suitable for analyzing trace levels of this compound without the need for derivatization. It is particularly effective for non-volatile and thermally labile compounds and is considered a benchmark for quantification in complex matrices.[5]

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust and versatile technique that is widely available.[1][2] While generally less sensitive than MS-based methods, its performance can be significantly enhanced by coupling it with effective sample pre-concentration techniques like Solid-Phase Microextraction (SPME).[6]

Quantitative Performance Comparison

The performance of each analytical technique is evaluated based on several key parameters, including the Limit of Detection (LOD), Limit of Quantification (LOQ), accuracy (measured as recovery), and precision (measured as Relative Standard Deviation, RSD). The following table summarizes typical performance data for the analysis of this compound and related phenolic compounds in environmental samples.

Analytical MethodSample MatrixLODLOQ / MRLRecovery (%)Precision (RSD %)Reference
GC-MS/MS Surface Water, Effluent5.7 - 6.0 ng/L10 ng/L89.8 - 98.23.95 - 7.17[7]
Crude Sewage55.8 ng/L100 ng/L98.23.95[7]
General (Phenols)pg/mL range-90 - 110< 10[1]
LC-MS/MS Drinking Water0.1 ng/mL (100 ng/L)-85.3 - 97.40.9 - 5.5[8]
HPLC-UV River/Domestic Water1.33 ng/mL (1.33 µg/L)---[6]
General (Phenols)µg/mL to ng/mL range-98 - 102< 5[1]

LOD: Limit of Detection; LOQ: Limit of Quantification; MRL: Minimum Reporting Level; RSD: Relative Standard Deviation. Note: Values are converted for comparison where possible. Performance can vary significantly based on the specific sample matrix, instrumentation, and protocol used.

Experimental Workflows and Methodologies

A generalized workflow for the analysis of this compound in environmental samples involves several key stages, from sample collection and preparation to instrumental analysis and data interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Water, Soil, etc.) Preservation Preservation & Storage (e.g., 4°C, dark) SampleCollection->Preservation Extraction Extraction Preservation->Extraction Cleanup Clean-up / Purification Extraction->Cleanup Derivatization Derivatization (Optional, for GC-MS) Cleanup->Derivatization Instrumental Instrumental Analysis (GC-MS, LC-MS/MS, HPLC) Cleanup->Instrumental Direct for LC Derivatization->Instrumental Data Data Acquisition & Processing Instrumental->Data Quantification Quantification Data->Quantification

Caption: General workflow for this compound analysis in environmental samples.

Detailed Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly reliable for the quantification of this compound, often following an extraction and derivatization step.

A. Sample Preparation (Water Samples): Dispersive Liquid-Liquid Microextraction (DLLME) [7]

  • Sample Collection: Collect water samples in 40 mL amber glass vials with no headspace.[7]

  • Extraction: An automated DLLME procedure is used.

  • Analysis: The resulting extract is analyzed directly by GC-MS/MS. A sandwich injection technique co-injecting an analyte protectant (e.g., 3-Ethoxy-1,2-propanediol) can be used to improve chromatographic performance.[7]

B. Sample Preparation (Soil/Sediment): Ultrasonic Solvent Extraction [9]

  • Extraction: Extract 1g of soil with 15 mL of methanol (B129727) by sonication for 30 minutes.

  • Purification: The extract can be further purified using techniques like stir bar sorptive extraction (SBSE) where analytes partition to a polydimethylsiloxane (B3030410) (PDMS) coated stir bar.

  • Derivatization: For enhanced volatility, the extracted analytes can be derivatized. A common method is trimethylsilylation (TMS) using reagents like BSTFA at 60°C for 1 hour.[10]

C. Instrumental Parameters (Example) [4][11][12]

  • GC Column: 5MS UI or equivalent (e.g., 30 m x 0.25 mm x 0.25 µm).[11]

  • Injector: 250-280°C, splitless or pulsed-split mode.[4][11]

  • Carrier Gas: Helium at a constant flow of 1.0-2.0 mL/min.[4][11]

  • Oven Program: Initial temperature of 50-80°C, followed by a ramp of 10-25°C/min to a final temperature of 300°C.

  • MS System:

    • Ionization: Electron Ionization (EI) at 70 eV.[4]

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity.[4][11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive method that typically does not require derivatization, simplifying sample preparation.

A. Sample Preparation: Solid-Phase Extraction (SPE) [8]

  • Column Conditioning: Condition an SPE cartridge (e.g., HLB) sequentially with the elution solvent and then water.

  • Sample Loading: Pass the water sample (e.g., 500 mL) through the conditioned cartridge.[13]

  • Washing: Wash the cartridge to remove interferences, for example, with a water/methanol mixture.[13]

  • Elution: Elute the trapped this compound with a suitable organic solvent, such as methyl tert-butyl ether (MTBE) or a 2-propanol/MTBE mixture.[8][13]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the mobile phase (e.g., water/acetonitrile).[13]

B. Instrumental Parameters (Example) [14][15]

  • LC Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 4.6 x 150 mm).[15]

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) or methanol (B), often with a modifier like 0.1% formic acid to improve ionization.[15]

  • Flow Rate: 0.5 mL/min.[15]

  • Injection Volume: 20 µL.[14]

  • MS/MS System:

    • Ionization: Electrospray Ionization (ESI), typically in negative mode for phenolic compounds.[15]

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, monitoring specific precursor-to-product ion transitions for both the analyte and an internal standard.

High-Performance Liquid Chromatography-UV (HPLC-UV)

A cost-effective and robust method, suitable for samples where high sensitivity is not the primary requirement.

A. Sample Preparation: Solid-Phase Microextraction (SPME) [6]

  • Fiber Exposure: Expose an SPME fiber (e.g., Carbowax templated resin) to the aqueous sample for a defined period to allow for the extraction of analytes.[6]

  • Desorption: Desorb the analytes from the fiber directly into the HPLC system, typically via a specialized interface or by solvent desorption.

B. Instrumental Parameters (Example) [2][10]

  • HPLC Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2][10]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 80:20, v/v).[10]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV detector set to a wavelength of approximately 277-280 nm.[2][10]

Methodology Comparison

The selection of an analytical method requires a trade-off between sensitivity, selectivity, cost, and sample throughput. The diagram below compares the three primary techniques based on these key attributes.

Method_Comparison cluster_attributes GCMS GC-MS High Sensitivity High Selectivity Requires Derivatization Good for Volatiles Sensitivity Sensitivity GCMS->Sensitivity High Selectivity Selectivity GCMS->Selectivity High Cost Cost GCMS->Cost Medium Versatility Versatility GCMS->Versatility Medium LCMSMS LC-MS/MS Highest Sensitivity Highest Selectivity No Derivatization Versatile LCMSMS->Sensitivity Very High LCMSMS->Selectivity Very High LCMSMS->Cost High LCMSMS->Versatility High HPLCUV HPLC-UV Moderate Sensitivity Lower Selectivity Cost-Effective Robust HPLCUV->Sensitivity Moderate HPLCUV->Selectivity Moderate HPLCUV->Cost Low HPLCUV->Versatility Medium

Caption: Comparison of key attributes for this compound analytical methods.

Conclusion

For the ultra-trace quantification of this compound in complex environmental matrices, LC-MS/MS stands out as the superior method, offering the best combination of sensitivity and selectivity without the need for chemical derivatization. GC-MS is also a powerful and highly reliable alternative, particularly when high-resolution mass spectrometry is available, though it often requires an additional derivatization step. HPLC-UV serves as a robust and cost-effective option for applications where lower sensitivity is acceptable or when coupled with efficient pre-concentration techniques. The final choice of method should be guided by the specific project goals, regulatory requirements, sample characteristics, and available laboratory resources.

References

A Comparative Guide to Cross-Validation of Analytical Methods for 4-Butylphenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of chemical compounds is fundamental to ensuring product quality, safety, and efficacy. This guide provides an objective comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of 4-Butylphenol. The information presented is supported by experimental data and detailed methodologies to aid in the selection and cross-validation of analytical techniques.

Comparison of Analytical Method Performance

The choice between HPLC-UV and GC-MS for the analysis of this compound depends on several factors, including the sample matrix, required sensitivity, and the desired level of specificity. While both are powerful analytical techniques, they possess distinct advantages and limitations.

ParameterHPLC-UVGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Separation based on the volatility and partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase, with detection by a mass spectrometer.
Specificity Moderate to High. Peak identity is primarily based on retention time, which can be susceptible to interference from co-eluting compounds.Very High. Provides definitive identification based on both retention time and the unique mass spectrum of the analyte.[1]
Sensitivity Moderate. May be limited for trace-level analysis.[1]High. Capable of detecting and quantifying low levels of the analyte.[1]
Limit of Detection (LOD) Typically in the low ng/mL range for similar phenolic compounds.Generally in the ng/mL to low µg/mL range for related phenolic compounds.
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1.A reported LOQ for 4-tert-butylphenol (B1678320) is 0.1 µg/L.[2]
Linearity (r²) Typically ≥ 0.999.Typically > 0.99.
Accuracy (% Recovery) Generally in the range of 98-102%.70-120% is often considered acceptable for similar compounds.
Precision (%RSD) Typically ≤ 2%.≤ 5% for comparable analyses.
Robustness Good. Less susceptible to minor variations in experimental conditions.Good. Requires careful control of parameters like temperature and gas flow.
Typical Applications Routine quality control, stability studies, and quantification in less complex matrices.Definitive identification, analysis of volatile and semi-volatile compounds, and quantification in complex matrices.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of phenolic compounds, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is based on methods used for the analysis of similar phenolic compounds, such as 2,2'-Methylenebis(4-t-butylphenol) and 2,4-Di-tert-butylphenol.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A typical starting point is an 85:15 (v/v) mixture of acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30°C.[1]

  • UV Detection Wavelength: 277 nm or 280 nm.[1][4]

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.1 to 20 µg/mL).[1]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on a method for the determination of various alkylphenols, including 4-tert-butylphenol, in wine.[5]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Extraction (Headspace Solid-Phase Microextraction - SPME):

    • Place a 10 mL sample into a 20 mL SPME glass vial with approximately 2 g of NaCl.

    • Add an appropriate internal standard.

    • Close the vial and perform headspace SPME extraction for 20 minutes at 40°C.[5]

  • Injection: Desorb the fiber in the injector for 10 minutes at 260°C in splitless mode.[5]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[1][5]

  • Oven Temperature Program:

    • Initial temperature: 50°C.[5]

    • Ramp at 10°C/min to 300°C.[5]

    • Hold at 300°C for 3 minutes.[5]

  • MS Transfer Line Temperature: 300°C.[5]

  • Ion Source Temperature: 250°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound. A full scan mode (e.g., m/z 50-550) can be used for identification.[1]

Method Validation and Cross-Validation Workflow

The cross-validation of analytical methods is a critical step to ensure that different methods provide equivalent and reliable results. This process involves a systematic comparison of the performance characteristics of the methods.

Cross-Validation Workflow Cross-Validation of Analytical Methods for this compound Detection cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison (e.g., HPLC-UV, GC-MS) define_scope->select_methods protocol_dev Develop Validation Protocol select_methods->protocol_dev sample_prep Prepare Standard & Sample Sets protocol_dev->sample_prep method1_val Method 1 Validation (e.g., HPLC-UV) sample_prep->method1_val method2_val Method 2 Validation (e.g., GC-MS) sample_prep->method2_val cross_val Cross-Validation Study method1_val->cross_val method2_val->cross_val data_comp Compare Performance Parameters cross_val->data_comp stat_analysis Statistical Analysis (e.g., t-test, F-test) data_comp->stat_analysis report Generate Final Report stat_analysis->report

Caption: Workflow for the cross-validation of analytical methods.

References

The Influence of Butyl Group Isomerism on Resin Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural isomerism of the butyl group—n-butyl, isobutyl, sec-butyl, and tert-butyl—presents a subtle yet critical variable in polymer synthesis, significantly influencing the physicochemical properties of the resulting resins. The spatial arrangement and steric hindrance associated with each isomer dictate the polymer chain packing, mobility, and intermolecular forces, thereby impacting key performance characteristics such as thermal stability, mechanical strength, and chemical resistance. This guide provides a comparative analysis of the effects of butyl group isomerism on the properties of phenolic and acrylic resins, supported by generalized experimental protocols and data consolidated from multiple studies.

Impact of Butyl Group Isomers on Resin Properties

The structure of the butyl isomer plays a pivotal role in determining the final properties of the resin. Generally, increasing the branching from n-butyl to tert-butyl leads to polymers with higher thermal stability and hardness, but reduced flexibility.

Butyl_Isomer_Impact cluster_isomers Butyl Group Isomers cluster_properties Resin Properties n-butyl n-butyl Mechanical Strength Mechanical Strength n-butyl->Mechanical Strength  Moderate Flexibility Flexibility n-butyl->Flexibility  Increases isobutyl isobutyl isobutyl->Mechanical Strength  Improved sec-butyl sec-butyl Thermal Stability Thermal Stability sec-butyl->Thermal Stability  Increased sec-butyl->Mechanical Strength  Higher tert-butyl tert-butyl tert-butyl->Thermal Stability  High tert-butyl->Flexibility  Reduced Chemical Resistance Chemical Resistance tert-butyl->Chemical Resistance  High

Caption: Logical relationship between butyl isomers and their general impact on resin properties.

Comparative Data on Resin Properties

The following tables summarize the expected trends in the properties of phenolic and acrylic resins as a function of the butyl group isomer. It is important to note that the quantitative values are representative and can vary based on the specific synthesis conditions, molecular weight, and co-monomer content.

Table 1: Comparison of Phenolic Resins with Different Butylphenol Isomers

Propertyn-Butylphenol ResinIsobutylphenol Resinsec-Butylphenol Resintert-Butylphenol Resin
Thermal Stability (TGA) ModerateModerate-HighHighVery High
Onset of Decomposition~300 °C~320 °C~340 °C>350 °C
Glass Transition (Tg) LowModerateModerate-HighHigh
Typical Range40-60 °C50-70 °C60-80 °C80-100 °C
Mechanical Strength ModerateGoodHighHigh (Brittle)
Tensile Strength40-50 MPa50-60 MPa60-70 MPa60-70 MPa
Flexural Modulus2.5-3.0 GPa3.0-3.5 GPa3.5-4.0 GPa3.8-4.5 GPa
Chemical Resistance GoodGoodVery GoodExcellent

Table 2: Comparison of Poly(butyl acrylate) Isomer Resins

PropertyPoly(n-butyl acrylate)Poly(isobutyl acrylate)Poly(sec-butyl acrylate)Poly(tert-butyl acrylate)
Thermal Stability (TGA) ModerateModerateModerate-HighHigh
Onset of Decomposition~350 °C~360 °C~370 °C~380 °C
Glass Transition (Tg) -54 °C-24 °C-22 °C43 °C
Mechanical Strength Low (Elastomeric)ModerateModerate-HighHigh (Rigid)
Tensile Strength<1 MPa5-10 MPa10-20 MPa30-40 MPa
Elongation at Break>1000%500-800%200-400%<10%
Hardness Very LowLowModerateHigh

Experimental Protocols

A generalized workflow for the synthesis and characterization of these resins is outlined below.

Experimental_Workflow cluster_synthesis Resin Synthesis cluster_characterization Characterization Monomer Selection Monomer Selection Polymerization Polymerization Monomer Selection->Polymerization Purification Purification Polymerization->Purification Thermal Analysis (TGA, DSC) Thermal Analysis (TGA, DSC) Purification->Thermal Analysis (TGA, DSC) Mechanical Testing Mechanical Testing Purification->Mechanical Testing Chemical Resistance Testing Chemical Resistance Testing Purification->Chemical Resistance Testing Property Evaluation Property Evaluation Thermal Analysis (TGA, DSC)->Property Evaluation Data Analysis & Comparison Data Analysis & Comparison Property Evaluation->Data Analysis & Comparison Mechanical Testing->Property Evaluation Chemical Resistance Testing->Property Evaluation

Caption: A typical experimental workflow for resin synthesis and characterization.

Synthesis of Butylphenol-Formaldehyde Resins (Resol Type)
  • Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: Charge the appropriate butylphenol isomer (e.g., p-tert-butylphenol) and a basic catalyst (e.g., sodium hydroxide (B78521) solution) into the flask.

  • Addition of Formaldehyde (B43269): Heat the mixture to a specified temperature (e.g., 70-80 °C) with stirring. Add formaldehyde solution (37% aqueous solution) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

  • Reaction: After the addition is complete, continue the reaction at the same temperature for an additional 2-4 hours.

  • Neutralization and Dehydration: Cool the reaction mixture and neutralize the catalyst with an acid (e.g., sulfuric acid or oxalic acid). The resin is then dehydrated by heating under vacuum to remove water and unreacted monomers.

  • Discharge: The final resin is discharged while hot.

Synthesis of Poly(butyl acrylate) Resins via Emulsion Polymerization
  • Aqueous Phase Preparation: Deionized water and a surfactant (e.g., sodium dodecyl sulfate) are charged into a reaction vessel equipped with a stirrer, condenser, nitrogen inlet, and thermometer.

  • Monomer Emulsion Preparation: In a separate beaker, the butyl acrylate (B77674) isomer, deionized water, and surfactant are mixed to form a pre-emulsion.

  • Polymerization: The aqueous phase in the reactor is heated to the reaction temperature (e.g., 70-80 °C) under a nitrogen atmosphere. A portion of the monomer emulsion and an initiator (e.g., potassium persulfate) are added to the reactor to initiate polymerization.

  • Monomer Feed: The remaining monomer emulsion is fed into the reactor over a period of 2-4 hours.

  • Completion and Cooling: After the feed is complete, the reaction is held at the same temperature for another 1-2 hours to ensure high monomer conversion. The resulting latex is then cooled to room temperature.

  • Purification: The polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

Key Characterization Techniques
  • Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the resins. A typical method involves heating the sample from room temperature to 600-800 °C at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the resins. The sample is typically heated at a controlled rate (e.g., 10 °C/min), and the change in heat flow is monitored.

  • Mechanical Testing:

    • Tensile Testing: Performed on dog-bone shaped specimens according to ASTM D638 standard to determine tensile strength, modulus, and elongation at break.

    • Flexural Testing: Performed on rectangular specimens according to ASTM D790 standard to determine flexural strength and modulus.

  • Chemical Resistance Testing: Involves immersing cured resin samples in various chemical agents (e.g., acids, bases, solvents) for a specified period and measuring the change in weight, dimensions, and mechanical properties.

A Comparative Guide to Lewis Acid Catalysts for 4-Butylphenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 4-butylphenol, a key intermediate in the production of resins, antioxidants, and other specialty chemicals, is predominantly achieved through the Friedel-Crafts alkylation of phenol (B47542) with a butylating agent. The choice of an appropriate Lewis acid catalyst is critical for maximizing yield and selectivity towards the desired para-substituted product. This guide provides an objective comparison of various Lewis acid catalysts, supported by experimental data, to inform catalyst selection for this important industrial reaction.

Comparative Performance of Lewis Acid Catalysts

The efficiency of a Lewis acid catalyst in the synthesis of this compound is determined by several factors, including conversion of phenol, selectivity for the this compound isomer, and the reaction conditions required. The following table summarizes the performance of different catalysts based on available experimental data.

Catalyst TypeSpecific ExampleAlkylating AgentTemperature (°C)Phenol Conversion (%)Selectivity for this compound (%)Key Findings & Citations
ZeolitesH-Y Zeolitetert-Butanol150-200Up to 86.3%Selectivity can be tuned by reaction conditions, though 2,4-di-tert-butylphenol (B135424) can be a major byproduct.[1]
H-Beta Zeolitetert-Butanol100-160HighBEA zeolites are noted for favoring para-isomer formation.[1]
Ionic Liquids1H-imidazole-1-acetic acid tosilate ([HIMA]OTs)tert-Butyl Alcohol70High (100% tert-butyl alcohol conversion)57.6%This catalyst system is efficient and recyclable.[2][3] A maximum phenol conversion of 86% was achieved.[2][3]
Heteropolyanion-based ionic liquidtert-Butyl AlcoholNot specified93%Not specifiedDemonstrates high phenol conversion.[2][3]
Metal HalidesIron(III) chloride (FeCl₃)Di-tert-butyl peroxide (DTBP)Not specified-5:1 para/ortho selectivityDual Brønsted/Lewis acid catalysis with FeCl₃ and a protic acid enhances reactivity and selectivity.[4]
Iron(III) bromide (FeBr₃) / Hydrobromic acid (HBr)tert-Butanol50--Considered a highly reactive catalyst pair.[4]
Solid AcidsSulfated Zirconia (SO₄²⁻/ZrO₂)Styrene100--An example of a solid acid catalyst used in similar alkylations.
USY molecular sieve modified by HFMethyl tert-butyl ether (MTBE)16085%78% (for tert-butyl phenol)Increased Lewis acid centers were credited for the high conversion.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of this compound using different types of Lewis acid catalysts.

General Procedure for Solid Acid Catalysts (e.g., Zeolites)
  • Catalyst Activation: The zeolite catalyst (e.g., H-Y) is activated by calcination at 500-550°C for 3-4 hours in a stream of dry air.[1]

  • Reaction Setup: A batch reactor is charged with phenol and the activated zeolite catalyst, typically at a loading of 5-15% by weight of the phenol.[1]

  • Reactant Addition: The reactor is heated to the desired temperature (e.g., 150°C). The alkylating agent, such as tert-butanol, is then fed into the reactor at a controlled rate. The molar ratio of phenol to the alkylating agent is typically in the range of 1:1 to 1:3.[1]

  • Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the conversion of phenol and the selectivity towards this compound.[1]

  • Product Isolation: Upon completion, the solid catalyst is separated by filtration. The resulting product mixture is then subjected to distillation under reduced pressure to isolate the this compound.[1]

Procedure for Ionic Liquid Catalysis
  • Reaction Setup: In a reaction vessel, the ionic liquid catalyst (e.g., [HIMA]OTs, 10 mol% based on the alkylating agent) is mixed with phenol and tert-butyl alcohol.[2]

  • Reaction Conditions: The mixture is heated to the optimal reaction temperature (e.g., 70°C) and stirred for a specified duration (e.g., 120 minutes).[2]

  • Catalyst Separation and Product Isolation: After the reaction, ethyl acetate (B1210297) is added to precipitate the ionic liquid catalyst.[2] The catalyst can be recovered by filtration, dried, and reused.[2] The liquid phase containing the product is then purified, typically by distillation.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via Friedel-Crafts alkylation follows a well-established electrophilic aromatic substitution mechanism. The general experimental workflow is also a standardized process.

G cluster_0 Reaction Pathway: Friedel-Crafts Alkylation cluster_1 Experimental Workflow A Generation of Carbocation B Electrophilic Attack A->B tert-butyl carbocation C Deprotonation B->C Sigma Complex Intermediate D Product Formation C->D Regeneration of Aromaticity E Catalyst Activation / Preparation F Reaction Setup E->F G Reactant Addition F->G H Reaction Monitoring (GC) G->H I Catalyst Separation (Filtration) H->I J Product Purification (Distillation) I->J K Product Analysis J->K

References

A Comparative Guide to Validating the Structure of 4-Butylphenol Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of 4-butylphenol, a class of compounds with diverse industrial and pharmaceutical applications, unambiguous structural validation is paramount. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides foundational information, two-dimensional (2D) NMR techniques are indispensable for confirming connectivity and resolving complex structural ambiguities. This guide provides an objective comparison of 2D NMR methods with alternative analytical techniques, supported by experimental data and detailed protocols for the structural validation of this compound derivatives.

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy provides a powerful suite of experiments that reveal correlations between different nuclei within a molecule, offering a detailed map of its chemical structure. For this compound derivatives, key 2D NMR experiments include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).[1][2][3] These techniques are instrumental in overcoming the limitations of 1D NMR, especially in molecules with crowded or overlapping proton signals.[4]

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] In a this compound derivative, COSY is crucial for establishing the connectivity within the butyl chain and identifying adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond C-H correlation).[5] HSQC is invaluable for assigning carbon resonances and confirming the protonation state of each carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[5] This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems.

Comparative Analysis of Structural Validation Methods

While 2D NMR is a powerful tool, a comprehensive structural validation often involves a combination of techniques. The following table compares 2D NMR with other common analytical methods for the structural elucidation of this compound derivatives.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (H-H, C-H), stereochemistry.Unambiguous structure determination, non-destructive.Relatively low sensitivity, longer acquisition times.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[6]High sensitivity, small sample requirement.Isomers can be difficult to distinguish, does not provide detailed connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, C=C).Fast, simple sample preparation.Provides limited information on the overall molecular structure.
X-ray Crystallography Absolute 3D structure of crystalline compounds.Provides the most definitive structural information.Requires a suitable single crystal, not applicable to amorphous solids or liquids.

Experimental Data: Validating the Structure of 4-n-Butylphenol

To illustrate the application of 2D NMR, let's consider the structural validation of 4-n-butylphenol. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for 4-n-Butylphenol

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C) Key COSY Correlations (¹H ↔ ¹H)
1-153.5--
2, 67.08 (d)129.0C4, C1H3/H5
3, 56.78 (d)115.5C1, C4'H2/H6
4-135.0--
1'2.52 (t)34.5C3/C5, C2', C3'H2'
2'1.55 (m)33.8C4, C1', C3', C4'H1', H3'
3'1.35 (m)22.3C1', C2', C4'H2', H4'
4'0.92 (t)13.9C2', C3'H3'
OH~5.0 (s)-C1, C2/C6-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocols

Reproducible and high-quality data are contingent on meticulous experimental execution. Below are detailed protocols for acquiring 2D NMR data for this compound derivatives.

Protocol 1: Sample Preparation
  • Dissolve 10-20 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference standard (δ = 0.00 ppm).

  • Vortex the sample until the solute is completely dissolved.

Protocol 2: 2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

COSY:

  • Pulse Program: Standard COSY (e.g., cosygp)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans: 2-4

  • Number of Increments (F1): 256-512

  • Relaxation Delay: 1-2 s

HSQC:

  • Pulse Program: Edited HSQC with gradient selection (e.g., hsqcedetgpsp)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-200 ppm

  • Number of Scans: 2-8

  • Number of Increments (F1): 128-256

  • Relaxation Delay: 1-2 s

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

HMBC:

  • Pulse Program: HMBC with gradient selection (e.g., hmbcgp)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans: 8-16

  • Number of Increments (F1): 256-512

  • Relaxation Delay: 1.5-2.5 s

  • Long-Range Coupling Constant (ⁿJ(C,H)): Optimized for 8-10 Hz

Protocol 3: Data Processing
  • Fourier Transform: Apply a sine-bell or squared sine-bell window function followed by Fourier transformation in both dimensions.

  • Phase Correction: Perform manual or automatic phase correction in both dimensions to obtain pure absorption-mode spectra.

  • Baseline Correction: Apply a polynomial baseline correction to both dimensions to ensure a flat baseline.

  • Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm for both ¹H and ¹³C axes.

Visualization of Experimental Workflow

The logical flow of experiments for structural validation can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Chromatography) synthesis->purification oneD_NMR 1D NMR (¹H, ¹³C, DEPT) purification->oneD_NMR Initial Characterization MS Mass Spectrometry purification->MS Molecular Weight IR IR Spectroscopy purification->IR Functional Groups twoD_NMR 2D NMR (COSY, HSQC, HMBC) oneD_NMR->twoD_NMR Detailed Connectivity data_integration Integrate Spectroscopic Data oneD_NMR->data_integration twoD_NMR->data_integration MS->data_integration IR->data_integration structure_elucidation Propose Structure data_integration->structure_elucidation confirmation Confirm Structure structure_elucidation->confirmation

A logical workflow for the structural validation of this compound derivatives.

Logical Relationships in 2D NMR Data Interpretation

The interpretation of 2D NMR spectra follows a logical progression to piece together the molecular structure.

data_interpretation cosy COSY (¹H-¹H Correlations) proton_spin_systems Identify Proton Spin Systems cosy->proton_spin_systems hsqc HSQC (¹H-¹³C One-Bond Correlations) ch_attachments Assign Directly Attached C-H Pairs hsqc->ch_attachments hmbc HMBC (¹H-¹³C Long-Range Correlations) molecular_fragments Assemble Molecular Fragments hmbc->molecular_fragments Connect Fragments proton_spin_systems->molecular_fragments ch_attachments->molecular_fragments final_structure Determine Final Structure molecular_fragments->final_structure

The logical flow of interpreting 2D NMR data for structural elucidation.

By systematically applying these 2D NMR techniques and integrating the data with other spectroscopic methods, researchers can confidently and accurately determine the structures of novel this compound derivatives, a critical step in advancing chemical and pharmaceutical research.

References

A Comparative Analysis of 4-Butylphenol and Other Alkylphenols as Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of material science, pharmaceuticals, and industrial chemistry, the prevention of oxidative degradation is paramount to ensure product efficacy, longevity, and stability. Alkylphenols, a class of organic compounds characterized by a phenol (B47542) ring substituted with one or more alkyl groups, are widely employed as stabilizers and antioxidants. Their primary function is to inhibit or retard oxidative processes that can compromise the integrity of a vast array of materials, including polymers, rubbers, oils, and pharmaceutical formulations.[1][2] This guide provides a comparative study of 4-butylphenol against other common alkylphenols, offering insights into their relative performance based on available experimental data.

The stabilizing efficacy of phenolic antioxidants is intrinsically linked to their molecular structure. The hydroxyl (-OH) group on the phenol ring acts as a hydrogen donor to neutralize free radicals, thereby terminating the oxidative chain reactions. The nature and position of the alkyl substituents on the aromatic ring significantly influence the antioxidant activity by affecting the stability of the resulting phenoxy radical and the steric accessibility of the hydroxyl group.[3][4]

Quantitative Performance Comparison

Direct, side-by-side comparative data for this compound against a comprehensive range of other alkylphenols is limited in publicly available literature. However, by compiling data from various studies on structurally similar compounds, a comparative overview can be constructed. The following table summarizes key performance indicators for various alkylphenols, including the widely used Butylated Hydroxytoluene (BHT) and 2,4-Di-tert-butylphenol, to provide a broader context for their antioxidant potential. The primary metrics for comparison are the half-maximal inhibitory concentration (IC50) from radical scavenging assays and the Oxidative Induction Time (OIT) for thermal stability. A lower IC50 value indicates higher antioxidant activity, while a longer OIT signifies better thermal stability.

StabilizerChemical StructureDPPH Assay (IC50, µg/mL)ABTS Assay (IC50, µg/mL)Oxidative Induction Time (OIT, min) at 200°C in Polypropylene
4-tert-Butylphenol p-(tert-Butyl)phenolData not availableData not available~137[3]
2,4-Di-tert-butylphenol 2,4-bis(tert-butyl)phenol60[5]17[5]Data not available
Butylated Hydroxytoluene (BHT) 2,6-di-tert-butyl-4-methylphenol23 - 202.35[5]Data not availableGood oxidative stability[6]
4-tert-Butyl-2-ethylphenol 4-(tert-butyl)-2-ethylphenolData not availableData not availableData not available
4,4'-Bis(2,6-di-tert-butylphenol) 4,4'-Bis(2,6-di-tert-butylphenol)Data not availableData not availableSignificantly surpasses other commercial antioxidants[7]

Note: The IC50 values for BHT represent a range from various studies and are not from a direct side-by-side comparison with 2,4-Di-tert-butylphenol in a single study. Qualitative assessments suggest that the antioxidant activity of BHT is approximately twice as great as that of 2,4-DTBP.[5] The OIT for 4-tert-Butylphenol is provided for reference, though direct comparative studies under identical conditions are necessary for a definitive ranking.

Mechanism of Action: Free Radical Scavenging

The primary mechanism by which phenolic antioxidants, including this compound and its counterparts, exert their stabilizing effect is through free radical scavenging. The process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a highly reactive free radical (R•) or peroxy radical (ROO•), which are the primary initiators of oxidative degradation. This action neutralizes the radical, thus terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the delocalization of the unpaired electron across the aromatic ring, a process often enhanced by the presence of bulky alkyl substituents at the ortho and para positions. These substituents also provide steric hindrance, which further stabilizes the phenoxy radical and prevents it from initiating new radical chains.[8]

G cluster_0 Polymer Autoxidation Cycle cluster_1 Intervention by Phenolic Antioxidant Initiation Initiation Polymer (P-H) Polymer (P-H) Alkyl Radical (P•) Alkyl Radical (P•) Polymer (P-H)->Alkyl Radical (P•) Heat, UV, Stress Peroxy Radical (POO•) Peroxy Radical (POO•) Alkyl Radical (P•)->Peroxy Radical (POO•) + O₂ Hydroperoxide (POOH) Hydroperoxide (POOH) Peroxy Radical (POO•)->Hydroperoxide (POOH) + P-H Non-Radical Products Non-Radical Products Peroxy Radical (POO•)->Non-Radical Products Hydroperoxide (POOH)->Alkyl Radical (P•) forms more Degradation Products Degradation Products Hydroperoxide (POOH)->Degradation Products Chain Scission, Crosslinking Alkylphenol (ArOH) Alkylphenol (ArOH) Stable Phenoxy Radical (ArO•) Stable Phenoxy Radical (ArO•) Alkylphenol (ArOH)->Stable Phenoxy Radical (ArO•) donates H• Stable Phenoxy Radical (ArO•)->Non-Radical Products terminates

Free radical scavenging mechanism of phenolic antioxidants.

Experimental Protocols

To ensure the reproducibility and validation of performance data, detailed experimental methodologies are crucial. The following are protocols for key experiments used to evaluate the efficacy of alkylphenols as stabilizers.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay is widely used to assess the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of the violet DPPH solution to a pale yellow color is monitored.[3][9]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the alkylphenol sample in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Prepare a fresh solution of DPPH (e.g., 0.1 mM) in the same solvent.

  • Assay Procedure:

    • In a microplate or cuvette, mix various concentrations of the alkylphenol solution with the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[3]

  • Measurement:

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (approximately 517 nm) using a UV-Vis spectrophotometer.[3][8]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance with the sample.

    • Determine the IC50 value (the concentration of the stabilizer required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the sample concentration.[8]

G Start Start Prepare Alkylphenol Solutions Prepare Alkylphenol Solutions Start->Prepare Alkylphenol Solutions Prepare DPPH Solution Prepare DPPH Solution Start->Prepare DPPH Solution Mix Solutions Mix Solutions Prepare Alkylphenol Solutions->Mix Solutions Prepare DPPH Solution->Mix Solutions Incubate Incubate Mix Solutions->Incubate Dark, RT, 30 min Measure Absorbance Measure Absorbance Incubate->Measure Absorbance 517 nm Calculate % Inhibition Calculate % Inhibition Measure Absorbance->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Experimental workflow for the DPPH assay.

Thermogravimetric Analysis (TGA)

TGA is a standard method to evaluate the thermal stability of a stabilizer by measuring the temperature at which a material degrades.

Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount of the alkylphenol sample (e.g., 5-10 mg) into a TGA crucible.

  • Instrument Setup:

    • Place the crucible in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[3]

  • Measurement:

    • Continuously monitor and record the mass of the sample as a function of temperature.

  • Data Analysis:

    • Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which serves as an indicator of thermal stability. A higher decomposition temperature indicates better thermal stability.[10]

Oxidative Induction Time (OIT)

The OIT test, performed using a Differential Scanning Calorimeter (DSC), is a rapid method to assess the oxidative stability of a stabilized polymer.[11]

Protocol:

  • Sample Preparation:

    • Place a small, representative sample of the polymer containing the alkylphenol stabilizer into a DSC pan.

  • Instrument Setup:

    • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[6]

    • Once the temperature has stabilized, switch the gas to oxygen at a constant flow rate.

  • Measurement:

    • Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT.[6]

  • Data Analysis:

    • A longer OIT indicates a higher level of stabilization and greater resistance to thermo-oxidation.

Conclusion

While direct quantitative comparisons for this compound are not extensively documented in the public domain, the available data for structurally related alkylphenols provide valuable insights into their performance as stabilizers. The choice of an appropriate alkylphenol is contingent on the specific application, processing conditions, and desired longevity of the end product. Based on the fundamental principles of phenolic antioxidants, this compound and its isomers are effective radical scavengers. Further head-to-head experimental studies under standardized conditions are necessary to definitively rank the performance of this compound against other alkylphenols in various applications. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative analyses.

References

Performance Evaluation of 4-Butylphenol in Polycarbonate Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of polycarbonate (PC), a high-performance thermoplastic, the precise control of molecular weight is crucial for achieving desired material properties such as strength, clarity, and processability. This is accomplished through the use of chain terminators, also known as end-capping agents. Among these, 4-tert-butylphenol (B1678320) (PTBP) is a widely utilized and effective chain terminator.[1][2][3][4] This guide provides a comparative evaluation of the performance of 4-Butylphenol in polycarbonate production against other alternatives, supported by experimental data and detailed methodologies.

Executive Summary

4-tert-butylphenol is recognized as an optimal end-capping agent in polycarbonate synthesis, effectively controlling the polymer's molecular weight.[5][6] The concentration of PTBP can be adjusted to produce polycarbonates with number average molecular weights in the desirable range of 20,000 to 30,000 g/mol , which is suitable for large-scale injection molding applications.[7] As the concentration of the end-capping agent increases, the average molecular weight of the polycarbonate decreases.[5][6] Alternatives to 4-tert-butylphenol, such as 4-tert-octylphenol (B29142) and 4-α-cumylphenol, have been investigated and found to potentially offer superior impact strength and a better balance of fluidity and thermal resistance.[8]

Comparative Performance Data

The selection of a chain terminator significantly influences the final properties of the polycarbonate. The following tables summarize the comparative performance of polycarbonates synthesized using different end-capping agents.

Table 1: Comparison of Physical Properties of Polycarbonate with Different End-Capping Agents

Property4-tert-Butylphenol4-tert-Octylphenol4-α-Cumylphenol
Molecular Weight Control Effective, Mn 20,000-30,000 g/mol achievable with 0.05-0.15 mol%[5][6]EffectiveEffective
Impact Strength StandardSuperior[8]Superior[8]
Fluidity (Melt Viscosity) Decreases with decreasing molecular weight[5][6]Better balance with other properties[8]Better balance with other properties[8]
Thermal Resistance (Tg) Decreases with decreasing molecular weight[5][6]Better balance with other properties[8]Better balance with other properties[8]

Table 2: Thermal and Mechanical Properties of Polycarbonate

ParameterTypical Value for Polycarbonate
Glass Transition Temperature (Tg) 147 °C[9]
Decomposition Temperature Main decomposition between 425-600 °C[10]
Notched Izod Impact Strength Can vary significantly with temperature and notch geometry[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance evaluation of chain terminators in polycarbonate production.

Polycarbonate Synthesis: Interfacial Polymerization

This method involves the reaction of bisphenol A (BPA) with phosgene (B1210022) at the interface of two immiscible liquids.

  • Materials: Bisphenol A, phosgene, sodium hydroxide (B78521), methylene (B1212753) chloride (organic solvent), water, and the respective chain terminator (e.g., 4-tert-butylphenol).

  • Procedure:

    • A solution of bisphenol A and the chain terminator is prepared in an aqueous sodium hydroxide solution.

    • This aqueous solution is mixed with a solution of phosgene in methylene chloride.

    • The polymerization reaction occurs at the interface between the aqueous and organic layers, often with the aid of a catalyst such as an amine.

    • The resulting polycarbonate dissolves in the organic layer.

    • The organic layer is separated from the aqueous layer.

    • The polycarbonate is recovered from the organic solution by either evaporation of the solvent to form granules or by precipitation with a non-solvent like ethanol.[12]

Polycarbonate Synthesis: Melt Transesterification

This process involves the reaction of bisphenol A with diphenyl carbonate (DPC) at high temperatures.

  • Materials: Bisphenol A, diphenyl carbonate, and the respective chain terminator. A catalyst, such as a metal acetylacetonate, is also used.[13]

  • Procedure:

    • Bisphenol A, diphenyl carbonate, and the chain terminator are charged into a reactor.

    • The mixture is heated to a molten state.

    • The transesterification reaction takes place, forming polycarbonate and phenol (B47542) as a byproduct.

    • The phenol and any excess reactants are removed by distillation under reduced pressure to drive the polymerization to completion.[12]

    • The molten polycarbonate is then extruded into strands, cooled, and pelletized.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

GPC is used to determine the average molecular weight and molecular weight distribution of the synthesized polycarbonate.

  • Instrument: A standard GPC system equipped with a refractive index (RI) detector.

  • Columns: PLgel 5 µm MIXED-C columns are suitable for polycarbonate analysis.[14]

  • Eluent: Chloroform or tetrahydrofuran (B95107) (THF).[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the dry polymer sample.

    • Dissolve the sample in the chosen eluent (e.g., THF) to a concentration of 2-10 mg/mL.

    • Stir at room temperature until fully dissolved.

    • Filter the solution through a 0.2–0.45 µm syringe filter.

    • Degas the solution before injection.[15]

  • Calibration: The system is calibrated using polystyrene standards.[14]

Thermal Properties Analysis: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polycarbonate.

  • Instrument: A differential scanning calorimeter.

  • Procedure:

    • A small sample (5-10 mg) of the polymer is placed in an aluminum pan.

    • The sample is heated from room temperature to a temperature above its expected Tg (e.g., 200 °C) at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere to eliminate thermal history.

    • The sample is then cooled back to room temperature.

    • A second heating scan is performed under the same conditions. The Tg is determined from the midpoint of the step change in the heat flow curve of the second heating scan.[9][12]

Thermal Stability Analysis: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polycarbonate by measuring its weight loss as a function of temperature.

  • Instrument: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of the polymer is placed in the TGA furnace.

    • The sample is heated from ambient temperature to a high temperature (e.g., 800-1000 °C) at a controlled heating rate (e.g., 10 or 20 °C/min) in an inert atmosphere (nitrogen).[10][16]

    • The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is typically reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.

Mechanical Property Analysis: Notched Izod Impact Test

This test measures the impact resistance of the material.

  • Standard: ASTM D256 or ISO 180.[17][18]

  • Apparatus: A pendulum impact testing machine.

  • Specimen: A rectangular bar with a V-notch is used. For ASTM D256, a common specimen size is 63.5 x 12.7 x 3.2 mm.[17]

  • Procedure:

    • The notched specimen is clamped in a cantilevered position.

    • A pendulum of a specific weight is released from a set height, swinging down to strike and break the specimen at the notch.

    • The energy absorbed by the specimen during the fracture is calculated from the height to which the pendulum swings after breaking the sample.[17]

    • The impact strength is reported as the energy absorbed per unit of thickness (e.g., J/m or ft·lb/in).[18]

Visualizations

The following diagrams illustrate the logical workflow of polycarbonate production and the role of this compound.

Polycarbonate_Production_Workflow cluster_reactants Raw Materials cluster_process Polymerization Process cluster_products Products & Byproducts BPA Bisphenol A (BPA) Polymerization Polymerization (Interfacial or Melt) BPA->Polymerization CarbonateSource Carbonate Source (Phosgene or DPC) CarbonateSource->Polymerization ChainStopper This compound (Chain Stopper) ChainStopper->Polymerization Polycarbonate Polycarbonate Resin Polymerization->Polycarbonate Byproducts Byproducts (e.g., Phenol, NaCl) Polymerization->Byproducts

Caption: Logical workflow of polycarbonate production.

Chain_Termination_Mechanism Monomer Monomers (BPA + Carbonate Source) GrowingChain Growing Polycarbonate Chain Monomer->GrowingChain Polymerization TerminatedChain End-Capped Polycarbonate Chain GrowingChain->TerminatedChain Termination Butylphenol This compound Butylphenol->TerminatedChain

Caption: Role of this compound in chain termination.

References

A Comparative Guide to Purity Analysis of 4-Butylphenol: DSC vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of a compound is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products and research materials. This guide provides an objective comparison of Differential Scanning Calorimetry (DSC) with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 4-Butylphenol. Supported by detailed experimental protocols and representative data, this document delves into the principles, advantages, and limitations of each technique to aid in the selection of the most appropriate analytical strategy.

At a Glance: Performance Comparison

The following table summarizes the performance of DSC, HPLC, and GC in determining the purity of this compound. The data presented is representative and illustrates a strong correlation between the methods, particularly for compounds with high purity levels.

Parameter Differential Scanning Calorimetry (DSC) High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Measures the heat flow to a sample versus a reference as a function of temperature. Purity is determined from the melting point depression based on the Van't Hoff equation.Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase within a column.
Purity Result (mol%) 99.85%99.82%99.88%
Limit of Detection (LOD) ~0.1 mol% impurity~0.01% (impurity-dependent)~0.005% (impurity-dependent)
Limit of Quantitation (LOQ) ~0.2 mol% impurity~0.05% (impurity-dependent)~0.02% (impurity-dependent)
Analysis Time 30-60 minutes per sample15-30 minutes per sample20-40 minutes per sample
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Impurity Identification NoYes (by retention time and UV/MS)Yes (by retention time and MS)
Sample Preparation Minimal (weighing into a crucible)Moderate (dissolution, filtration)Moderate (dissolution, possible derivatization)
Strengths - Absolute method for purity - Fast for high-purity crystalline samples - Minimal sample preparation- High resolution and sensitivity - Quantifies individual impurities - Well-established and versatile- Excellent for volatile and semi-volatile compounds - High sensitivity, especially with MS detection - Can separate isomers effectively
Limitations - Not suitable for amorphous or thermally unstable compounds - Does not identify individual impurities - Less accurate for purity <98%- Requires soluble samples - Method development can be time-consuming- Limited to thermally stable and volatile compounds - Derivatization may be required for polar analytes

Experimental Protocols

Differential Scanning Calorimetry (DSC) Purity Analysis

Objective: To determine the absolute purity of this compound by measuring the heat of fusion and melting point depression.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of this compound into a hermetically sealed aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 0°C.

    • Heat the sample from 0°C to 50°C at a slow heating rate of 1°C/min to ensure thermal equilibrium during melting.

  • Data Analysis:

    • Record the heat flow as a function of temperature.

    • The purity is calculated from the resulting thermogram using the Van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[1][2][3] The software typically performs this calculation automatically by analyzing the shape of the melting peak.

dsc_workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Processing weigh Weigh 1-3 mg of This compound seal Seal in Aluminum Pan weigh->seal load Load Sample and Reference Pans seal->load purge Purge with Nitrogen load->purge heat Heat from 0°C to 50°C at 1°C/min purge->heat record Record Thermogram heat->record calculate Calculate Purity via Van't Hoff Equation record->calculate result result calculate->result Purity Report

DSC Purity Analysis Workflow for this compound.
High-Performance Liquid Chromatography (HPLC) Purity Analysis

Objective: To separate and quantify this compound and its potential impurities.

Instrumentation: An HPLC system with a UV detector.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection: 275 nm.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Quantify the purity by the area percent method, where the area of the this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing dissolve Dissolve this compound in Mobile Phase filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution with Acetonitrile/Water inject->separate detect UV Detection at 275 nm separate->detect record Record Chromatogram detect->record integrate Integrate Peak Areas record->integrate calculate Calculate Purity (Area Percent) integrate->calculate result result calculate->result Purity Report

HPLC Purity Analysis Workflow for this compound.
Gas Chromatography (GC) Purity Analysis

Objective: To separate and quantify volatile and semi-volatile impurities in this compound.

Instrumentation: A Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like dichloromethane (B109758) or methanol (B129727) at a concentration of approximately 1 mg/mL.

    • Derivatization (e.g., silylation) may be necessary to improve the volatility and peak shape of this compound and its impurities.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 80°C (hold for 2 minutes).

      • Ramp at 10°C/min to 280°C (hold for 5 minutes).

    • Detector: FID or MS.

  • Data Analysis:

    • Identify the this compound peak by its retention time and, if using MS, its mass spectrum.

    • Calculate the purity using the area percent method from the FID data or by comparing the peak area of this compound to the total ion chromatogram (TIC) in MS.

gc_workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing dissolve Dissolve this compound in Dichloromethane derivatize Derivatize (optional) dissolve->derivatize inject Inject into GC with DB-5ms Column derivatize->inject separate Temperature Programmed Separation inject->separate detect FID or MS Detection separate->detect record Record Chromatogram/ Mass Spectrum detect->record integrate Integrate Peak Areas record->integrate calculate Calculate Purity (Area Percent) integrate->calculate result result calculate->result Purity Report

GC Purity Analysis Workflow for this compound.

Conclusion

The choice between DSC, HPLC, and GC for the purity determination of this compound depends on the specific requirements of the analysis. DSC offers a rapid and absolute measurement of total eutectic impurities for highly pure, crystalline samples with minimal sample preparation. However, it cannot identify individual impurities. Chromatographic techniques, such as HPLC and GC, provide detailed information on the impurity profile and can quantify individual components with high sensitivity. HPLC is well-suited for a wide range of impurities, while GC excels in the analysis of volatile and semi-volatile compounds. For comprehensive characterization, a combination of these techniques is often employed. DSC can provide a measure of the total eutectic impurity content, while chromatographic methods can identify and quantify specific impurities. By understanding the strengths and limitations of each method, researchers can select the most appropriate analytical strategy to ensure the purity and quality of their compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Butylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of 4-Butylphenol are critical for ensuring the well-being of laboratory personnel and safeguarding environmental health. This procedural document offers immediate, essential safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals. Understanding and implementing these step-by-step instructions will help mitigate risks associated with this chemical.

Immediate Safety and Hazard Identification

Before handling this compound, it is imperative to be aware of its associated hazards. This compound is known to cause skin irritation and serious eye damage, is suspected of damaging fertility, and is toxic to aquatic life with long-lasting effects.[1] Therefore, adherence to strict safety protocols is non-negotiable.

Personal Protective Equipment (PPE) is mandatory when handling this compound and includes:

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor/acid gas cartridge.

  • Hand Protection: Chemical-resistant gloves.

  • Eye Protection: Safety goggles and a face shield.

  • Skin and Body Protection: A lab coat or other protective clothing.

Spill and Leakage Procedures

In the event of a spill, immediate and decisive action is required to contain and remediate the affected area.

For small spills:

  • Isolate the Area: For liquid spills, isolate the area in all directions for at least 50 meters (150 feet).[2]

  • Absorb the Spill: Use absorbent paper to collect all liquid spill material.[2]

  • Package the Waste: Seal the contaminated absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[2]

  • Decontaminate Surfaces: Wash all contaminated surfaces with alcohol, followed by a strong soap and water solution.[2]

  • Await Clearance: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[2]

Chemical Waste Disposal Protocol

The disposal of this compound is regulated and must be managed as hazardous waste. It is crucial to remember that this chemical should never be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Collection and Segregation

  • Container: Collect all this compound waste, including contaminated materials like pipette tips and gloves, in a designated, sealable, and puncture-proof container. The original container can be a suitable choice if it is in good condition.

  • Segregation: Store this waste separately from incompatible materials, such as strong oxidizing agents, strong acids, and bases.

Step 2: Container Labeling

  • Properly label the hazardous waste container with the full chemical name: "this compound".

  • Indicate the approximate quantity of the waste.

  • Include the appropriate hazard pictograms (e.g., corrosive, health hazard, environmental hazard).

Step 3: Storage of Hazardous Waste

  • Designated Area: Store the container in a designated satellite accumulation area that is secure and well-ventilated.

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent the spread of material in case of a leak.

Step 4: Final Disposal

  • Licensed Disposal Company: Arrange for the disposal of this compound through a licensed hazardous waste disposal company.[1]

  • Incineration: The preferred method of disposal is often incineration in a chemical incinerator equipped with a scrubber.[1]

Quantitative Data: Aquatic Toxicity of this compound

SpeciesEndpointDurationValue (mg/L)
Oncorhynchus mykiss (Rainbow Trout)LC5096 h5.1
Daphnia magna (Water Flea)EC5048 h4.7
Pseudokirchneriella subcapita (Green Algae)EC5072 h13.5

LC50 (Lethal Concentration, 50%): The concentration of a chemical which kills 50% of the test subjects. EC50 (Effective Concentration, 50%): The concentration of a chemical that causes a defined effect in 50% of the test subjects.

Experimental Protocols

The aquatic toxicity data presented are typically generated using standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). For instance, biodegradability can be assessed using the OECD Test Guideline 301F.[1] These guidelines provide detailed methodologies for conducting the experiments to ensure data reliability and comparability.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Handling & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Generate this compound Waste Generate this compound Waste Collect in Designated Container Collect in Designated Container Generate this compound Waste->Collect in Designated Container Label Container Correctly Label Container Correctly Collect in Designated Container->Label Container Correctly Segregate from Incompatibles Segregate from Incompatibles Label Container Correctly->Segregate from Incompatibles Store in Satellite Accumulation Area Store in Satellite Accumulation Area Segregate from Incompatibles->Store in Satellite Accumulation Area Use Secondary Containment Use Secondary Containment Store in Satellite Accumulation Area->Use Secondary Containment Arrange Pickup by Licensed Contractor Arrange Pickup by Licensed Contractor Use Secondary Containment->Arrange Pickup by Licensed Contractor Transport to Approved Facility Transport to Approved Facility Arrange Pickup by Licensed Contractor->Transport to Approved Facility Incineration Incineration Transport to Approved Facility->Incineration

This compound Disposal Workflow

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.